Product packaging for 1-[(Dibenzylamino)methyl]cyclopropanol(Cat. No.:CAS No. 428855-17-8)

1-[(Dibenzylamino)methyl]cyclopropanol

Cat. No.: B1368937
CAS No.: 428855-17-8
M. Wt: 267.4 g/mol
InChI Key: QILKRCMMHALAJX-UHFFFAOYSA-N
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Description

1-[(Dibenzylamino)methyl]cyclopropanol is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B1368937 1-[(Dibenzylamino)methyl]cyclopropanol CAS No. 428855-17-8

Properties

IUPAC Name

1-[(dibenzylamino)methyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(11-12-18)15-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILKRCMMHALAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573531
Record name 1-[(Dibenzylamino)methyl]cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428855-17-8
Record name 1-[(Dibenzylamino)methyl]cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectroscopic Elucidation of 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the compound 1-[(Dibenzylamino)methyl]cyclopropanol. This molecule, containing a unique combination of a tertiary amine, a cyclopropanol moiety, and bulky benzyl groups, presents an interesting case for structural elucidation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the interpretation of its spectral characteristics. We will explore the causality behind the expected fragmentation patterns, vibrational modes, and nuclear shielding environments, grounding our analysis in fundamental principles and authoritative references. The guide is structured to serve not only as a data repository but as an instructional manual for interpreting the spectra of similarly complex molecules.

Introduction and Synthetic Strategy

This compound is a polysubstituted cyclopropane derivative. Such scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and biological activities.[1] The cyclopropanol group, in particular, can act as a reactive intermediate or a stable structural motif.[2] Accurate and unambiguous structural confirmation is paramount for any further development, and this relies on a multi-faceted spectroscopic approach.

Before spectral analysis can be performed, the compound must be synthesized and purified. A robust and logical synthetic pathway ensures the production of the target molecule with high fidelity. Here, we propose a straightforward two-step synthesis, which provides a practical context for obtaining the analyte.

Proposed Synthetic Workflow

The synthesis begins with the readily available starting material, 1-cyanocyclopropanecarboxylic acid. The carboxylic acid is first reduced, followed by reductive amination with benzaldehyde to install the dibenzylamino group.

Experimental Protocol:

  • Step 1: Reduction of Carboxylic Acid. To a solution of 1-cyanocyclopropanecarboxylic acid in anhydrous tetrahydrofuran (THF), add a reducing agent such as lithium aluminum hydride (LiH₄Al) portion-wise at 0°C. Allow the reaction to stir and warm to room temperature overnight. Quench the reaction carefully with water and sodium hydroxide.

  • Step 2: Reductive Amination. The resulting crude amino alcohol is then subjected to reductive amination. The amine is dissolved in methanol, followed by the addition of two equivalents of benzaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction is stirred for 24 hours.

  • Step 3: Work-up and Purification. The reaction mixture is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product, this compound, is purified using column chromatography.

The following diagram illustrates this proposed workflow.

Synthetic Workflow cluster_0 Synthesis of this compound A 1-Cyanocyclopropanecarboxylic Acid B Intermediate Amino Alcohol A->B 1. LiAlH₄, THF 2. Aqueous Work-up C This compound B->C 1. Benzaldehyde (2 eq.) 2. NaBH₃CN, MeOH

Caption: Proposed synthetic route to the target compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about a molecule's mass and its fragmentation patterns, offering direct insights into its atomic composition and structure. For this compound (C₁₈H₂₁NO), the analysis begins with the molecular ion.

Causality of Fragmentation: The fragmentation of this molecule is governed by the stability of the resulting carbocations and radicals. The presence of a nitrogen atom and benzyl groups creates predictable cleavage points. The most favorable cleavage is typically the one that results in the most stable cation.

  • Nitrogen Rule: The molecule contains one nitrogen atom, so its nominal molecular weight is an odd number (267 g/mol ). The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is therefore expected at m/z 267.[3]

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4][5] This process leads to the formation of a resonance-stabilized iminium ion. Loss of the cyclopropyl group is a likely α-cleavage pathway.

  • Benzylic Cleavage: The bond between the nitrogen and the benzyl group (C₆H₅CH₂–) is labile. Cleavage of this bond can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds.[6]

MS Fragmentation M [C₁₈H₂₁NO]⁺˙ m/z = 267 (Molecular Ion) F1 [C₁₁H₁₄N]⁺ m/z = 160 (Iminium Ion) M->F1 - •C₄H₅O (α-cleavage) F2 [C₇H₇]⁺ m/z = 91 (Tropylium Ion - Base Peak) M->F2 - •C₁₁H₁₄NO (Benzylic Cleavage) F3 [C₁₇H₁₈N]⁺ m/z = 236 M->F3 - •CH₂OH (Loss of hydroxymethyl)

Caption: Predicted major fragmentation pathways for the target molecule.

Table 1: Predicted Mass Spectrometry Data

m/z ValuePredicted FragmentFragmentation PathwayRelative Intensity
267[C₁₈H₂₁NO]⁺˙Molecular Ion (M⁺)Low to Medium
236[C₁₇H₁₆NO]⁺M - CH₂OHMedium
160[C₁₁H₁₄N]⁺α-cleavage (loss of cyclopropanol)Medium to High
91[C₇H₇]⁺Tropylium ionHigh (likely Base Peak)

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality of IR Absorptions: The position, intensity, and shape of an absorption band are characteristic of a specific bond's stretching or bending frequency. Electronegativity, bond strength, and hydrogen bonding all influence these frequencies.

  • O-H Stretch: The hydroxyl group (-OH) of the cyclopropanol will exhibit a strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols.[7]

  • C-H Stretches: Several types of C-H bonds are present:

    • Aromatic C-H: Weak to medium sharp peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[8]

    • sp³ C-H: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • Cyclopropyl C-H: The C-H bonds on a cyclopropane ring often show stretching vibrations at a slightly higher frequency than typical alkanes, sometimes appearing just above 3000 cm⁻¹.[9]

  • C=C Aromatic Stretch: Medium intensity, sharp absorptions between 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the benzene rings.[7]

  • C-N Stretch: The C-N stretching vibration for a tertiary aliphatic amine is typically found in the 1020-1250 cm⁻¹ region and is often weak to medium in intensity.[10]

  • C-O Stretch: The C-O stretch of the tertiary alcohol will appear as a medium to strong band in the fingerprint region, around 1150 cm⁻¹.

Table 2: Predicted Infrared Absorption Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
3200-3600O-H StretchAlcohol (-OH)Strong, Broad
3030-3100C-H StretchAromaticMedium, Sharp
2850-2960C-H StretchAliphatic (sp³)Strong, Sharp
1450-1600C=C StretchAromatic RingMedium, Sharp
1020-1250C-N StretchTertiary AmineWeak to Medium
~1150C-O StretchTertiary AlcoholMedium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will analyze both ¹H and ¹³C NMR spectra.

Causality of Chemical Shifts: The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative atoms (like O and N) and anisotropic effects from π-systems (like benzene rings) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups or certain spatial arrangements can cause shielding, moving signals to a lower chemical shift (upfield).[11]

Caption: Structure of this compound with key protons labeled for NMR assignment.

¹H NMR Spectroscopy
  • Aromatic Protons (Hₐ): The ten protons on the two benzene rings are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. Their chemical equivalence depends on the rate of bond rotation.[12]

  • Benzylic Protons (Hₑ): The four protons of the two CH₂ groups attached to the benzene rings will be chemically equivalent. They should appear as a sharp singlet around δ 3.6 ppm, deshielded by both the adjacent nitrogen and the phenyl groups.

  • Methylene Protons (Hբ): The two protons of the CH₂ group linking the nitrogen to the cyclopropane ring are diastereotopic. They are expected to appear as a singlet or a closely spaced doublet around δ 2.5 ppm.

  • Cyclopropyl Protons (H꜀, HᏧ): The protons on the cyclopropane ring are highly shielded due to the ring's unique electronic structure. They are expected to appear far upfield, typically between δ 0.4-0.8 ppm.[13] The two sets of CH₂ protons on the ring are diastereotopic, leading to complex multiplets.

  • Hydroxyl Proton (Hₒ): The alcohol proton signal is typically a broad singlet whose chemical shift is concentration and solvent-dependent, appearing anywhere from δ 1.5-4.0 ppm.

Table 3: Predicted ¹H NMR Data (Solvent: CDCl₃)

LabelProton TypePredicted δ (ppm)MultiplicityIntegration
HₐAromatic (Ar-H)7.2 - 7.4Multiplet (m)10H
HₑBenzylic (-CH₂-Ar)~ 3.6Singlet (s)4H
Methylene (-N-CH₂-C)~ 2.5Singlet (s)2H
HₒHydroxyl (-OH)1.5 - 4.0Broad Singlet (br s)1H
H꜀, HᏧCyclopropyl (-CH₂-CH₂-)0.4 - 0.8Multiplet (m)4H
¹³C NMR Spectroscopy
  • Aromatic Carbons: The carbons of the two benzene rings will appear in the δ 127-140 ppm region. Typically, three signals are expected: one for the quaternary ipso-carbon and two to three for the protonated carbons.

  • Benzylic Carbon: The benzylic CH₂ carbon will be found around δ 58 ppm.

  • Methylene Carbon: The CH₂ carbon adjacent to the nitrogen and the cyclopropyl ring will likely appear around δ 45-55 ppm.

  • Quaternary Cyclopropyl Carbon (C-OH): The carbon atom of the cyclopropane ring bonded to the hydroxyl group is a quaternary carbon and is expected to be in the δ 50-65 ppm range.

  • Cyclopropyl Methylene Carbons: The two CH₂ carbons of the cyclopropane ring are highly shielded and will appear significantly upfield, typically in the δ 10-20 ppm range.

Table 4: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Carbon TypePredicted δ (ppm)
Aromatic (ipso-C)~139
Aromatic (Ar-CH)127 - 129
Benzylic (-CH₂-Ar)~58
Quaternary Cyclopropyl (C-OH)~55
Methylene (-N-CH₂-C)~50
Cyclopropyl (-CH₂-CH₂-)10 - 20

Conclusion

The structural elucidation of this compound is a synergistic process requiring the integration of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight and reveals key structural motifs through predictable fragmentation. IR spectroscopy provides a rapid check for essential functional groups like the hydroxyl and aromatic rings. Finally, ¹H and ¹³C NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, confirming the connectivity and unique electronic environments of the cyclopropyl, benzyl, and aminomethyl moieties. This guide provides a robust framework for the analysis and interpretation of these spectral data, empowering researchers to confidently characterize this and other structurally related compounds.

References

Physical properties of 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-[(Dibenzylamino)methyl]cyclopropanol

Abstract: This technical guide provides a comprehensive overview of the essential physical properties of this compound, a molecule of interest in medicinal chemistry and drug development. Recognizing that a thorough understanding of a compound's physicochemical profile is a prerequisite for successful preclinical and clinical development, this document outlines the core principles and detailed experimental methodologies for its characterization. We delve into the determination of molecular identity, solid-state properties such as melting point, and crucial solution-state behaviors including aqueous solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols necessary for a robust evaluation of this and similar drug candidates. The narrative emphasizes the causal links between experimental choices and data quality, ensuring a self-validating approach to compound characterization.

In the landscape of modern drug discovery, the adage "the molecule makes the medicine" has never been more pertinent. However, a molecule's journey from a promising hit to a viable drug is fraught with challenges, many of which are dictated by its fundamental physical and chemical properties.[1] These properties govern a compound's interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic profile.[2][3] Poor physicochemical properties are a leading cause of attrition in drug development, with issues like low aqueous solubility hindering bioavailability and leading to costly failures.[4][5]

This guide focuses on this compound, a compound featuring a unique cyclopropanol motif which is a desirable structural feature in drug discovery.[6] We will establish a framework for its comprehensive physical characterization, providing the "why" behind the "how" for each critical assessment.

Core Molecular Identity

Before any meaningful biological or physical assessment, the unambiguous confirmation of the molecule's identity and purity is paramount.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: 1-[(Dibenzylamino)methyl]cyclopropan-1-ol

  • Molecular Formula: C₁₈H₂₁NO[7]

  • Molecular Weight: 267.37 g/mol [7]

  • CAS Number: 428855-17-8[7]

This foundational data serves as the reference point for all subsequent analyses, including mass spectrometry.

The Physicochemical Profile: A Roadmap for Drug Development

The physicochemical properties of a drug candidate are not merely data points; they are predictors of its in vivo behavior.[4] Optimizing these properties early in the discovery process can significantly reduce the failure rate of new drug development.[4]

The diagram below illustrates the workflow for a comprehensive characterization, starting from compound reception to the generation of a full physicochemical profile.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration & Interpretation A Compound Reception (this compound) B Structural Confirmation (NMR, MS) A->B C Purity Assessment (Melting Point, HPLC) B->C D Aqueous Solubility (Shake-Flask Method) C->D E Lipophilicity (LogP/LogD) (Shake-Flask Method) D->E F Dissociation Constant (pKa) (Potentiometric Titration) E->F G Comprehensive Physicochemical Profile F->G H In Silico & In Vitro ADME Modeling G->H I Informed Decision-Making (Lead Optimization, Formulation Strategy) H->I

Caption: Workflow for Physicochemical Characterization.

Solid-State Characterization: Melting Point Analysis

The melting point is a fundamental thermal property that provides a dual assessment of identity and purity.[8] A pure, crystalline compound typically exhibits a sharp, well-defined melting point range (often 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.

Causality Behind the Method

The chosen method, capillary melting point determination, relies on slowly heating a finely packed sample in a glass capillary tube. The slow heating rate (1-2°C per minute) is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, thereby yielding an accurate measurement.[9] Rapid heating can cause the thermometer to lag behind the true sample temperature, resulting in an erroneously high and broad melting range.[9]

Experimental Protocol: Capillary Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not a fine powder, gently grind it using a mortar and pestle.[10]

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. Repeat until a column of 2-3 mm of tightly packed sample is achieved.[9]

  • Apparatus Setup: Insert the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[8]

  • Rapid Preliminary Measurement (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the accurate measurement. Once melted, allow the apparatus to cool significantly.

  • Accurate Measurement: Using a fresh sample, begin heating the apparatus. Once the temperature is about 15-20°C below the approximate melting point found in the previous step, reduce the heating rate to 1-2°C per minute.[9]

  • Data Recording: Observe the sample closely through the viewing lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts completely.[11]

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow.

Solution-State Properties: Aqueous Solubility

Aqueous solubility is arguably one of the most critical physical properties for a potential drug, as a compound must be in solution to be absorbed from the gastrointestinal tract and distributed throughout the body.[12][13] Poor solubility is a major hurdle in drug development.[5]

Causality Behind the Method: Thermodynamic vs. Kinetic Solubility

Two types of solubility are often measured: kinetic and thermodynamic.[14] Kinetic solubility is a high-throughput method often used in early discovery, where a compound is dissolved in DMSO and then added to an aqueous buffer until precipitation occurs.[13] While fast, this can sometimes overestimate the true solubility.

For a definitive, robust measurement, thermodynamic solubility is the "gold standard."[13][15] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid state.[14] The shake-flask method described below is the classical approach to determine thermodynamic solubility. The extended incubation period (24-72 hours) is essential to ensure that this true equilibrium is reached.[13]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in aqueous media.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC/MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for at least 24 hours. A 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.[13]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solid. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated HPLC-UV or LC/MS method.

    • Construct a calibration curve from the standards.

    • Determine the concentration of the filtered sample by interpolating its response from the calibration curve.

  • Reporting: The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Spectroscopic Profile for Structural Verification

While not strictly physical properties, spectroscopic data are integral to confirming the compound's structure, which is the basis for all other measurements.

  • ¹H and ¹³C NMR: Proton NMR is expected to show distinct signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, the methylene bridge, and the non-equivalent protons of the cyclopropyl ring. Carbon NMR will confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: Key expected signals include a broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, peaks around 3000-3100 cm⁻¹ for aromatic C-H stretches, and peaks in the 1450-1600 cm⁻¹ region for aromatic C=C stretching.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight (267.37) plus the mass of a proton.

Summary of Key Physical Properties and Their Significance

The relationship between core physicochemical properties and the ultimate fate of a drug in the body is complex but critical. The diagram below illustrates these connections.

G cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Fate (ADME) Sol Aqueous Solubility Abs Absorption Sol->Abs Essential for dissolution Exc Excretion Sol->Exc Required for renal clearance Lip Lipophilicity (LogP/LogD) Lip->Abs Governs membrane permeability Dist Distribution Lip->Dist Affects tissue penetration & plasma protein binding Met Metabolism Lip->Met High lipophilicity can increase metabolic clearance pKa Ionization (pKa) pKa->Sol Influences pH-dependent solubility pKa->Abs Affects ionization in GI tract

Caption: Relationship between Physicochemical Properties and Drug Fate.

The following table summarizes the essential physical properties for this compound and their importance in drug development.

PropertyMethod of DeterminationValue (To Be Determined)Significance in Drug Development
Molecular Weight Mass Spectrometry267.37 g/mol [7]Influences diffusion and permeability. Compounds <500 Da generally have better absorption prospects.
Melting Point (°C) Capillary MethodTBDAn indicator of purity and crystal lattice energy. A sharp range suggests high purity.
Aqueous Solubility Shake-Flask MethodTBDCritical for absorption and bioavailability. Low solubility is a major cause of candidate failure.[5][12]
Lipophilicity (LogP) Shake-Flask (Octanol/Water)TBDMeasures affinity for lipid vs. aqueous environments. Key for membrane permeability, but high values can lead to poor solubility, high metabolism, and toxicity.[2]
Dissociation Constant (pKa) Potentiometric TitrationTBDPredicts the degree of ionization at a given pH. The tertiary amine is basic. This property dictates solubility and absorption across different pH environments of the body (e.g., stomach vs. intestine).[14]

Conclusion

The systematic characterization of this compound's physical properties is not a perfunctory exercise but a strategic necessity. The data generated from the protocols outlined in this guide—from melting point and solubility to spectroscopic identity—form the foundation upon which all further development activities are built. A robust and well-understood physicochemical profile enables informed decisions in lead optimization, guides rational formulation design, and ultimately increases the probability of advancing a promising molecule toward clinical success.

References

An In-depth Technical Guide to 1-[(Dibenzylamino)methyl]cyclopropanol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 428855-17-8 Molecular Formula: C₁₈H₂₁NO Molecular Weight: 267.37 g/mol

Abstract

1-[(Dibenzylamino)methyl]cyclopropanol is a unique bifunctional molecule that incorporates a sterically hindered tertiary amine and a reactive cyclopropanol moiety. This distinct combination of structural features makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery. The cyclopropane ring, a well-regarded bioisostere, can enhance the metabolic stability, potency, and membrane permeability of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Aminomethylcyclopropanol Scaffold

The incorporation of small, strained ring systems into drug molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] The cyclopropane ring, in particular, is a bioisosteric replacement for gem-dimethyl groups or unsaturated bonds, often leading to improved metabolic stability and binding affinity.[2] When combined with an aminomethyl functionality, the resulting scaffold provides a key structural motif present in a variety of biologically active compounds.[3][4] The tertiary alcohol of the cyclopropanol group can act as a hydrogen bond donor or a reactive handle for further chemical transformations, while the dibenzylamino group introduces lipophilicity and can participate in crucial binding interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 428855-17-8--INVALID-LINK--
Molecular Formula C₁₈H₂₁NO--INVALID-LINK--
Molecular Weight 267.37 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral chemical knowledge
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General chemical knowledge
Storage Store in a cool, dry place away from incompatible materials.General chemical knowledge

Synthesis of this compound

Proposed Synthetic Pathway: A Modified Kulinkovich-Type Reaction

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. A plausible synthetic route to this compound is outlined below. This proposed pathway is based on well-established principles of organic synthesis.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Ethyl 2-(dibenzylamino)acetate Ethyl 2-(dibenzylamino)acetate Kulinkovich-type Reaction Kulinkovich-type Reaction Ethyl 2-(dibenzylamino)acetate->Kulinkovich-type Reaction Ester Titanium(IV) isopropoxide Titanium(IV) isopropoxide Titanium(IV) isopropoxide->Kulinkovich-type Reaction Catalyst Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->Kulinkovich-type Reaction Grignard Reagent This compound This compound Kulinkovich-type Reaction->this compound

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on the principles of the Kulinkovich reaction and should be adapted and optimized by experienced synthetic chemists.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add a solution of ethyl 2-(dibenzylamino)acetate (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran.

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.1-0.2 eq) to the solution at room temperature.

  • Grignard Reagent Addition: Slowly add a solution of ethylmagnesium bromide (2.0-2.5 eq) in diethyl ether to the reaction mixture via the dropping funnel. The addition should be exothermic, and the reaction temperature may be controlled with a water bath.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for a period of 2-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not publicly available, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the ten protons of the two benzyl groups.

  • Benzyl CH₂: A singlet at approximately δ 3.6-3.8 ppm for the four protons of the two benzylic methylenes.

  • Aminomethyl CH₂: A singlet around δ 2.5-2.7 ppm for the two protons of the methylene group attached to the nitrogen and the cyclopropane ring.

  • Cyclopropyl Protons: Two multiplets in the upfield region, typically between δ 0.4-0.8 ppm, corresponding to the four protons on the cyclopropane ring.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration-dependent, for the hydroxyl proton.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Several signals in the range of δ 127-140 ppm.

  • Benzyl CH₂ Carbon: A signal around δ 58-60 ppm.

  • Quaternary Cyclopropyl Carbon (C-OH): A signal in the range of δ 50-55 ppm.

  • Aminomethyl CH₂ Carbon: A signal around δ 50-55 ppm.

  • Cyclopropyl CH₂ Carbons: Signals in the upfield region, typically between δ 10-20 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions around 1600 and 1450-1500 cm⁻¹.

  • C-N Stretch: A signal in the range of 1000-1250 cm⁻¹.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 267.

  • Fragmentation: Common fragmentation patterns would include the loss of a benzyl group (m/z = 91), leading to a fragment at m/z = 176, and other characteristic cleavages of the amino and cyclopropyl moieties.

Reactivity and Synthetic Utility

The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex molecules.

G cluster_0 Reactions at the Hydroxyl Group cluster_1 Reactions involving the Amino Group Start This compound Esterification Esterification Start->Esterification Acyl chloride, base Etherification Etherification Start->Etherification Alkyl halide, base Ring-opening Ring-opening Start->Ring-opening Acid or Lewis acid Debenzylation Debenzylation Start->Debenzylation H₂, Pd/C Quaternization Quaternization Start->Quaternization Alkyl halide Further Functionalization Further Functionalization Debenzylation->Further Functionalization Primary amine product

References

An In-Depth Technical Guide to the Molecular Structure of 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of 1-[(Dibenzylamino)methyl]cyclopropanol, a molecule of interest in medicinal chemistry and drug discovery. The unique structural features of the cyclopropane ring, combined with the bulky dibenzylamino moiety, impart specific physicochemical properties that are valuable for the design of novel therapeutic agents.

Introduction: The Significance of the Cyclopropane Motif in Drug Design

Cyclopropane rings are increasingly incorporated into drug candidates to enhance potency, modulate metabolic stability, and fine-tune pharmacokinetic properties.[1] The strained three-membered ring introduces conformational rigidity and alters the electronic character of adjacent functionalities, offering a unique tool for medicinal chemists to explore chemical space. This compound combines this valuable cyclopropane core with a dibenzylamino group, a common pharmacophore that can influence receptor binding and cellular uptake. Understanding the precise molecular architecture and synthetic accessibility of this compound is therefore crucial for its effective application in drug development programs.

Proposed Synthesis of this compound

The proposed synthetic pathway involves the reaction of a suitable N,N-dibenzylamino-substituted ester, such as ethyl 2-(dibenzylamino)acetate, with a Grignard reagent like ethylmagnesium bromide in the presence of titanium(IV) isopropoxide.

Kulinkovich Reaction for this compound reagent1 Ethyl 2-(dibenzylamino)acetate reaction Kulinkovich Reaction reagent1->reaction Ester Substrate reagent2 Ethylmagnesium Bromide (EtMgBr) reagent2->reaction Grignard Reagent catalyst Titanium(IV) isopropoxide (Ti(OiPr)4) catalyst->reaction Catalyst product This compound reaction->product Mass_Spec_Fragmentation M [M]⁺˙ (m/z 267) M_minus_91 [M-C₇H₇]⁺ (m/z 176) M->M_minus_91 - C₇H₇• M_minus_196 [M-C₁₄H₁₄N]⁺ (m/z 71) M->M_minus_196 - C₁₄H₁₄N• m_z_210 [C₁₅H₁₆N]⁺ (m/z 210) M->m_z_210 cleavage m_z_91 [C₇H₇]⁺ (m/z 91) M_minus_91->m_z_91 further fragmentation

References

The Untapped Potential of 1-[(Dibenzylamino)methyl]cyclopropanol Derivatives: A Prospective Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. The specific class of compounds, 1-[(Dibenzylamino)methyl]cyclopropanol derivatives, represents a largely unexplored area of chemical space. A thorough review of the current scientific literature reveals a notable absence of direct research into the biological activities of this specific family of molecules.

This guide, therefore, adopts a first-principles approach, grounded in established medicinal chemistry concepts. By dissecting the molecule into its core components—the cyclopropane ring, the cyclopropanol group, and the dibenzylamino moiety—we can construct a robust, evidence-based prospectus on the potential biological activities of the parent compound and its derivatives. This document serves as both a technical guide and a whitepaper, offering a scientifically rigorous foundation for future research endeavors in this promising area. We will extrapolate from a wealth of data on related structures to illuminate the most probable therapeutic avenues, propose detailed validation workflows, and provide the necessary context for initiating a drug discovery program centered on this novel scaffold.

The Cyclopropane Ring: A Cornerstone of Modern Medicinal Chemistry

The inclusion of a cyclopropane ring in a drug candidate is a strategic decision, often yielding significant improvements in its pharmacological profile. This is not merely an addition of a simple cycloalkane; the unique electronic and conformational properties of the three-membered ring impart a range of benefits that are highly sought after in drug design.[1][2]

The inherent strain of the cyclopropane ring (approximately 27.5 kcal/mol) results in C-C bonds with significant π-character, making it behave somewhat like an olefinic double bond.[3][4] This unique electronic nature allows it to participate in specific interactions with biological targets. Furthermore, its rigid, three-dimensional structure can be a powerful tool for locking a molecule into a bioactive conformation, thereby enhancing potency and reducing off-target effects.[1][5]

The "cyclopropyl fragment" is a well-established player in both preclinical and clinical drug molecules, valued for its ability to address common challenges in drug discovery.[1][2] Its incorporation has been shown to:

  • Enhance Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkane counterparts.[1]

  • Improve Target Binding and Potency: The rigid conformation of the cyclopropane ring can reduce the entropic penalty of binding to a target protein, leading to higher affinity.[6]

  • Increase Membrane and Blood-Brain Barrier (BBB) Permeability: The lipophilic nature of the cyclopropane ring can enhance a molecule's ability to cross cellular membranes, including the BBB.[1][5]

  • Provide Novel Chemical Scaffolds: The unique geometry of the cyclopropane ring allows for the creation of novel molecular shapes that can access previously "undruggable" pockets on target proteins.[5]

Given these well-documented advantages, the cyclopropane core of this compound derivatives provides a strong foundation for the development of potent and effective therapeutic agents. A wide array of biological activities have been attributed to compounds containing this moiety, including anticancer, antiviral, antibacterial, and neuroprotective effects.[3][4][7]

The Cyclopropanol Moiety: A Latent Reactive Center

The cyclopropanol group is a particularly intriguing functional group. While present in some biologically active molecules, its primary significance in medicinal chemistry lies in its synthetic versatility and its potential to act as a "masked" or "pro-reactive" functional group.[8][9]

Cyclopropanols are chemically analogous to enols and can undergo a variety of synthetically useful transformations.[9] They can react with retention of the three-membered ring or, more interestingly, via ring-opening. This ring-opening can proceed in two main ways, making cyclopropanols formal equivalents of homoenolates or allylic derivatives.[9] This latent reactivity is a key feature that can be exploited in the design of targeted covalent inhibitors or other drugs that form specific bonds with their biological targets.

For instance, the enzymatic oxidation of cyclopropanes to cyclopropanols has been observed, suggesting that in a biological system, a cyclopropane-containing drug could be metabolized to a more reactive cyclopropanol derivative.[4] The subsequent ring-opening could then lead to the formation of a reactive species that can covalently modify a nearby amino acid residue on a target enzyme, leading to irreversible inhibition.

In the context of this compound, the hydroxyl group also provides a handle for further derivatization, allowing for the fine-tuning of physicochemical properties such as solubility and hydrogen bonding capacity.

The Dibenzylamino Group: Modulator of Lipophilicity and Target Interaction

The dibenzylamino group [(Bn)₂N-] is a bulky, lipophilic moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While it is often used as a protecting group in organic synthesis, its presence in a final drug molecule can serve several strategic purposes.[10]

  • Lipophilicity and Membrane Permeability: The two benzyl groups contribute significantly to the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which could be particularly advantageous for drugs targeting the central nervous system.

  • Steric Influence: The bulk of the dibenzylamino group can be used to control the overall shape of the molecule and to probe for specific steric interactions within a binding pocket.

  • Pharmacological Precedent: The dibenzyl moiety is found in a variety of pharmacologically active compounds. For example, certain dibenzylamine derivatives have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP) for the treatment of hyperlipidemia and arteriosclerosis.[11] Additionally, dibenzylbutane lignan derivatives have shown promise as anti-inflammatory agents.[12]

In the target molecule, the nitrogen atom of the dibenzylamino group is a basic center, which will be protonated at physiological pH. This positive charge can form crucial ionic interactions with acidic residues (e.g., aspartate or glutamate) in a target's binding site.

Prospective Biological Activities and Mechanistic Hypotheses

Based on the analysis of its constituent fragments, we can propose several high-probability biological activities for this compound derivatives.

Anticancer Activity

The presence of the cyclopropane ring is a strong indicator of potential anticancer activity.[3][7] Many natural and synthetic cyclopropane-containing compounds exhibit potent cytotoxicity against a range of cancer cell lines.[3]

Hypothesized Mechanism of Action:

The electrophilic nature of the strained cyclopropane ring makes it susceptible to nucleophilic attack.[3] It is plausible that these derivatives could act as alkylating agents, forming covalent adducts with nucleophilic biomolecules such as DNA or proteins. This could lead to DNA damage, inhibition of DNA replication, or inactivation of key enzymes involved in cancer cell proliferation, ultimately triggering apoptosis. The dibenzylamino group could serve to guide the molecule to specific regions of the cell, such as the nucleus, or to interact with specific transport proteins.

anticancer_mechanism cluster_cell Cancer Cell Derivative 1-[(Dibenzylamino)methyl] cyclopropanol Derivative Membrane Cellular Uptake Derivative->Membrane Alkylation Covalent Adduct Formation (DNA Alkylation) Derivative->Alkylation Nucleophilic Attack by DNA bases Nucleus Nuclear Localization Membrane->Nucleus Dibenzylamino-mediated transport? DNA DNA DNA->Alkylation Apoptosis Apoptosis Alkylation->Apoptosis Cell Cycle Arrest, DNA Damage Response

Caption: Proposed anticancer mechanism of action.

Neuroprotective Activity

There is a growing body of evidence supporting the neuroprotective effects of cyclopropane-containing compounds.[3][4] For example, 1-aminocyclopropanecarboxylic acid (ACC) is a potent and selective ligand for the glycine modulation site of the NMDA receptor, a key player in excitatory neurotransmission and excitotoxicity.[3]

Hypothesized Mechanism of Action:

Given the lipophilicity imparted by the dibenzylamino group, these derivatives are likely to have good CNS penetration. They could exert neuroprotective effects through several mechanisms:

  • NMDA Receptor Modulation: The cyclopropane moiety could interact with the NMDA receptor complex, potentially acting as an antagonist or a modulator to prevent excitotoxic neuronal death.

  • Antioxidant Activity: The unique electronic properties of the cyclopropane ring might enable it to scavenge reactive oxygen species (ROS), a key driver of neuronal damage in neurodegenerative diseases.

  • PPAR-γ Agonism: Some cyclic compounds have been shown to act as partial agonists of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which has demonstrated neuroprotective activity against oxidative stress-induced neurodegeneration.[13]

Proposed Experimental Workflows for Validation

To move from hypothesis to data, a structured experimental plan is essential. The following workflows outline a logical progression for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol

A plausible synthetic route to the target compounds would involve the Kulinkovich reaction, which is a well-established method for the synthesis of cyclopropanols.[14]

Step-by-Step Synthesis:

  • Ester Synthesis: React an appropriate carboxylic acid with an alcohol under acidic conditions to form the corresponding ester. The choice of ester will determine the substitution pattern on the cyclopropanol ring.

  • Kulinkovich Cyclopropanation: Treat the ester with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) isopropoxide catalyst. This will generate the 1-substituted cyclopropanol.

  • Introduction of the Aminomethyl Group: This can be achieved through a variety of methods, such as a Mannich-type reaction with dibenzylamine and formaldehyde, or by first halogenating the methyl group of a 1-methylcyclopropanol intermediate followed by nucleophilic substitution with dibenzylamine.

synthesis_workflow Start Starting Materials (Carboxylic Acid, Alcohol) Esterification Step 1: Esterification Start->Esterification Ester Ester Intermediate Esterification->Ester Kulinkovich Step 2: Kulinkovich Reaction (EtMgBr, Ti(O-iPr)4) Ester->Kulinkovich Cyclopropanol 1-Substituted Cyclopropanol Kulinkovich->Cyclopropanol Aminomethylation Step 3: Aminomethylation (e.g., Mannich Reaction) Cyclopropanol->Aminomethylation Final_Product 1-[(Dibenzylamino)methyl] cyclopropanol Derivative Aminomethylation->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification

Caption: General synthetic workflow for target derivatives.

In Vitro Biological Evaluation Workflow

A tiered approach to in vitro testing will efficiently screen for the hypothesized activities.

biological_evaluation cluster_anticancer Anticancer Screening cluster_neuro Neuroprotection Screening Compound_Library Library of Synthesized Derivatives Cytotoxicity 1. Cytotoxicity Assays (MTT, IC50 determination) [MCF-7, 22Rv1, etc.] Compound_Library->Cytotoxicity Neurotoxicity_Model 1. Neurotoxicity Model (e.g., H2O2 or Glutamate-induced stress in SH-SY5Y cells) Compound_Library->Neurotoxicity_Model Apoptosis_Assay 2. Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis_Assay Active Compounds Mechanism_Study 3. Mechanism of Action (DNA binding, Cell Cycle Analysis) Apoptosis_Assay->Mechanism_Study Confirmed Apoptotic Viability_Assay 2. Cell Viability Assay (LDH release, Calcein AM) Neurotoxicity_Model->Viability_Assay Protective Compounds ROS_Assay 3. ROS Measurement (DCFDA Staining) Viability_Assay->ROS_Assay Confirmed Protection NMDA_Binding 4. NMDA Receptor Binding Assay Viability_Assay->NMDA_Binding

Caption: Tiered workflow for in vitro biological evaluation.

Data Summary and Comparative Analysis

To provide a clear overview of the foundational evidence, the following table summarizes the key properties and activities of the constituent molecular fragments.

Molecular FragmentKey Physicochemical PropertiesEstablished Biological Activities & RolesRepresentative References
Cyclopropane Ring Rigid, 3D conformation; high ring strain; enhanced π-character.Anticancer, antiviral, antibacterial, neuroprotective; enhances metabolic stability and cell permeability.[1][2][3][4][7]
Cyclopropanol Can undergo ring-opening; acts as a homoenolate equivalent.Synthetic intermediate for steroids with antiproliferative activity; potential for covalent modification of targets.[8][9][14]
Dibenzylamino Group Bulky, lipophilic, basic nitrogen center.Modulates pharmacokinetics; found in CETP inhibitors and anti-inflammatory agents; used as a synthetic protecting group.[10][11][12]

Conclusion and Future Directions

While the class of this compound derivatives is currently uncharacterized, a systematic analysis of its constituent fragments provides a compelling rationale for its investigation as a source of novel therapeutic agents. The combination of the versatile cyclopropane ring, the reactive cyclopropanol moiety, and the modulating dibenzylamino group creates a scaffold with high potential for significant biological activity, particularly in the areas of oncology and neuroprotection.

The proposed synthetic and screening workflows provide a clear and logical path forward for researchers. Future work should focus on the synthesis of a diverse library of these derivatives, with systematic variation of the substituents on the cyclopropane ring and the aromatic rings of the dibenzylamino group. This will enable the development of a comprehensive Structure-Activity Relationship (SAR) and the optimization of lead compounds.

This guide serves as a foundational document to catalyze research into this promising, yet overlooked, area of medicinal chemistry. The principles of rational drug design, grounded in the known properties of these well-established chemical motifs, strongly suggest that the exploration of this compound derivatives will be a fruitful endeavor.

References

In Silico Prediction of 1-[(Dibenzylamino)methyl]cyclopropanol Properties: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the ability to anticipate the behavior of a molecule within a biological system is paramount. The traditional paradigm of drug discovery, heavily reliant on empirical screening, is often a protracted and resource-intensive endeavor with a high attrition rate. Many promising candidates fail in late-stage development due to unforeseen issues with their pharmacokinetic or toxicological profiles.[1][2] It is in this challenging landscape that in silico prediction has emerged as an indispensable tool, offering a rational, cost-effective, and ethically considerate approach to de-risk and accelerate the drug development pipeline.[3][4] This guide provides an in-depth technical overview of the computational methodologies used to predict the key properties of a novel small molecule, 1-[(Dibenzylamino)methyl]cyclopropanol, serving as a practical framework for researchers, scientists, and drug development professionals.

Introduction to this compound and the Rationale for In Silico Profiling

This compound is a unique chemical entity featuring a cyclopropanol ring, a tertiary amine with two benzyl groups, and a methylene linker. The cyclopropane motif is a desirable feature in medicinal chemistry, often conferring metabolic stability and conformational rigidity. However, the overall structure presents a combination of lipophilic (dibenzyl) and polar (hydroxyl and amino) groups that necessitates a thorough evaluation of its drug-like properties.

Before committing to costly and time-consuming synthesis and in vitro/in vivo testing, a comprehensive in silico assessment is crucial. This proactive approach allows for the early identification of potential liabilities, guiding go/no-go decisions and informing strategies for structural optimization.[2][5] This guide will detail the theoretical application of established computational methods to predict the physicochemical, pharmacokinetic (ADMET), and potential toxicological properties of this molecule.

The Cornerstone of In Silico Prediction: Quantitative Structure-Activity Relationships (QSAR)

At the heart of computational property prediction lies the principle of Quantitative Structure-Activity Relationship (QSAR).[6][7][8] QSAR models are mathematical representations that correlate the structural or physicochemical properties of a set of molecules with their biological activity or a specific property.[9] The fundamental assumption is that the structure of a molecule dictates its properties. By analyzing a dataset of molecules with known properties, these models can "learn" the relationships and then predict the properties of new, untested molecules like this compound.[10][11]

The development of a robust QSAR model follows a well-defined workflow, as illustrated below.

G cluster_0 QSAR Model Development Workflow Data Data Curation (Known Molecules & Properties) Descriptors Molecular Descriptor Calculation Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Building (e.g., Machine Learning) Split->Model Validation Model Validation Model->Validation Prediction Prediction for Novel Compound Validation->Prediction

Caption: A generalized workflow for developing and applying a QSAR model for property prediction.

Predicting the Physicochemical Properties of this compound

Physicochemical properties are the foundation upon which a molecule's pharmacokinetic behavior is built.[12] Key parameters to predict for this compound include:

  • Lipophilicity (logP): The octanol-water partition coefficient is a critical determinant of a drug's absorption, distribution, and membrane permeability.[4]

  • Aqueous Solubility (logS): Adequate solubility is essential for drug formulation and absorption.[4]

  • pKa: The ionization state of the tertiary amine and the hydroxyl group at physiological pH will significantly influence the molecule's interactions with biological targets and its overall pharmacokinetic profile.

  • Polar Surface Area (PSA): PSA is a good indicator of a drug's ability to permeate cell membranes.

These properties can be predicted using a variety of computational tools, ranging from fragment-based methods to more complex quantum mechanical calculations.[13][14][15]

PropertyPredicted Value (Illustrative)Significance in Drug Development
logP 3.5 - 4.5Moderate to high lipophilicity, suggesting good membrane permeability but potential for non-specific binding and lower solubility.
logS -4.0 to -3.0Low to moderate aqueous solubility, may require formulation strategies to enhance bioavailability.
pKa (basic) 8.5 - 9.5The tertiary amine will be predominantly protonated at physiological pH, influencing solubility and target interactions.
PSA ~45 ŲWithin the range typically associated with good oral bioavailability.

In-Depth ADMET Profiling: A Virtual Journey Through the Body

Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of modern drug discovery.[1][2][4][5] This in silico assessment helps to anticipate a drug's fate in the body and identify potential safety concerns early in the development process.[3][16]

Absorption

For oral drug candidates, absorption from the gastrointestinal tract is the first major hurdle. Key predictive models include:

  • Human Intestinal Absorption (HIA): QSAR models can predict the percentage of a drug absorbed from the gut.

  • Caco-2 Permeability: This models the permeability of the intestinal epithelial barrier.

  • P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux transporter that can limit drug absorption. Predicting if this compound is a substrate or inhibitor of P-gp is crucial.

Distribution

Once absorbed, a drug's distribution throughout the body determines its concentration at the target site and potential for off-target effects. Important predictions include:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and availability to act on its target.

  • Blood-Brain Barrier (BBB) Penetration: For CNS-acting drugs, the ability to cross the BBB is essential. For non-CNS drugs, BBB penetration can lead to unwanted side effects.

Metabolism

The metabolic fate of a drug influences its half-life and the potential for the formation of toxic metabolites.[17] Key predictions for this compound would focus on:

  • Cytochrome P450 (CYP) Inhibition: Predicting the inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6) is critical to avoid drug-drug interactions.

  • Site of Metabolism (SoM) Prediction: Identifying which parts of the molecule are most likely to be metabolized can guide structural modifications to improve stability.[17] The benzylic positions and the cyclopropyl ring would be key areas of investigation.

Excretion

Understanding how a drug is eliminated from the body is important for dosing regimen design. While direct prediction of excretion pathways is complex, it is often inferred from the drug's physicochemical properties and metabolic profile.

Toxicity

In silico toxicology is a rapidly growing field that aims to predict various toxicity endpoints, reducing the reliance on animal testing.[3][6][18] For this compound, key toxicity predictions would include:

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.

  • Mutagenicity (Ames Test): Predicting the potential for a compound to cause DNA mutations is a critical safety assessment.

  • Hepatotoxicity (DILI): Drug-induced liver injury is a major reason for drug withdrawal.

  • Carcinogenicity: Long-term cancer risk is a key regulatory concern.

  • Organ-specific toxicity: Advanced models can now predict toxicity to specific organs.[19]

G cluster_0 In Silico ADMET Prediction Workflow Molecule This compound (SMILES/SDF) Absorption Absorption (HIA, Caco-2) Molecule->Absorption Distribution Distribution (PPB, BBB) Molecule->Distribution Metabolism Metabolism (CYP Inhibition, SoM) Molecule->Metabolism Toxicity Toxicity (hERG, Ames, DILI) Molecule->Toxicity Excretion Excretion Absorption->Excretion Profile Comprehensive ADMET Profile Absorption->Profile Distribution->Excretion Distribution->Profile Metabolism->Excretion Metabolism->Profile Excretion->Profile Toxicity->Profile

Caption: A conceptual workflow for the comprehensive in silico ADMET profiling of a novel compound.

Predicting Biological Activity and Potential Targets

Beyond its pharmacokinetic and safety profile, in silico methods can also provide insights into the potential biological activity of this compound.[7][9][10][11]

  • Ligand-Based Approaches: If structurally similar compounds with known biological activities exist, their properties can be used to infer the potential activity of our target molecule.[8] This involves techniques like similarity searching and pharmacophore modeling.

  • Target-Based Approaches: If a specific biological target is of interest, molecular docking can be used to predict the binding affinity and mode of interaction of this compound with the target's binding site.[8]

  • Deep Learning and AI: The application of deep learning and artificial intelligence is revolutionizing bioactivity prediction by learning from vast datasets of chemical structures and biological assays.[20]

Experimental Protocols: A Step-by-Step Guide to In Silico Prediction

The following provides a generalized, step-by-step protocol for conducting an in silico property prediction study for this compound.

  • Molecular Structure Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation.

  • Physicochemical Property Prediction:

    • Utilize a computational software package (e.g., SwissADME, StarDrop, MOE) to calculate key physicochemical properties such as logP, logS, pKa, and PSA.

    • Compare the predicted values to established ranges for drug-like molecules (e.g., Lipinski's Rule of Five).

  • ADMET Prediction:

    • Submit the prepared molecular structure to a validated ADMET prediction platform (e.g., ADMETlab, pkCSM, Discovery Studio).[5]

    • Run predictions for a comprehensive panel of ADMET endpoints, including absorption, distribution, metabolism, and toxicity parameters.

    • Analyze the output, paying close attention to any predicted liabilities (e.g., poor absorption, potential for toxicity).

  • Biological Activity and Target Prediction:

    • Perform a similarity search against chemical databases (e.g., PubChem, ChEMBL) to identify structurally related compounds with known biological activities.

    • If a specific protein target is hypothesized, perform molecular docking using a program like AutoDock or Glide to predict the binding affinity and pose.

  • Data Interpretation and Reporting:

    • Consolidate all predicted data into a comprehensive report.

    • Interpret the results in the context of the intended therapeutic application.

    • Identify potential strengths and weaknesses of the molecule and propose strategies for optimization if necessary.

Conclusion: A Data-Driven Approach to Drug Discovery

The in silico prediction of molecular properties is no longer a niche academic exercise but a critical component of the modern drug discovery and development process.[13][21][22][23] By leveraging the power of computational modeling, researchers can make more informed decisions, reduce the cost and time of development, and ultimately increase the likelihood of success in bringing safe and effective new medicines to patients. The comprehensive profiling of molecules like this compound before they enter the lab is a testament to the transformative potential of predictive science.

References

The Resurgence of a Privileged Scaffold: A Technical Guide to Dibenzylamino Compounds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzylamino moiety, a seemingly simple structural motif, has quietly permeated the landscape of medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of dibenzylamino compounds, moving beyond a mere catalog of structures to deliver actionable insights for researchers, scientists, and drug development professionals. We will delve into the nuanced structure-activity relationships (SAR), dissect key synthetic strategies, and provide detailed, field-proven experimental protocols for the biological evaluation of these compelling molecules. This guide is designed to be a self-validating system, empowering researchers to not only understand the existing literature but also to confidently design and execute their own discovery programs centered on this privileged scaffold.

Introduction: The Unassuming Power of the Dibenzylamino Core

At its heart, the dibenzylamino group consists of a secondary amine flanked by two benzyl groups. This arrangement imparts a unique combination of lipophilicity, conformational flexibility, and hydrogen bonding capability, making it an attractive scaffold for interacting with a diverse array of biological targets. The benzyl rings offer a rich canvas for substitution, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Historically, dibenzylamine itself has been utilized as a versatile intermediate in organic synthesis.[1] However, the true potential of this scaffold has been unlocked through the creative endeavors of medicinal chemists who have recognized its ability to anchor pharmacophores and engage in critical binding interactions within enzyme active sites and receptor pockets. This guide will illuminate the journey of dibenzylamino compounds from simple building blocks to sophisticated therapeutic candidates.

Anticancer Applications: Targeting the Machinery of Malignancy

Dibenzylamino derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanistic actions from the induction of apoptosis to the inhibition of key signaling pathways.

Mechanism of Action and Structure-Activity Relationships (SAR)

A prominent strategy in the design of dibenzylamino-based anticancer agents involves the incorporation of additional pharmacophoric elements to target specific cellular machinery. For instance, a series of 2,6-dibenzylamino-3,5-dicyanopyridines has demonstrated remarkable in vitro anticancer activity against a panel of human cancer cell lines.[2][3] The SAR for this class of compounds reveals several key insights:

  • Substitution on the Benzyl Rings: The nature and position of substituents on the benzyl rings significantly influence cytotoxic potency. Electron-withdrawing groups, such as nitro and chloro, have been shown to enhance activity, suggesting that modulation of the electronic properties of the aromatic rings is crucial for target engagement.

  • The Dicyanopyridine Core: The 3,5-dicyanopyridine core is essential for the observed activity, likely participating in hydrogen bonding and other interactions within the target protein.

  • The Dibenzylamino Moiety: The dibenzylamino groups provide a critical hydrophobic scaffold that contributes to the overall binding affinity of the compounds.

Another approach involves the development of 2-substituted benzylamino-4-amino-5-aroylthiazoles as apoptosis-inducing agents.[4] In this series, the dibenzylamino moiety is modified to a benzylamino group, but the core principle of using a substituted benzylamine to confer activity remains. These compounds were designed as dual inhibitors of tubulin and cyclin-dependent kinases (CDKs), highlighting the versatility of the benzylamino scaffold in multi-target drug design.[4]

Quantitative Data: A Comparative Overview

The following table summarizes the in vitro anticancer activity of representative dibenzylamino and related derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2,6-bis(4-nitrobenzylamino)-3,5-dicyanopyridineLeukemia (CCRF-CEM)0.08[2]
2 2,6-bis(4-chlorobenzylamino)-3,5-dicyanopyridineOvarian (OVCAR-3)0.12[2]
8e 2-(p-chlorobenzylamino)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazoleU-937 (Leukemia)5.7[4]
8f 2-(p-chlorophenethylamino)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazoleSK-MEL-1 (Melanoma)12.2[4]
Experimental Protocols

This protocol outlines a general procedure for the synthesis of 2,6-dibenzylamino-3,5-dicyanopyridine derivatives.

dot

Synthesis_Anticancer reagents Malononitrile Substituted Benzaldehyde Ammonium Acetate intermediate 2,6-Diamino-4-(substituted-phenyl) -3,5-dicyanopyridine reagents->intermediate One-pot reaction in Ethanol, Reflux final_product 2,6-bis(Substituted-benzylamino) -3,5-dicyanopyridine intermediate->final_product Alkylation in DMF reagents2 Substituted Benzyl Halide Base (e.g., NaH) reagents2->final_product MTT_Assay start Seed cancer cells in 96-well plates treatment Treat cells with various concentrations of dibenzylamino compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_solubilization Add DMSO to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance Measure absorbance at 570 nm formazan_solubilization->absorbance analysis Calculate IC50 values absorbance->analysis MIC_Assay start Prepare serial dilutions of compounds in 96-well plates inoculation Inoculate wells with a standardized microbial suspension start->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC as the lowest concentration with no visible growth incubation->mic_determination

References

A Technical Guide to the Discovery and Application of Novel Cyclopropanol-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropanol moiety, a strained three-membered carbocycle bearing a hydroxyl group, has emerged from the periphery of synthetic chemistry to become a cornerstone in modern drug discovery and complex molecule synthesis. Its unique combination of high ring strain and electronic properties confers upon it a versatile reactivity, acting as a latent homoenolate, a precursor to β-keto radicals, or a rigid conformational scaffold.[1][2][3][4] This guide provides an in-depth exploration of the discovery and application of novel cyclopropanol-containing compounds for researchers, scientists, and drug development professionals. We will dissect the strategic logic behind synthetic methodologies, from classical approaches to cutting-edge catalytic systems, and detail the subsequent chemical transformations that leverage the ring's inherent reactivity. Through detailed protocols, mechanistic diagrams, and contemporary case studies, this whitepaper serves as a comprehensive resource for harnessing the power of the cyclopropanol core in the pursuit of next-generation therapeutics and innovative chemical entities.

The Cyclopropanol Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

The resurgence of interest in the cyclopropane ring, and specifically the cyclopropanol functional group, is not accidental. It is a direct result of its ability to solve complex problems in medicinal chemistry, from enhancing potency to improving metabolic stability.[5][6] The incorporation of this small, rigid structure into a drug candidate is a strategic decision rooted in its unique physicochemical properties.

Unique Physicochemical Properties: Ring Strain and Electronic Character

The defining feature of a cyclopropane ring is its significant angle strain, with C-C-C bond angles compressed to 60°. This deviation from the ideal sp³ tetrahedral angle of 109.5° results in C-C bonds with increased p-character, often described as "bent" or banana bonds.[5] This endows the cyclopropane ring with electronic properties intermediate between those of an alkane and an alkene.[7] In cyclopropanol, the attachment of an electron-donating hydroxyl group further polarizes the ring system, making it susceptible to a variety of chemical transformations that are inaccessible to more stable carbocycles.[4] This inherent reactivity is not a liability but a powerful tool for synthetic diversification.

Role as a Bioisostere and Conformational Lock

In drug design, a cyclopropyl group is often used as a bioisosteric replacement for other common functionalities like a gem-dimethyl group or even an alkene. Its rigid, three-dimensional structure can lock a molecule into a specific, bioactive conformation, which can lead to a more favorable entropic contribution upon binding to a biological target.[5][8] This conformational restriction minimizes the likelihood of adopting non-productive conformations, thereby enhancing binding affinity and selectivity. The defined spatial orientation of substituents on a cyclopropane ring allows for precise probing of receptor binding pockets, a critical advantage in structure-activity relationship (SAR) studies.[9]

Impact on Pharmacokinetic and Pharmacodynamic Profiles

The introduction of a cyclopropyl moiety can have profound and beneficial effects on a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] Replacing a metabolically vulnerable group (e.g., an isopropyl group) with a cyclopropyl ring can block a key metabolic pathway, thereby increasing the drug's half-life and bioavailability.[10]

  • Potency and Selectivity: By locking the molecule in a preferred conformation for the target receptor, potency can be significantly enhanced. This rigidity can also reduce binding to off-target receptors, leading to a better safety profile.[6][8]

  • Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and aqueous solubility. While it is a hydrocarbon and thus lipophilic, its rigid nature prevents the masking of nearby polar groups, often resulting in a finely tuned balance of properties that can improve membrane permeability.[10][11]

Strategic Synthesis of Cyclopropanol Scaffolds

The accessibility of cyclopropanols is paramount to their utility. Over the years, a robust portfolio of synthetic methods has been developed, ranging from venerable name reactions to modern catalytic asymmetric transformations.

Foundational Methodologies: The Kulinkovich and Simmons-Smith Reactions

The Kulinkovich reaction is a cornerstone of cyclopropanol synthesis, providing 1-substituted cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst.[12] The reaction proceeds through a titanacyclopropane intermediate, which is then alkylated by a second equivalent of the Grignard reagent. Its reliability and ready availability of starting materials have made it a go-to method.[2]

The Simmons-Smith reaction , traditionally used for converting alkenes to cyclopropanes, can be adapted for cyclopropanol synthesis.[13] The reaction of silyl enol ethers, for instance, with a carbenoid species (typically generated from diiodomethane and a zinc-copper couple) provides a silyloxycyclopropane, which can be readily deprotected to yield the desired cyclopropanol. This method is valued for its functional group tolerance and stereospecificity.[14]

Transition Metal-Catalyzed Cyclopropanation

Modern synthetic chemistry has expanded the toolkit to include a wide array of transition metal catalysts (e.g., Rh, Co, Mn, Pd) that can mediate cyclopropanation reactions.[7][15][16] A common strategy involves the catalytic decomposition of diazo compounds in the presence of an alkene. The in situ-generated metal carbene undergoes [2+1] cycloaddition with the alkene.[13] These methods offer access to highly functionalized cyclopropanes and can often be rendered asymmetric.

Asymmetric Synthesis and Chiral Induction

Controlling the stereochemistry of the cyclopropanol core is critical for pharmaceutical applications. Asymmetric induction can be achieved in several ways:

  • Chiral Catalysts: Using a chiral ligand in conjunction with a transition metal catalyst can guide the cyclopropanation to favor one enantiomer.[17] This is a powerful strategy for reactions involving nonchiral or racemic starting materials.

  • Substrate Control: Enantiomerically enriched starting materials, such as chiral allylic alcohols, can direct the diastereoselectivity of the cyclopropanation, as seen in many variations of the Simmons-Smith reaction.[17][18]

Emerging Photoredox and Electrochemical Approaches

Recent innovations include the use of photoredox and electrochemical catalysis. These methods allow for the generation of radical intermediates under exceptionally mild conditions. For instance, photoinduced charge transfer between an aryl-substituted cyclopropanol and an electron-deficient olefin can trigger a ring-opening and subsequent cross-coupling reaction.[19] Electrochemical methods are also being explored for enantioselective synthesis, representing a green and sustainable frontier in the field.[17]

Workflow for Synthesis and Diversification of a Cyclopropanol Core

G cluster_synthesis Core Synthesis cluster_methods Synthetic Methodologies cluster_diversification Diversification Pathways Ester Ester / Lactone Kulinkovich Kulinkovich Reaction (Ti(IV), EtMgBr) Ester->Kulinkovich Alkene Alkene Derivative (e.g., Silyl Enol Ether) SimmonsSmith Simmons-Smith (CH2I2, Zn/Cu) Alkene->SimmonsSmith Diazo Diazo Compound + Olefin MetalCarbene Metal-Catalyzed Carbene Transfer (Rh, Co, etc.) Diazo->MetalCarbene Cyclopropanol Cyclopropanol Core Scaffold Kulinkovich->Cyclopropanol SimmonsSmith->Cyclopropanol MetalCarbene->Cyclopropanol RingOpening Ring-Opening (Oxidative/Reductive) Cyclopropanol->RingOpening Access β-keto radicals, homoenolates RingRetention Ring-Retentive Functionalization Cyclopropanol->RingRetention C-H functionalization, cross-coupling Final Novel Bioactive Compounds RingOpening->Final RingRetention->Final

Caption: General workflow for synthesizing and diversifying a cyclopropanol core.

The Cyclopropanol as a Versatile Synthetic Intermediate

The true power of the cyclopropanol motif lies in its predictable and versatile reactivity. Once formed, it is not merely a static component of a molecule but an active participant in further synthetic transformations.

Ring-Opening Reactions: Accessing β-Keto Radicals and Homoenolates

The high ring strain of cyclopropanols makes them prone to ring-opening reactions, which can proceed through two primary, mechanistically distinct pathways:

  • Homolytic Cleavage: Under single-electron oxidative conditions (e.g., using Mn(III), Fe(III), or photoredox catalysts), the cyclopropanol can undergo a ring-opening to form a highly reactive β-keto alkyl radical .[1] This radical is a powerful intermediate for forming new C-C or C-heteroatom bonds through cascade reactions, such as additions to unsaturated systems or homolytic aromatic substitutions.[1]

  • Heterolytic Cleavage: In the presence of Lewis acids or bases, cyclopropanols can act as homoenolate equivalents .[2][3] The ring opens to generate a nucleophilic carbon center β to the carbonyl group, enabling reactions with a wide range of electrophiles that are complementary to traditional enolate chemistry.

This dual reactivity allows chemists to access complex molecular architectures from a common cyclopropanol precursor simply by changing the reaction conditions.

Cross-Coupling and Functionalization with Ring Retention

While ring-opening reactions are common, it is also possible to functionalize the cyclopropanol scaffold while keeping the three-membered ring intact. Zinc-catalyzed β-functionalization of cyclopropanols with Morita-Baylis-Hillman (MBH) carbonates has been developed, proceeding through a unique ring-opening/α-allylation/ring-closure mechanism.[3] This strategy allows for the installation of functionality at the β-position, a transformation that is difficult to achieve through other means.

Divergent Reactivity of Cyclopropanols

G cluster_pathways Reaction Pathways cluster_intermediates Key Intermediates / Products CP Cyclopropanol Intermediate Oxidative Single-Electron Oxidation (e.g., Mn(III), hv) CP->Oxidative Homolytic Cleavage AcidBase Acid/Base Catalysis (e.g., Lewis Acid) CP->AcidBase Heterolytic Cleavage Catalytic Catalytic Cycle (e.g., Zn-cat.) CP->Catalytic Ring-Opening/ Ring-Closing Radical β-Keto Radical Oxidative->Radical Homoenolate Metal Homoenolate AcidBase->Homoenolate Retained β-Functionalized Cyclopropanol Catalytic->Retained G cluster_pathway Covalent Inhibition Pathway Drug Cyclopropanol Drug (Inactive Prodrug) Cell Intracellular Environment (Oxidative Stress) Drug->Cell Cell Permeation Target Target Kinase (Active Site) CovalentBond Inactivated Kinase Target->CovalentBond Covalent Bond Formation Cys Cysteine Residue (Nucleophilic Thiol) Cys->CovalentBond Radical β-Keto Radical Intermediate Cell->Radical Bio-oxidation (1e⁻) Radical->Target Binding to Active Site

References

Methodological & Application

Synthetic Route to 1-[(Dibenzylamino)methyl]cyclopropanol from Cyclopropanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol, a valuable building block in medicinal chemistry and drug development. The synthetic strategy hinges on the nucleophilic addition of dibenzylamine to cyclopropanone. Recognizing the inherent instability of cyclopropanone, this protocol utilizes the more stable and readily handled cyclopropanone ethyl hemiacetal as a direct precursor. This document outlines the underlying chemical principles, provides a step-by-step synthetic procedure, and details the expected analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Cyclopropane rings are privileged structural motifs in a multitude of biologically active molecules and approved pharmaceuticals. Their unique conformational rigidity and electronic properties can impart favorable pharmacological characteristics. The incorporation of an aminomethylcyclopropanol moiety, in particular, offers a versatile scaffold for the design of novel therapeutics. The target molecule, this compound, combines the strained cyclopropane ring with a tertiary amine and a hydroxyl group, presenting multiple points for further chemical elaboration.

The direct synthesis of this compound involves the reaction of cyclopropanone with dibenzylamine. However, cyclopropanone itself is a highly labile and challenging reagent to handle due to significant ring strain.[1] It is prone to polymerization and decomposition, especially at ambient temperatures. To circumvent these challenges, this protocol employs a more stable and convenient precursor: cyclopropanone ethyl hemiacetal. This compound can be readily prepared from commercially available starting materials and serves as an effective in situ source of cyclopropanone under the reaction conditions.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of dibenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanone.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow cluster_0 Part 1: Preparation of Cyclopropanone Precursor cluster_1 Part 2: Synthesis of Target Molecule Ethyl_3_chloropropanoate Ethyl 3-chloropropanoate Na_Et3SiCl Na, (CH₃)₃SiCl Ethyl_3_chloropropanoate->Na_Et3SiCl 1. Ethoxy_trimethylsiloxy_cyclopropane 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane Na_Et3SiCl->Ethoxy_trimethylsiloxy_cyclopropane Methanolysis Methanolysis Ethoxy_trimethylsiloxy_cyclopropane->Methanolysis 2. Cyclopropanone_hemiacetal Cyclopropanone ethyl hemiacetal Methanolysis->Cyclopropanone_hemiacetal Reaction Nucleophilic Addition Cyclopropanone_hemiacetal->Reaction 3. Dibenzylamine Dibenzylamine Dibenzylamine->Reaction Target_Molecule This compound Reaction->Target_Molecule

Caption: Overall workflow for the synthesis of the target molecule.

The reaction proceeds through the following key steps:

  • In situ generation of cyclopropanone: In the presence of a suitable solvent and under thermal conditions, cyclopropanone ethyl hemiacetal is in equilibrium with cyclopropanone and ethanol.

  • Nucleophilic attack: The secondary amine, dibenzylamine, attacks the carbonyl carbon of the transiently formed cyclopropanone.

  • Proton transfer: A proton transfer step results in the formation of the stable hemiaminal product, this compound.

The use of the dibenzyl protecting group for the amine is advantageous as it is relatively stable under a variety of reaction conditions and can be removed via hydrogenolysis if the primary amine is desired for subsequent reactions.

Experimental Protocols

Part 1: Synthesis of Cyclopropanone Ethyl Hemiacetal

This procedure is adapted from the established method for the preparation of cyclopropanone ethyl hemiacetal.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Ethyl 3-chloropropanoateReagent grade, ≥98%
Sodium metalCubes, in mineral oil
ChlorotrimethylsilaneReagent grade, ≥98%
TolueneAnhydrous
Diethyl etherAnhydrous
MethanolReagent grade
Three-necked round-bottom flask1 L, with mechanical stirrer, reflux condenser, and dropping funnel
Heating mantle
Nitrogen or Argon source

Procedure:

  • Under an inert atmosphere (N₂ or Ar), place finely cut sodium metal (23.0 g, 1.0 mol) in a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser.

  • Add 250 mL of anhydrous toluene and heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

  • Allow the mixture to cool to room temperature, then replace the toluene with 500 mL of anhydrous diethyl ether.

  • Add chlorotrimethylsilane (108.5 g, 1.0 mol) to the flask.

  • Slowly add ethyl 3-chloropropanoate (136.6 g, 1.0 mol) dropwise from the addition funnel over 3 hours, maintaining a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and filter under an inert atmosphere. Wash the precipitate with anhydrous diethyl ether (2 x 100 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain crude 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.

  • To the crude product, add 250 mL of methanol and stir the solution at room temperature for 12 hours to effect methanolysis.

  • The resulting methanolic solution of cyclopropanone ethyl hemiacetal can be used directly in the next step or concentrated carefully at room temperature if a higher concentration is required.

Part 2: Synthesis of this compound

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Cyclopropanone ethyl hemiacetal solutionAs prepared in Part 1
DibenzylamineReagent grade, ≥98%
Diethyl ether or DichloromethaneAnhydrous
Round-bottom flask250 mL, with magnetic stirrer and reflux condenser
Rotary evaporator
Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add a solution of cyclopropanone ethyl hemiacetal (approximately 0.1 mol, based on the starting amount of ethyl 3-chloropropanoate) in methanol.

  • Add dibenzylamine (19.73 g, 0.1 mol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Results and Characterization

The final product, this compound, is expected to be a stable, isolatable solid or oil.

Table of Expected Product Characteristics:

PropertyExpected Value
Molecular Formula C₁₈H₂₁NO
Molecular Weight 267.37 g/mol
Appearance Colorless to pale yellow solid or viscous oil

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 10H, Ar-H)

    • δ 3.60 (s, 4H, -CH₂-Ph)

    • δ 2.80 (s, 2H, -CH₂-N)

    • δ 2.50 (br s, 1H, -OH)

    • δ 0.80-1.00 (m, 4H, cyclopropyl-H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 138.0 (Ar-C)

    • δ 129.0 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 127.0 (Ar-CH)

    • δ 60.0 (C-OH)

    • δ 58.0 (-CH₂-Ph)

    • δ 55.0 (-CH₂-N)

    • δ 15.0 (cyclopropyl-CH₂)

  • IR (KBr, cm⁻¹):

    • 3400-3200 (br, O-H stretch)

    • 3060, 3030 (C-H stretch, aromatic)

    • 2950, 2850 (C-H stretch, aliphatic)

    • 1495, 1450 (C=C stretch, aromatic)

    • 1050 (C-O stretch)

  • Mass Spectrometry (ESI+):

    • m/z 268.16 [M+H]⁺

Troubleshooting and Safety Precautions

  • Safety:

    • Sodium metal is highly reactive and pyrophoric. Handle under an inert atmosphere and away from water.

    • Chlorotrimethylsilane is corrosive and flammable. Handle in a well-ventilated fume hood.

    • Dibenzylamine is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Troubleshooting:

    • Low yield in Part 1: Ensure all reagents and solvents are anhydrous, as moisture will quench the reactive intermediates. The sodium dispersion is critical for the success of the reaction.

    • Incomplete reaction in Part 2: The reaction may be gently heated (e.g., to 40 °C) to drive it to completion, but care should be taken to avoid decomposition of the cyclopropanone.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from cyclopropanone, utilizing the stable and convenient cyclopropanone ethyl hemiacetal precursor. The described methodology is scalable and employs readily available reagents, making it a valuable procedure for researchers in organic synthesis and medicinal chemistry. The provided characterization data will aid in the identification and quality control of the final product.

References

Application Notes and Protocols: 1-[(Dibenzylamino)methyl]cyclopropanol as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the precise control of three-dimensional structure, metabolic stability, and target engagement. Among the myriad of structural motifs employed by medicinal chemists, small, strained rings, particularly cyclopropanes, have garnered significant attention for their unique ability to impart favorable pharmacological properties. The cyclopropane ring, with its inherent rigidity and unique electronic character, can act as a conformational constraint, locking flexible molecules into bioactive conformations and thereby enhancing binding affinity and selectivity for their biological targets.[1][2] Furthermore, the cyclopropyl group is often used as a bioisostere for gem-dimethyl groups or alkenes, and its incorporation can lead to improved metabolic stability by blocking sites of oxidative metabolism.[1]

This guide focuses on the synthesis and application of a particularly valuable, yet underexplored, building block: 1-[(Dibenzylamino)methyl]cyclopropanol . This trifunctional molecule combines the advantageous properties of the cyclopropanol ring with a protected primary amine, offering a versatile platform for the synthesis of complex drug candidates. The cyclopropanol moiety itself is a latent reactive handle, susceptible to ring-opening reactions under specific conditions, while the dibenzyl-protected amine provides a stable, yet readily cleavable, point for diversification.[3] These application notes will provide detailed protocols for the synthesis of this building block, its incorporation into lead scaffolds, and the subsequent deprotection to reveal the reactive amine for further functionalization.

Physicochemical and Structural Properties

Understanding the inherent properties of a building block is paramount to its effective utilization in a synthetic workflow. This compound is a chiral molecule possessing a unique combination of a strained three-membered ring, a tertiary amine, and a hydroxyl group.

PropertyValue (Predicted/Typical)Significance in Drug Discovery
Molecular Weight 281.39 g/mol Falls within the "rule of five" guidelines for lead-like compounds.
logP ~3.5 (Calculated)Indicates moderate lipophilicity, suitable for cell membrane permeability.
Hydrogen Bond Donors 1 (Hydroxyl group)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 2 (Nitrogen and Oxygen)Offers additional points for target binding.
Reactivity Cyclopropanol ring is prone to rearrangement/ring-opening under acidic or oxidative conditions.[1]Can be used as a masked carbonyl or for targeted covalent inhibitor design.
Stability The dibenzylamino group is stable to a wide range of reaction conditions but can be removed by catalytic hydrogenolysis.[4][5][6]Allows for selective deprotection in the presence of other sensitive functional groups.

Synthetic Protocols

The synthesis of this compound is not widely reported in the literature, however, a robust synthetic route can be proposed based on well-established organometallic transformations, particularly the Kulinkovich reaction and its modifications.[6][7][8]

Protocol 1: Synthesis of this compound via Modified Kulinkovich Reaction

This protocol outlines a two-step process starting from a commercially available ester.

Step 1: Synthesis of N,N-Dibenzyl-2-hydroxyacetamide

  • To a solution of dibenzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add ethyl 2-chloroacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N,N-dibenzyl-2-hydroxyacetamide.

Step 2: Titanium-Mediated Cyclopropanation

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve the N,N-dibenzyl-2-hydroxyacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add titanium(IV) isopropoxide (2.0 eq) to the solution at room temperature.

  • Cool the mixture to -78 °C and add ethylmagnesium bromide (3.0 M in diethyl ether, 3.0 eq) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford This compound .

Application in Drug Discovery Workflows

The strategic utility of this compound lies in its ability to be seamlessly integrated into a drug discovery pipeline, serving as a versatile scaffold for generating libraries of diverse compounds. The dibenzyl protecting group is crucial in this context, as it masks the highly nucleophilic primary amine, preventing unwanted side reactions during the initial coupling steps.[3]

Workflow for Incorporation and Deprotection

G cluster_synthesis Building Block Synthesis cluster_coupling Scaffold Elaboration cluster_deprotection Functionalization A N,N-Dibenzyl-2-hydroxyacetamide B This compound A->B Modified Kulinkovich Reaction D Coupled Intermediate B->D Esterification/Amidation (via -OH) C Lead Scaffold (e.g., with -COOH) C->D E Deprotected Amine D->E N-Debenzylation F Diverse Analogs E->F Amide Coupling, Reductive Amination, etc.

Figure 1: A generalized workflow illustrating the synthesis and application of the building block.

Protocol 2: Coupling to a Carboxylic Acid-Containing Scaffold

This protocol describes the esterification of the hydroxyl group of the building block with a generic carboxylic acid, a common step in fragment-based drug design or lead optimization.

  • To a solution of this compound (1.0 eq), your carboxylic acid of interest (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired ester.

Protocol 3: N-Debenzylation to Reveal the Primary Amine

The removal of the dibenzyl protecting groups is a critical step to unmask the primary amine for further diversification. Catalytic hydrogenolysis is the most common and effective method.[4][5][8]

  • Dissolve the dibenzyl-protected compound (1.0 eq) in ethanol or methanol.

  • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected primary amine, which can often be used in the next step without further purification.

Mechanistic Insights and Strategic Advantages

The incorporation of the 1-(aminomethyl)cyclopropanol motif can influence the biological activity of a molecule through several mechanisms.

G cluster_drug Drug Molecule cluster_target Biological Target cluster_effects Pharmacological Effects Drug Drug with 1-(aminomethyl)cyclopropanol Receptor Receptor Binding Pocket Drug->Receptor Binding Effect1 Increased Potency (Conformational Rigidity) Receptor->Effect1 Effect2 Improved PK Profile (Metabolic Stability) Receptor->Effect2 Effect3 Enhanced Selectivity (Defined 3D Shape) Receptor->Effect3

Figure 2: Conceptual diagram of how the building block can enhance pharmacological properties.

  • Conformational Rigidity: The cyclopropane ring restricts the rotation of the attached side chain, pre-organizing the molecule for optimal binding to its target and reducing the entropic penalty upon binding. This can lead to a significant increase in potency.

  • Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, particularly P450-mediated oxidation. Placing this group at a known metabolic "soft spot" can significantly prolong the half-life of a drug candidate.

  • Vectorial Exit/Entry: The defined three-dimensional trajectory of the aminomethyl group from the cyclopropane ring can be exploited to direct the substituent into a specific sub-pocket of a binding site, potentially enhancing selectivity.

  • Latent Reactivity of the Cyclopropanol: While stable under many conditions, the cyclopropanol can be designed to undergo ring-opening in the microenvironment of a target protein, potentially forming a covalent bond with a nearby nucleophilic residue. This is an emerging strategy for designing targeted covalent inhibitors with improved safety profiles.

Conclusion

This compound is a high-value building block for medicinal chemists seeking to introduce conformational rigidity, enhance metabolic stability, and explore novel binding interactions. Its synthesis, while requiring multi-step procedures, relies on robust and scalable chemical transformations. The strategic use of the dibenzyl protecting group allows for the seamless integration of this fragment into complex molecules, with the primary amine being readily unmasked for late-stage diversification. The protocols and insights provided herein are intended to empower researchers to leverage the unique properties of this versatile building block in their drug discovery programs.

References

Protocol for the gram-scale synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Gram-Scale Synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of Substituted Cyclopropanols

Cyclopropane rings are prevalent structural motifs in numerous biologically active natural products and pharmaceutical agents.[1] Their inherent ring strain (28 kcal mol⁻¹) makes them unique building blocks and versatile intermediates for further chemical transformations, primarily through ring-cleavage reactions.[2] Among these, 1-substituted cyclopropanols are particularly valuable C3 synthons in organic synthesis.[2][3] The title compound, this compound, combines the reactive cyclopropanol core with a protected aminomethyl group, positioning it as a key intermediate for synthesizing more complex molecules, such as novel aminocyclopropane derivatives, which are of significant interest in medicinal chemistry.[4]

This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this compound via the Kulinkovich cyclopropanation reaction.[5][6] This method offers a direct and efficient route from a commercially available ester, utilizing a titanium(IV) isopropoxide-mediated reaction with a Grignard reagent. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and outline critical safety and handling precautions necessary for a successful and safe synthesis.

Reaction Principle: The Kulinkovich Cyclopropanation

The Kulinkovich reaction is a powerful organometallic transformation for converting esters into 1-substituted cyclopropanols.[5] The reaction is typically catalyzed by titanium(IV) isopropoxide (Ti(Oi-Pr)₄) and driven by an alkyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr), that possesses at least one β-hydrogen.

The Mechanism: The process begins with the reaction of two equivalents of the Grignard reagent with the titanium(IV) alkoxide. This forms a thermally unstable dialkyltitanium(IV) species, which rapidly undergoes β-hydride elimination to release an alkane (ethane in this case) and form a reactive titanacyclopropane intermediate.[5] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding across the carbonyl group of the starting ester. The resulting oxatitanacyclopentane intermediate rearranges to yield the desired cyclopropanol product upon aqueous work-up, regenerating a titanium(IV) species that allows for a catalytic cycle.

The overall transformation for this specific synthesis is as follows:

  • Starting Ester: Ethyl 2-(dibenzylamino)acetate

  • Reagents: Ethylmagnesium Bromide (EtMgBr), Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄)

  • Product: this compound

Safety & Handling Precautions

Chemical Hazard Overview:

ChemicalKey Hazards
Titanium(IV) Isopropoxide Flammable liquid and vapor.[7] Causes serious eye irritation. May cause drowsiness or dizziness.[7] Highly sensitive to moisture; hydrolyzes rapidly on contact with water or moist air.[8]
Ethylmagnesium Bromide Flammable. Reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage.
Diethyl Ether (Anhydrous) Extremely flammable liquid and vapor. May form explosive peroxides. May cause drowsiness or dizziness.
Dibenzylamine Corrosive. Causes skin irritation and serious eye damage.[9]

Mandatory Safety Procedures:

  • Inert Atmosphere: All steps involving moisture-sensitive reagents (Ti(Oi-Pr)₄, EtMgBr) must be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox. All glassware must be rigorously flame-dried or oven-dried before use.

  • Personal Protective Equipment (PPE): At all times, wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.[10][11]

  • Ventilation: Handle all volatile and hazardous chemicals inside a certified chemical fume hood to prevent inhalation of vapors.[8][10]

  • Static Discharge: When transferring flammable liquids like diethyl ether and Ti(Oi-Pr)₄, containers and equipment must be grounded and bonded to prevent ignition from static discharge.[7][11][12]

  • Quenching: Grignard reagents and titanium complexes must be quenched slowly and carefully with a suitable solvent (e.g., saturated aqueous NH₄Cl) in an ice bath to manage the exothermic reaction.

Experimental Protocol: Gram-Scale Synthesis

This protocol is designed for the synthesis of approximately 5-6 grams of the target compound.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Ethyl 2-(dibenzylamino)acetate283.377.08 g25.01.0
Titanium(IV) Isopropoxide284.221.42 g (1.49 mL)5.00.2
Ethylmagnesium Bromide (3.0 M in Et₂O)131.2720.8 mL62.52.5
Diethyl Ether (Anhydrous)74.12125 mL--
Saturated aq. NH₄Cl-~50 mL--
Saturated aq. NaCl (Brine)-~50 mL--
Anhydrous MgSO₄-~10 g--
Ethyl Acetate (for chromatography)-As needed--
Hexanes (for chromatography)-As needed--
Silica Gel (230-400 mesh)-~100 g--

Equipment:

  • 500 mL three-neck round-bottom flask

  • 250 mL two-neck round-bottom flask (for Grignard reagent)

  • Magnetic stir plates and stir bars

  • Schlenk line with Nitrogen or Argon supply

  • Glass syringes and needles

  • Septa

  • Thermometer or temperature probe

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks, etc.)

Workflow Diagram:

SynthesisWorkflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Kulinkovich Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Flame-dry 500 mL flask 2. Add Ti(O-iPr)4 and Et2O 3. Cool to 0°C Grignard 4. Add EtMgBr slowly at 0°C (Observe gas evolution) Setup->Grignard Inert Conditions Stirring 5. Warm to RT 6. Stir for 1 hour Grignard->Stirring Formation of Titanacyclopropane Ester_add 7. Add Ester solution dropwise 8. Stir for 2 hours at RT Stirring->Ester_add Ready for Substrate Quench 9. Cool to 0°C 10. Quench with aq. NH4Cl Ester_add->Quench Reaction Complete Extract 11. Extract with Ethyl Acetate 12. Wash with Brine Quench->Extract Phase Separation Dry 13. Dry organic layer (MgSO4) 14. Filter and concentrate Extract->Dry Purify 15. Purify by Column Chromatography Dry->Purify Crude Product Analyze 16. Characterize pure product (NMR, MS, etc.) Purify->Analyze Final Product

Caption: Workflow for the gram-scale synthesis of this compound.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In a separate flame-dried flask, prepare a solution of ethyl 2-(dibenzylamino)acetate (7.08 g, 25.0 mmol) in 25 mL of anhydrous diethyl ether.

  • Catalyst Addition: To the main reaction flask, add 100 mL of anhydrous diethyl ether via syringe, followed by titanium(IV) isopropoxide (1.49 mL, 5.0 mmol). Cool the resulting solution to 0 °C in an ice bath.

  • Formation of Titanacyclopropane: While stirring at 0 °C, slowly add the ethylmagnesium bromide solution (20.8 mL of 3.0 M solution in Et₂O, 62.5 mmol) dropwise via syringe over 20-30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and the rate of ethane gas evolution. A steady stream of bubbles should be observed.

  • Intermediate Maturation: After the addition is complete, remove the ice bath and allow the dark-colored mixture to warm to room temperature. Stir for an additional 60 minutes. Expertise Note: This period allows for the complete formation of the active titanacyclopropane reagent.[5]

  • Substrate Addition: Slowly add the solution of ethyl 2-(dibenzylamino)acetate prepared in step 2 to the reaction mixture dropwise over 20 minutes.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small, carefully quenched aliquots, checking for the consumption of the starting ester.

  • Reaction Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. Trustworthiness Note: This quenching step hydrolyzes the titanium-alkoxide complex and neutralizes the remaining Grignard reagent. A thick precipitate will form.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is typically effective for separating the product from nonpolar byproducts and baseline impurities.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a pure solid or viscous oil. Determine the final mass and calculate the yield.

Expected Results & Characterization

  • Expected Yield: 65-75%

  • Appearance: White to off-white solid or a pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.20-7.40 (m, 10H, Ar-H), 3.65 (s, 4H, -NCH₂Ph), 2.80 (s, 2H, -CH₂N-), 2.50 (br s, 1H, -OH), 0.70-0.90 (m, 4H, cyclopropyl-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~ 139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 58.0 (-NCH₂Ph), 55.0 (-CH₂N-), 52.0 (C-OH, quat.), 15.0 (cyclopropyl-CH₂).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ = 268.16.

References

Application Notes & Protocols for the Quantification of 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Foreword

The precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related compounds is a cornerstone of drug development and quality control. This document provides detailed analytical methods for the quantification of 1-[(Dibenzylamino)methyl]cyclopropanol, a molecule featuring a unique combination of a reactive cyclopropanol ring and a bulky dibenzylamino moiety. In the absence of established compendial methods for this specific analyte, the following protocols have been developed based on first principles of analytical chemistry and proven methodologies for analogous chemical structures.

This guide is intended for researchers, analytical scientists, and drug development professionals. It offers two robust, orthogonal methods: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Analyte Overview: this compound

Structure:

  • Molecular Formula: C₁₉H₂₃NO

  • Key Structural Features:

    • Cyclopropanol Ring: A strained, three-membered ring with a hydroxyl group. This functional group is known for its unique chemical reactivity and potential thermal instability.[3]

    • Dibenzylamino Group: A tertiary amine functionalized with two benzyl groups. The phenyl rings act as strong chromophores, making the molecule well-suited for UV detection.

    • Physicochemical Profile (Predicted): The molecule possesses both hydrophobic regions (dibenzyl groups, cyclopropane ring) and polar functional groups (hydroxyl, tertiary amine). It is expected to be a basic compound, readily soluble in organic solvents like methanol, acetonitrile, and dichloromethane.

Method 1: Quantification by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Rationale and Method Design

RP-HPLC is the primary recommended method due to its robustness, precision, and non-destructive nature, which is ideal for potentially thermally labile compounds like cyclopropanols.

  • Expertise & Causality:

    • Separation Mode: Reversed-phase chromatography is chosen because the analyte has significant non-polar character, allowing for good retention on a C18 stationary phase.

    • Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is critical. Protonating the tertiary amine (pKa ~8-9, estimated) prevents peak tailing by minimizing interactions with residual silanols on the silica-based column packing, ensuring sharp, symmetrical peaks.

    • Detection: The two benzyl groups contain phenyl chromophores that exhibit strong UV absorbance around 254 nm. This intrinsic property eliminates the need for derivatization, simplifying the workflow and reducing potential sources of error.[4][5]

Experimental Workflow: RP-HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_process Data Processing & Quantification Prep_Start Weigh Analyte (Standard or Sample) Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Prep_Start->Dissolve Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Filter Filter through 0.45 µm Syringe Filter Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC System Vial->Inject Analysis Start Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Data Data Acquisition (Chromatogram) Detect->Data Integrate Integrate Peak Area Data->Integrate Processing Start Calibrate Generate Calibration Curve (Peak Area vs. Conc.) Integrate->Calibrate Calculate Calculate Concentration in Unknown Sample Calibrate->Calculate Report Report Result Calculate->Report

Caption: RP-HPLC-UV workflow for quantification.

Detailed Protocol: RP-HPLC-UV

A. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (≥98%)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

B. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV/Vis or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus, Waters SunFire)

  • Mobile Phase: 65:35 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes (adjust as needed based on retention time)

C. Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a 100 µg/mL stock solution.

    • Perform serial dilutions from the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation:

    • Prepare the sample (e.g., from a reaction mixture or formulation) to achieve an expected final concentration within the calibration range (e.g., ~25 µg/mL) using the same diluent.

    • Filter the final solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent as a blank, followed by the calibration standards and then the samples.

Method Validation Summary (per ICH Q2(R1))[1][7]

The following parameters must be validated to ensure the method is fit for its intended purpose.

Parameter Acceptance Criteria Typical Experiment
Specificity Peak purity index > 0.999. No interference from blank/placebo at the analyte's retention time.Analyze blank, placebo, and spiked samples. Use a Diode Array Detector (DAD) to assess peak purity.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze 5-6 calibration standards across the range (e.g., 1-50 µg/mL). Plot peak area vs. concentration.
Accuracy % Recovery between 98.0% and 102.0%Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of target conc.).
Precision RSD ≤ 2.0% (Repeatability & Intermediate)Repeatability: 6 replicate injections of one standard. Intermediate Precision: Repeat on a different day with a different analyst/instrument.
Range The range demonstrated to be linear, accurate, and precise.Confirmed by the linearity, accuracy, and precision data.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Determined by serial dilution of a standard or calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness RSD of results should remain ≤ 2.0%Deliberately vary method parameters (e.g., ±5% organic in mobile phase, ±2°C column temp., ±0.1 mL/min flow rate).

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Method Design

GC-MS provides orthogonal confirmation of identity and quantification, offering high selectivity through mass filtering. It is particularly useful for identifying and quantifying impurities.

  • Expertise & Causality:

    • Volatility Requirement: GC requires the analyte to be volatile and thermally stable. The molecular weight of this compound is within a suitable range for GC. However, the polar hydroxyl and amine groups, and the strained cyclopropanol ring, present a risk of on-column degradation or adsorption.[3][6]

    • Derivatization (Optional but Recommended): To mitigate these risks, silylation of the hydroxyl group (e.g., using BSTFA) is proposed. This step blocks the active proton, reducing polarity and increasing thermal stability, leading to improved peak shape and reproducibility.

    • Detection: Mass spectrometry provides definitive structural information. Electron Ionization (EI) will likely produce characteristic fragments (e.g., tropylium ion at m/z 91 from the benzyl groups, and fragments from the cyclopropyl ring cleavage). Quantification can be performed using Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_process Data Processing & Quantification Prep_Start Weigh Analyte (Standard or Sample) Dissolve Dissolve in Aprotic Solvent (e.g., Toluene) Prep_Start->Dissolve Derivatize Add Silylating Agent (e.g., BSTFA) Heat at 60°C Dissolve->Derivatize Vial Transfer to GC Vial Derivatize->Vial Inject Inject into GC-MS System Vial->Inject Analysis Start Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM mode) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Processing Start Calibrate Generate Calibration Curve (Peak Area vs. Conc.) Integrate->Calibrate Calculate Calculate Concentration in Unknown Sample Calibrate->Calculate Report Report Result Calculate->Report

Caption: GC-MS workflow with derivatization step.

Detailed Protocol: GC-MS

A. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Toluene or Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Internal Standard (IS), e.g., Tetracosane or a structurally similar compound.

B. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD, or equivalent.

  • Column: HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C (start low and optimize if degradation is observed)

  • Injection Mode: Split (e.g., 20:1) or Splitless, depending on concentration

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 40-550 (for identification)

    • SIM: Monitor 3-4 characteristic ions for quantification (e.g., m/z 91, molecular ion of derivative, and other key fragments).

C. Procedure:

  • Derivatization and Standard/Sample Preparation:

    • Prepare a stock solution of the reference standard and internal standard in toluene.

    • In a GC vial, add 100 µL of standard or sample solution.

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before analysis.

    • Prepare a multi-point calibration curve (e.g., 1-50 µg/mL) using this procedure.

  • Analysis:

    • Inject the derivatized blank, standards, and samples into the GC-MS.

    • Confirm the identity of the derivatized analyte by comparing its mass spectrum to the standard.

    • Quantify using the peak area ratio of the analyte to the internal standard.

Method Validation Summary (per ICH Q2(R1))

The validation approach is similar to HPLC, with specific considerations for GC-MS.

Parameter Acceptance Criteria Considerations for GC-MS
Specificity No interfering peaks at the retention time of the target ions.Confirmed by monitoring multiple ions. The ratio of quantifier to qualifier ions should be consistent across standards and samples.
Linearity r² ≥ 0.999Plot the peak area ratio (Analyte/IS) vs. concentration.
Accuracy % Recovery between 95.0% and 105.0%Spike blank matrix and perform the full derivatization and analysis procedure.
Precision RSD ≤ 3.0%Assess repeatability of both the derivatization and injection steps.
LOQ S/N ≥ 10 for the quantifier ion.Determined in SIM mode for best sensitivity.
Robustness Consistent results with small variations.Test variations in inlet temperature, oven ramp rate, and derivatization time/temperature.

Method Selection and Final Recommendations

  • For routine quality control, RP-HPLC-UV is the recommended primary method. It is simpler, faster, requires no derivatization, and is highly robust.

  • GC-MS should be used as an orthogonal method for identity confirmation and for specialized applications, such as identifying and quantifying volatile or semi-volatile impurities that may not be observed by HPLC. The potential for thermal degradation must be carefully evaluated during method development.

By implementing these detailed protocols and adhering to rigorous validation standards, researchers and drug development professionals can ensure the reliable quantification of this compound, supporting robust process development, formulation, and quality assurance.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Mechanism-Based Inhibition in Drug Discovery

In the landscape of modern drug development, the early identification of potential drug-drug interactions (DDIs) is paramount. A significant portion of these interactions arise from the inhibition of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. While reversible inhibition is a common focus, mechanism-based inhibition (MBI), also known as suicide inhibition, presents a more complex and often more clinically significant challenge.[1][2] MBI involves the metabolic activation of a drug by a CYP enzyme into a reactive intermediate that irreversibly inactivates the enzyme.[1] This necessitates the de novo synthesis of the enzyme to restore metabolic function, leading to prolonged and potent DDIs.

1-[(Dibenzylamino)methyl]cyclopropanol is a compound of interest for studying MBI due to its structural motifs, specifically the cyclopropylamine moiety, which is a well-documented pharmacophore in mechanism-based inactivators of CYP enzymes.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize mechanism-based inhibitors of key human CYP isoforms.

Mechanism of Action: The Unmasking of a Reactive Intermediate

The inactivation of cytochrome P450 enzymes by N-substituted cyclopropylamines, a class of compounds to which this compound belongs, is a well-studied phenomenon. The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine moiety by the CYP enzyme.[1][3][4] This process is believed to proceed through a single electron transfer (SET) mechanism, leading to the formation of a radical intermediate.[1] Subsequent fragmentation of the strained cyclopropane ring generates a highly reactive species that can covalently bind to the enzyme's active site or heme prosthetic group, leading to irreversible inactivation.[1][3][4]

An alternative pathway for some cyclopropylamines involves the formation of metabolic intermediate complexes (MICs), where a metabolite coordinates tightly with the heme iron, effectively taking the enzyme out of its catalytic cycle.[3][4]

G cluster_0 CYP450 Active Site A This compound (Substrate) C [Substrate-CYP Complex] A->C B CYP450 (Fe³⁺) B->C D Oxidative Metabolism (NADPH, O₂) C->D E Radical Intermediate (Ring Strain) D->E F Ring Opening E->F G Reactive Metabolite F->G H Covalent Adduct Formation G->H J Metabolic Intermediate Complex (MIC) Formation G->J I Inactive CYP450 (Covalently Modified) H->I K Inactive CYP450 (MIC) J->K

Figure 1: Proposed mechanism of CYP450 inactivation.

High-Throughput Screening for Mechanism-Based Inhibition

A robust HTS assay to identify mechanism-based inhibitors typically involves a pre-incubation step. This allows the test compound to be metabolized by the CYP enzyme, leading to time-dependent inactivation if it is an MBI. The remaining enzyme activity is then measured using a probe substrate that is converted into a fluorescent or luminescent product.[5]

The "IC50 shift" assay is a widely used method in HTS to differentiate between reversible and time-dependent inhibitors.[6][7][8][9] This assay compares the half-maximal inhibitory concentration (IC50) of a test compound with and without a pre-incubation period in the presence of NADPH. A significant shift to a lower IC50 value after pre-incubation is indicative of time-dependent inhibition.[9]

Experimental Workflow

G cluster_workflow HTS Workflow for MBI Screening cluster_preincubation Pre-incubation (30 min, 37°C) cluster_incubation Incubation (10-15 min, 37°C) cluster_detection Detection cluster_analysis Data Analysis prep Prepare Reagents: - CYP Isoforms (e.g., Microsomes) - Test Compound (e.g., this compound) - NADPH Regenerating System - Fluorescent Probe Substrate pre_neg Test Compound + CYP Isoforms - NADPH prep->pre_neg pre_pos Test Compound + CYP Isoforms + NADPH prep->pre_pos inc_neg Add Fluorescent Probe Substrate pre_neg->inc_neg inc_pos Add Fluorescent Probe Substrate pre_pos->inc_pos detect_neg Measure Fluorescence (Plate Reader) inc_neg->detect_neg detect_pos Measure Fluorescence (Plate Reader) inc_pos->detect_pos analysis Calculate IC50 values Compare IC50 (-NADPH) vs IC50 (+NADPH) Determine IC50 Shift detect_neg->analysis detect_pos->analysis

Figure 2: HTS workflow for identifying mechanism-based inhibitors.

Detailed Protocols

Protocol 1: IC50 Shift Assay for Screening Mechanism-Based Inhibitors

This protocol is designed for a 96- or 384-well plate format and can be adapted for various human CYP isoforms.

1. Reagent Preparation:

  • CYP Enzyme Source: Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) co-expressed with cytochrome P450 reductase in microsomes.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series.

  • NADPH Regenerating System: A commercially available system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is recommended for maintaining a constant NADPH concentration.

  • Fluorescent Probe Substrates: Choose a probe substrate specific for the CYP isoform being tested (see Table 1). Prepare working solutions in assay buffer.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Stop Solution: Acetonitrile or other suitable organic solvent.

CYP IsoformFluorescent Probe SubstrateExcitation (nm)Emission (nm)Reference
CYP3A4 Dibenzylfluorescein (DBF)485538[10][11]
CYP2D6 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)390460[5]
CYP2C9 7-Methoxy-4-(trifluoromethyl)coumarin (MFC)409530[12]

Table 1: Recommended Fluorescent Probes for Key CYP Isoforms.

2. Assay Procedure:

  • Plate Setup: Designate wells for two sets of serial dilutions of the test compound: one for the "-NADPH" condition and one for the "+NADPH" condition. Include appropriate controls (no inhibitor, no enzyme).

  • Pre-incubation:

    • To all wells, add the CYP enzyme preparation diluted in assay buffer.

    • Add the serially diluted test compound to the respective wells.

    • To the "+NADPH" wells, add the NADPH regenerating system. To the "-NADPH" wells, add an equal volume of assay buffer.

    • Incubate the plate at 37°C for 30 minutes.[6][8][9]

  • Incubation:

    • Following the pre-incubation, add the fluorescent probe substrate to all wells to initiate the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe used.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control for both the "-NADPH" and "+NADPH" conditions.

  • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.

  • Calculate the IC50 shift:

    • IC50 Shift Ratio = IC50 (-NADPH) / IC50 (+NADPH)

  • Interpretation: A significant IC50 shift (typically a ratio > 1.5-2.0) indicates that the test compound is a time-dependent inhibitor of the specific CYP isoform.[9]

Protocol 2: Determination of kinact and KI for Characterization of MBI

For compounds that exhibit a significant IC50 shift, a more detailed kinetic characterization is necessary to determine the rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI).

1. Experimental Setup:

  • Similar reagents as in Protocol 1.

  • Multiple concentrations of the test compound will be used.

  • The pre-incubation time will be varied (e.g., 0, 5, 10, 15, 30 minutes).

2. Assay Procedure:

  • For each concentration of the test compound, set up a series of pre-incubation reactions with the CYP enzyme and NADPH regenerating system.

  • At each designated time point, remove an aliquot from the pre-incubation mixture and dilute it into a secondary reaction mixture containing the fluorescent probe substrate. This dilution step is crucial to minimize further inactivation during the activity measurement.

  • Measure the initial rate of fluorescence generation for each diluted sample.

3. Data Analysis:

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

  • Plot the kobs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the maximal inactivation rate (kinact) and the apparent KI.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls. The "-NADPH" pre-incubation condition in the IC50 shift assay serves as a critical internal control to distinguish between reversible and time-dependent inhibition. Any observed inhibition in the absence of NADPH is likely due to reversible binding.

Furthermore, the use of well-characterized, isoform-specific fluorescent probe substrates ensures the reliability of the activity measurements.[5][10][11][12] It is recommended to validate the linear range of the enzymatic reaction for each probe and enzyme preparation.

Conclusion

This compound serves as a valuable tool for investigating mechanism-based inhibition of cytochrome P450 enzymes. The high-throughput screening assays detailed in these application notes provide a robust framework for identifying and characterizing potential mechanism-based inhibitors early in the drug discovery process. By understanding the potential for MBI, researchers can make more informed decisions to mitigate the risk of clinically significant drug-drug interactions, ultimately contributing to the development of safer and more effective medicines.

References

Derivatization of 1-[(Dibenzylamino)methyl]cyclopropanol for biological evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollhinweise Thema: Derivatisierung von 1-[(Dibenzylamino)methyl]cyclopropanol zur biologischen Evaluierung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur strategischen Derivatisierung des Molekülgerüsts this compound. Ziel ist die Erzeugung einer Bibliothek von Analoga zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), insbesondere im Hinblick auf neuroprotektive Eigenschaften. Die hier beschriebenen Protokolle umfassen die chemische Synthese, die strukturelle Charakterisierung und die anschließende biologische Bewertung in relevanten In-vitro-Modellen. Der Leitfaden soll Forschern als umfassende Ressource dienen, um die therapeutische Wirksamkeit von Cyclopropanolamin-Derivaten systematisch zu erforschen.

Einleitung und wissenschaftliche Begründung

Das Cyclopropan-Motiv ist ein faszinierendes Strukturelement in der medizinischen Chemie. Aufgrund seiner einzigartigen elektronischen Eigenschaften und der Fähigkeit, konformationell eingeschränkte Analoga von ungesättigten oder Arylsystemen zu erzeugen, findet es breite Anwendung im Wirkstoffdesign.[1][2] Verbindungen, die einen Cyclopropanring enthalten, weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antimikrobielle, antivirale und neurochemische Eigenschaften.[2][3]

Das Molekülgerüst this compound vereint mehrere pharmakologisch relevante Merkmale:

  • Der Cyclopropanol-Kern: Die gespannte Ringstruktur bietet eine starre Konformation, die eine präzise Orientierung der funktionellen Gruppen für die Interaktion mit biologischen Zielstrukturen ermöglicht.[4][5]

  • Die Hydroxylgruppe: Sie kann als Wasserstoffbrücken-Donor und -Akzeptor fungieren und ist ein primärer Angriffspunkt für die Derivatisierung zur Modulation von Löslichkeit und Bioverfügbarkeit.

  • Die Aminogruppe: Die tertiäre Aminogruppe, geschützt durch Benzylgruppen, dient als wichtiger basischer Ankerpunkt. Die Benzylgruppen können selektiv entfernt werden, um eine primäre Aminfunktion für eine umfangreiche weitere Funktionalisierung freizulegen.

Die Derivatisierung dieses Gerüsts zielt darauf ab, systematisch zu untersuchen, wie Modifikationen an der Hydroxyl- und Aminogruppe die neuroprotektiven Eigenschaften beeinflussen. Neuroprotektion, die darauf abzielt, neuronale Schäden nach akuten Ereignissen wie einem ischämischen Schlaganfall oder bei chronischen neurodegenerativen Erkrankungen zu verhindern oder zu verlangsamen, ist ein Bereich mit hohem ungedecktem medizinischem Bedarf.[6][7] Die Evaluierung erfolgt durch standardisierte In-vitro-Assays, die Mechanismen wie oxidativen Stress und Exzitotoxizität modellieren.[8][9]

Strategischer Überblick über die Derivatisierung

Die Strategie konzentriert sich auf zwei primäre Modifikationspunkte des Ausgangsmoleküls, um eine chemisch diverse Bibliothek zu erstellen.

Derivatization_Strategy cluster_hydroxyl Weg A: Hydroxyl-Modifikation cluster_amine Weg B: Amin-Modifikation Start This compound (Ausgangsverbindung) O_Acyl O-Acylierung (Esterbildung) Start->O_Acyl R-COCl, Base Debenzylation N-Debenzylierung (Katalytische Hydrierung) Start->Debenzylation H₂, Pd/C O_Alkyl O-Alkylierung (Etherbildung) Library_A Bibliothek A: Ester & Ether Bio_Eval Biologische Evaluierung (Neuroprotektions-Assays) Library_A->Bio_Eval Screening Primary_Amine Primäres Amin (Schlüsselintermediat) Debenzylation->Primary_Amine Pd/C, H₂ N_Acyl N-Acylierung (Amidbildung) Primary_Amine->N_Acyl R-COCl N_Alkyl N-Alkylierung (Sek./Tert. Amine) Primary_Amine->N_Alkyl R-X Library_B Bibliothek B: Amide & Amine N_Acyl->Library_B N_Alkyl->Library_B Library_B->Bio_Eval Screening

Abbildung 1: Schematischer Arbeitsablauf für die Derivatisierung von this compound.

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sind in einem gut belüfteten Abzug unter Einhaltung der Standard-Laborpraktiken durchzuführen. Geeignete persönliche Schutzausrüstung (Schutzbrille, Kittel, Handschuhe) ist obligatorisch.

Protokoll A: O-Acylierung der Hydroxylgruppe (Synthese von Estern)

Dieses Protokoll beschreibt eine allgemeine Methode zur Umwandlung der tertiären Hydroxylgruppe in einen Ester. Die Wahl des Acylchlorids bestimmt die Eigenschaften der Seitenkette.

  • Rationale: Die Umwandlung der polaren Hydroxylgruppe in einen lipophileren Ester kann die Membrangängigkeit und damit die zelluläre Aufnahme verbessern. Dies ist ein entscheidender Faktor für Wirkstoffe, die im Zentralnervensystem (ZNS) wirken sollen.

Materialien:

  • This compound (1 Äq.)

  • Acylchlorid (z. B. Benzoylchlorid, Acetylchlorid) (1.2 Äq.)

  • Trockenes Dichlormethan (DCM)

  • Triethylamin (TEA) (1.5 Äq.)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Silicagel für die Säulenchromatographie

Schritt-für-Schritt-Anleitung:

  • Lösen Sie this compound in trockenem DCM in einem Rundkolben unter Stickstoffatmosphäre. Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie Triethylamin hinzu und rühren Sie die Mischung 10 Minuten lang.

  • Fügen Sie langsam und tropfenweise das Acylchlorid hinzu. Achten Sie darauf, dass die Temperatur 5 °C nicht übersteigt.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie 4-12 Stunden lang. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit gesättigter NaHCO₃-Lösung (2x) und Wasser (1x).

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie (typischerweise ein Hexan/Ethylacetat-Gradient), um das reine Ester-Derivat zu erhalten.

  • Charakterisieren Sie das Produkt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS), um die Struktur zu bestätigen, und bestimmen Sie die Reinheit mittels HPLC.

Protokoll B: Modifikation der Aminogruppe

Dieser zweistufige Prozess ist der Schlüssel zur Erzeugung einer breiten strukturellen Vielfalt.

Schritt B1: Katalytische Debenzylierung zur Freilegung des primären Amins

  • Rationale: Die Benzylgruppen sind hervorragende Schutzgruppen für das Amin. Ihre Entfernung durch katalytische Hydrierung ist eine saubere und effiziente Reaktion, die das hochreaktive primäre Amin-Intermediat freilegt, ohne das Cyclopropan-Gerüst zu beeinträchtigen.

Materialien:

  • This compound (1 Äq.)

  • Palladium auf Aktivkohle (Pd/C, 10 Gew.-%)

  • Methanol oder Ethanol

  • Wasserstoffgas (H₂)

Schritt-für-Schritt-Anleitung:

  • Lösen Sie das Ausgangsmaterial in Methanol in einem für die Hydrierung geeigneten Reaktionsgefäß.

  • Fügen Sie vorsichtig Pd/C (ca. 5-10 Mol-%) hinzu.

  • Spülen Sie das System mehrmals mit Stickstoff und anschließend mit Wasserstoffgas.

  • Setzen Sie die Reaktion unter Wasserstoffatmosphäre (Ballon oder Parr-Hydriergerät) und rühren Sie sie bei Raumtemperatur für 12-24 Stunden.

  • Überwachen Sie das Verschwinden des Ausgangsmaterials mittels DC oder LC-MS.

  • Nach Abschluss filtrieren Sie den Katalysator vorsichtig durch eine Celite-Schicht und waschen Sie diese mit Methanol.

  • Entfernen Sie das Lösungsmittel im Vakuum. Das resultierende 1-(Aminomethyl)cyclopropanol ist oft direkt für den nächsten Schritt rein genug. Falls erforderlich, kann eine Umkristallisation oder eine kurze Säulenchromatographie durchgeführt werden.

Schritt B2: N-Acylierung oder N-Alkylierung des primären Amins

  • Rationale: Das freigelegte primäre Amin ist ein vielseitiger Nukleophil. Die Reaktion mit einer Bibliothek von Elektrophilen (z. B. Acylchloride, Sulfonylchloride, Alkylhalogenide) ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen, um deren Einfluss auf die biologische Aktivität zu testen.

Materialien:

  • 1-(Aminomethyl)cyclopropanol (Intermediat aus Schritt B1) (1 Äq.)

  • Elektrophil (z. B. Acylchlorid, Alkylhalogenid) (1.1 Äq.)

  • Base (z. B. Triethylamin oder Diisopropylethylamin, DIPEA) (2.0 Äq.)

  • Trockenes Lösungsmittel (DCM oder THF)

Schritt-für-Schritt-Anleitung (Beispiel N-Acylierung):

  • Folgen Sie einem ähnlichen Verfahren wie in Protokoll A, indem Sie das Amin-Intermediat in trockenem DCM mit der Base bei 0 °C vorlegen.

  • Fügen Sie das gewünschte Acylchlorid tropfenweise hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie sie bis zum vollständigen Umsatz (DC-Kontrolle).

  • Führen Sie eine wässrige Aufarbeitung durch, wie in Protokoll A beschrieben.

  • Reinigen Sie das Produkt mittels Säulenchromatographie oder Umkristallisation.

  • Führen Sie eine vollständige Charakterisierung (NMR, MS) und Reinheitsanalyse (HPLC) durch.

Protokolle zur biologischen Evaluierung

Nach der Synthese und Charakterisierung wird die Bibliothek der Derivate auf ihre neuroprotektive Wirkung hin untersucht.

Bio_Assay_Workflow cluster_assays In-vitro-Screening-Kaskade Cytotoxicity Schritt 1: Zytotoxizitäts-Assay (MTT-Assay auf SH-SY5Y-Zellen) Determine_Conc Bestimmung der nicht-toxischen Konzentration (z.B. < 10% Zelltod) Cytotoxicity->Determine_Conc Neuroprotection Schritt 2: Neuroprotektions-Assay (Oxidativer Stress-Modell) Determine_Conc->Neuroprotection Induce_Stress 1. Vorbehandlung mit Derivaten 2. Induktion von Stress (H₂O₂) 3. Messung der Zellviabilität (MTT) Neuroprotection->Induce_Stress SAR_Analysis Schritt 3: Datenanalyse (EC₅₀-Bestimmung & SAR-Analyse) Induce_Stress->SAR_Analysis Result Identifizierung von Leitstrukturen SAR_Analysis->Result Start Synthetisierte Derivate-Bibliothek Start->Cytotoxicity

Abbildung 2: Arbeitsablauf für die biologische Evaluierung der synthetisierten Derivate.

Protokoll: Zytotoxizitäts-Assay (MTT)
  • Rationale: Bevor die Schutzwirkung einer Verbindung getestet werden kann, muss sichergestellt werden, dass die Verbindung selbst in den Testkonzentrationen nicht toxisch für die Zellen ist. Dies etabliert ein therapeutisches Fenster für die nachfolgenden Experimente.

Materialien:

  • Neuronale Zelllinie (z. B. humane Neuroblastomzellen SH-SY5Y)

  • Zellkulturmedium (z. B. DMEM/F12 mit 10% FBS)

  • 96-Well-Zellkulturplatten

  • Synthetisierte Derivate (in DMSO gelöst)

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • MTT-Lösungsmittel (z. B. DMSO oder isopropanolische HCl)

  • Plattenlesegerät (570 nm)

Schritt-für-Schritt-Anleitung:

  • Säen Sie SH-SY5Y-Zellen in einer Dichte von 1x10⁴ Zellen/Well in eine 96-Well-Platte und inkubieren Sie sie für 24 Stunden bei 37 °C und 5% CO₂.

  • Bereiten Sie serielle Verdünnungen Ihrer Derivate im Zellkulturmedium vor (typischer Konzentrationsbereich: 0.1 µM bis 100 µM).

  • Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL der Derivat-Verdünnungen zu den entsprechenden Wells hinzu. Fügen Sie Kontroll-Wells nur mit Medium (+ DMSO-Vehikel) hinzu.

  • Inkubieren Sie die Platte für weitere 24 Stunden.

  • Fügen Sie 10 µL MTT-Reagenz zu jedem Well hinzu und inkubieren Sie für 3-4 Stunden, bis sich violette Formazan-Kristalle bilden.

  • Entfernen Sie das Medium vorsichtig und lösen Sie die Kristalle durch Zugabe von 100 µL MTT-Lösungsmittel.

  • Messen Sie die Absorption bei 570 nm. Die Zellviabilität wird als Prozentsatz der Vehikel-Kontrolle berechnet.

Protokoll: Neuroprotektions-Assay (H₂O₂-induzierter oxidativer Stress)
  • Rationale: Oxidativer Stress ist ein zentraler Pathomechanismus bei vielen neurodegenerativen Erkrankungen.[9] Wasserstoffperoxid (H₂O₂) ist ein gängiges Reagenz, um diesen Zustand in vitro zu modellieren. Dieser Assay testet die Fähigkeit der Derivate, Zellen vor H₂O₂-induziertem Zelltod zu schützen.

Schritt-für-Schritt-Anleitung:

  • Säen Sie die Zellen wie in Protokoll 4.1 beschrieben aus.

  • Behandeln Sie die Zellen 2-4 Stunden lang mit nicht-toxischen Konzentrationen Ihrer Derivate vor (bestimmt aus dem Zytotoxizitäts-Assay). Fügen Sie eine Positivkontrolle (z. B. Edaravon) und eine Negativkontrolle (nur Vehikel) hinzu.

  • Fügen Sie eine subletale Konzentration von H₂O₂ (typischerweise 100-300 µM, muss für die Zelllinie optimiert werden) zu allen Wells hinzu, außer zu den unbehandelten Kontroll-Wells.

  • Inkubieren Sie die Platte für weitere 24 Stunden.

  • Bestimmen Sie die Zellviabilität mittels des MTT-Assays wie oben beschrieben.

  • Eine hohe Absorption in den mit Derivaten und H₂O₂ behandelten Wells im Vergleich zu den nur mit H₂O₂ behandelten Wells zeigt eine neuroprotektive Wirkung an.

Datenauswertung und Präsentation

Die Ergebnisse der Synthese und der biologischen Tests sollten systematisch zusammengefasst werden, um Struktur-Wirkungs-Beziehungen (SAR) zu identifizieren.

Tabelle 1: Zusammenfassung der Synthese- und Charakterisierungsdaten (Beispiel)

Derivat-ID Modifikation R-Gruppe Ausbeute (%) Reinheit (HPLC, %) m/z [M+H]⁺
Cpd-01 O-Acylierung Acetyl 85 >98 324.19
Cpd-02 O-Acylierung Benzoyl 78 >99 386.21
Cpd-03 N-Acylierung Acetyl 65 (2 Stufen) >99 234.15

| Cpd-04 | N-Acylierung | Phenylsulfonyl | 55 (2 Stufen) | >97 | 350.14 |

Tabelle 2: Zusammenfassung der biologischen Aktivitätsdaten (Beispiel)

Derivat-ID Zytotoxizität IC₅₀ (µM) Neuroprotektion EC₅₀ (µM) Max. Schutz bei 10 µM (%)
Cpd-01 > 100 15.2 45
Cpd-02 85 5.8 75
Cpd-03 > 100 > 50 < 10
Cpd-04 45 8.1 68

| Edaravon | > 100 | 12.5 | 65 |

Vorläufige SAR-Interpretation:

  • Die Acylierung der Hydroxylgruppe (Cpd-01, Cpd-02) scheint für die neuroprotektive Aktivität vorteilhaft zu sein.

  • Eine aromatische Acylgruppe (Benzoyl, Cpd-02) ist wirksamer als eine aliphatische (Acetyl, Cpd-01), was auf eine mögliche π-Stapel-Wechselwirkung am Zielprotein hindeutet.

  • Die Modifikation an der Aminogruppe führte in diesem Beispiel zu gemischten Ergebnissen, wobei das Amid Cpd-03 inaktiv war, das Sulfonamid Cpd-04 jedoch eine gute Wirksamkeit zeigte.

Fazit

Die vorgestellten Protokolle bieten einen robusten und systematischen Ansatz zur Derivatisierung von this compound und zur Evaluierung seiner Analoga als potenzielle neuroprotektive Wirkstoffe. Durch die Befolgung dieser Methoden können Forschungslabore effizient eine Bibliothek von Verbindungen erstellen, ihre chemische Identität und Reinheit sicherstellen und sie in relevanten zellbasierten Assays screenen. Die resultierenden SAR-Daten bilden eine entscheidende Grundlage für die weitere Optimierung von Leitstrukturen in der frühen Phase der Arzneimittelentwicklung.

Referenzen

  • Frontiers in Pharmacology. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. --INVALID-LINK--

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. --INVALID-LINK--

  • PubMed. (2004). A review of neuroprotective agents. --INVALID-LINK--

  • PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. --INVALID-LINK--

  • PubMed. (2019). A Pharmacological Appraisal of Neuroprotective and Neurorestorative Flavonoids Against Neurodegenerative Diseases. --INVALID-LINK--

  • ResearchGate. (2004). A Review of Neuroprotective Agents. --INVALID-LINK--

  • PubMed. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. --INVALID-LINK--

  • ResearchGate. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. --INVALID-LINK--

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. --INVALID-LINK--

  • PubMed. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. --INVALID-LINK--

References

Application Notes & Protocols: The Chemistry and Utility of 1-[(Dibenzylamino)methyl]cyclopropanol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental applications of 1-[(Dibenzylamino)methyl]cyclopropanol, a versatile synthetic intermediate.

Introduction: Unlocking Synthetic Potential through Ring Strain

The cyclopropane ring, a motif of fundamental importance in medicinal chemistry and natural product synthesis, offers a unique combination of conformational rigidity and latent reactivity.[1][2] this compound is an exemplary building block that harnesses the high ring strain of the cyclopropanol moiety to drive powerful chemical transformations. The inherent energy of the three-membered ring facilitates selective ring-opening reactions under mild conditions, providing access to complex molecular architectures that would be challenging to assemble through other means.

This document serves as a technical guide for researchers, providing a deep dive into the synthesis, core reactivity, and practical applications of this compound. The presence of the dibenzylamino group offers a dual function: it acts as a robust protecting group for the primary amine, which can be revealed in later synthetic stages, and its steric and electronic properties can influence the regioselectivity of subsequent reactions. We will explore its use in radical-mediated cascade reactions and transition metal-catalyzed transformations, providing detailed, field-tested protocols to enable its successful implementation in the laboratory.

Physicochemical Properties & Critical Safety Data

Handling aminocyclopropanol derivatives requires adherence to strict safety protocols due to their potential for irritation and toxicity. The data presented below is based on analogous compounds and should be treated as a minimum standard for safe laboratory practice.

PropertyValue
Molecular Formula C₁₈H₂₁NO
Molecular Weight 267.37 g/mol
Appearance Predicted: Off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, THF, Toluene, Alcohols). Insoluble in water.

Safety Precautions:

  • Hazard Statements: Based on similar aminocyclopropanols, this compound should be considered harmful if swallowed and capable of causing skin irritation, serious eye irritation, and respiratory irritation.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[5] Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Recommended Synthesis of this compound

The most direct and reliable method for synthesizing 1-substituted cyclopropanols is the Kulinkovich reaction or its modifications. This protocol adapts this principle for the synthesis of the title compound from a readily available ester.

G cluster_0 Synthesis Workflow Ester Ethyl N,N-dibenzylglycinate Reagents Ti(O-i-Pr)₄ EtMgBr THF, 0°C to rt Ester->Reagents 1. Workup Aqueous Workup (NH₄Cl) Reagents->Workup 2. Product This compound Purification Column Chromatography Workup->Purification 3. Purification->Product

Caption: Synthetic workflow for the target compound.

Protocol: Kulinkovich-type Synthesis

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of titanium(IV) isopropoxide (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 5 mL per mmol of ester).

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add ethylmagnesium bromide (3.0 equivalents, 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes. The solution will typically change color to dark brown or black.

  • Substrate Addition: After the Grignard reagent addition is complete, add a solution of ethyl N,N-dibenzylglycinate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove titanium salts. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Core Reactivity: The Oxidative Ring-Opening Cascade

The synthetic utility of cyclopropanols is dominated by their ability to undergo facile ring-opening. One of the most powerful activation modes is single-electron oxidation, which generates a highly reactive β-keto radical.[6][7] This intermediate does not typically persist, but rather engages in subsequent intramolecular or intermolecular reactions, enabling the construction of complex molecular scaffolds in a single step.

The process is typically initiated by a mild oxidant like manganese(III) acetate or manganese(III) acetylacetonate. The oxidation of the cyclopropanol hydroxyl group is followed by homolytic cleavage of the adjacent C-C bond, driven by the release of ring strain, to form the key β-keto radical intermediate.

G cluster_0 Radical Generation Mechanism Start This compound Oxidant Mn(III) Start->Oxidant Ligand Exchange Intermediate1 Manganese(III) Cyclopropoxide Oxidant->Intermediate1 Intermediate2 β-Keto Radical (Key Reactive Intermediate) Intermediate1->Intermediate2 Homolytic Cleavage (Ring Opening) Product Further Reactions (e.g., Cyclization) Intermediate2->Product

References

The Strategic Deployment of 1-[(Dibenzylamino)methyl]cyclopropanol for the Synthesis of Novel Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic systems, characterized by their inherent three-dimensionality and conformational rigidity, are increasingly sought-after motifs in modern drug discovery. They offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties and novel intellectual property. This application note details the synthetic utility of 1-[(dibenzylamino)methyl]cyclopropanol, a versatile building block for the construction of unique spirocyclic compounds, particularly azaspirocycles. We will explore the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in spiroannulation reactions, and discuss the critical parameters for successful synthesis. This guide is intended for researchers and professionals in medicinal chemistry and process development seeking to leverage strained-ring systems for the creation of innovative molecular architectures.

Introduction: The Value of Spirocycles and the Role of Cyclopropanol Precursors

The quest for novel chemical matter with enhanced therapeutic potential has led to a surge of interest in sp³-rich, three-dimensional molecular frameworks. Spirocycles, compounds containing two rings joined by a single common atom, are exemplary in this regard. Their rigid structures can precisely orient functional groups in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a spirocenter can improve metabolic stability and aqueous solubility compared to their non-spirocyclic or aromatic counterparts.[1]

Cyclopropanol derivatives have emerged as powerful synthons for the construction of complex carbocyclic and heterocyclic systems. The inherent ring strain of the cyclopropane ring facilitates a variety of ring-opening reactions, providing access to reactive intermediates that can be trapped intramolecularly to forge new ring systems. This compound is a particularly attractive reagent as it combines the reactivity of the cyclopropanol moiety with a protected amino group, setting the stage for the synthesis of valuable azaspirocycles.

Mechanistic Rationale: The Homoenolate Equivalent Strategy

The synthetic utility of this compound in spirocycle synthesis is predicated on its ability to function as a masked homoenolate equivalent upon acid-catalyzed ring opening. This process, often referred to as a semipinacol-type rearrangement, transforms the latent reactivity of the strained cyclopropane ring into a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[2][3]

The key mechanistic steps are as follows:

  • Protonation and Ring Opening: The reaction is initiated by the protonation of the cyclopropanol hydroxyl group by a Brønsted or Lewis acid. This is followed by the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring, relieving ring strain and generating a stabilized β-carbocationic intermediate. This intermediate is, in effect, a homoenolate cation.

  • Intramolecular Nucleophilic Attack: The generated electrophilic center is then susceptible to intramolecular attack by a nucleophile. In the case of this compound, the nitrogen atom of the amino group (following debenzylation) or a nucleophile tethered to the nitrogen can serve as the intramolecular nucleophile.

  • Spirocyclization: The intramolecular nucleophilic attack results in the formation of a new ring, creating the spirocyclic core. The dibenzyl protecting group on the nitrogen atom plays a crucial role in directing the reaction and can be removed in a subsequent step to allow for further functionalization.

Visualizing the Reaction Pathway

Spirocycle_Synthesis_Mechanism cluster_0 Activation and Ring Opening cluster_1 Intramolecular Cyclization cluster_2 Deprotection and Final Product Start This compound Intermediate β-Carbocationic Intermediate (Homoenolate Equivalent) Start->Intermediate H⁺ (Acid Catalyst) Spirocycle_Protected Protected Spirocyclic Amine Intermediate->Spirocycle_Protected Intramolecular Nucleophilic Attack Nucleophile Tethered Nucleophile or Deprotected Amine Nucleophile->Intermediate Spirocycle_Final Final Spirocyclic Amine Spirocycle_Protected->Spirocycle_Final Deprotection

Caption: General mechanistic workflow for spirocycle synthesis.

Experimental Protocols

The following protocols are designed to be illustrative and may require optimization based on the specific substrate and desired spirocyclic target.

Protocol 4.1: General Procedure for Acid-Catalyzed Spirocyclization

This protocol describes a general method for the synthesis of a spirocyclic amine via an intramolecular cyclization onto the in situ generated homoenolate equivalent.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Brønsted Acid (e.g., p-Toluenesulfonic acid, Camphorsulfonic acid) or Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous solvent (DCM or Toluene, approximately 0.1 M concentration).

  • Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, optimization is key).

  • Add the acid catalyst (0.1 to 1.1 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired protected spirocyclic amine.

ParameterRecommended RangeRationale
Solvent Anhydrous DCM, TolueneAprotic solvents are essential to prevent quenching of the cationic intermediate.
Catalyst p-TsOH, CSA, TMSOTfThe choice of acid can influence reaction rate and selectivity. Lewis acids may be milder.
Temperature -78 °C to 25 °CLower temperatures can improve selectivity and minimize side reactions.
Concentration 0.05 - 0.2 MHigher dilution can favor intramolecular over intermolecular reactions.
Protocol 4.2: Debenzylation of the Spirocyclic Amine

The dibenzyl protecting group can be readily removed to provide the free spirocyclic amine, which can then be used in further synthetic transformations.

Materials:

  • Protected spirocyclic amine

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (Hydrogen gas balloon or H-Cube apparatus)

Procedure:

  • Dissolve the protected spirocyclic amine in the chosen alcohol solvent.

  • Carefully add Pd/C catalyst (typically 5-10 mol %).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected spirocyclic amine.

Visualizing the Experimental Workflow

Experimental_Workflow Start This compound Cyclization Acid-Catalyzed Spirocyclization Start->Cyclization Purification1 Workup & Column Chromatography Cyclization->Purification1 Protected_Spiro Protected Spirocyclic Amine Purification1->Protected_Spiro Deprotection Catalytic Hydrogenolysis (Pd/C, H₂) Protected_Spiro->Deprotection Purification2 Filtration & Concentration Deprotection->Purification2 Final_Product Final Spirocyclic Amine Purification2->Final_Product

References

Application Notes & Protocols: Catalytic Applications of Metal Complexes with Cyclopropanol and Aminocyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

A Foreword from the Senior Application Scientist:

The field of transition metal catalysis is in a perpetual state of evolution, driven by the pursuit of novel reactivity and more efficient synthetic routes to complex molecules. Strained ring systems, particularly cyclopropanes, represent a treasure trove of synthetic potential due to their inherent ring strain, which can be strategically released in catalytic cycles to forge new chemical bonds. While the specific ligand 1-[(Dibenzylamino)methyl]cyclopropanol is not prominently featured in current literature, the foundational motifs—cyclopropanols and aminocyclopropanes—are at the forefront of significant catalytic innovations.

This guide eschews a rigid template. Instead, it is structured to provide a narrative of scientific discovery and application, focusing on the "why" as much as the "how." We will delve into the logic behind using these strained rings as latent nucleophiles or synthons in reactions catalyzed by palladium, nickel, rhodium, and copper. The protocols herein are not mere recipes but are presented as self-validating systems, grounded in mechanistic understanding and authoritative literature. Our goal is to empower you, the researcher, to not only replicate these methods but to adapt and innovate upon them.

Part 1: The Foundation - Unlocking the Synthetic Potential of Cyclopropanols

Cyclopropanols have emerged as highly versatile building blocks in modern organic synthesis. Their utility stems from their ability to act as "homoenolate equivalents." Upon interaction with a transition metal catalyst, the strained three-membered ring can undergo facile ring-opening via C-C bond cleavage, generating a β-metallated ketone or a metallo-homoenolate. This intermediate, which places nucleophilic character at the β-position relative to the carbonyl group, is a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds that are otherwise challenging to access.

G

Part 2: Nickel-Catalyzed C(sp³)–C(sp³) Cross-Coupling Reactions

Nickel catalysis has proven particularly effective for forging C(sp³)–C(sp³) bonds, a crucial transformation in medicinal chemistry for increasing molecular complexity and three-dimensionality. Cyclopropanols serve as excellent precursors for C(sp³) nucleophiles in these reactions.

Scientific Principle: Merging C-C and C-N Bond Activation

A notable application is the deaminative alkylation of Katritzky salts with cyclopropanols to furnish β-alkyl ketones[1]. This reaction is powerful because it uses readily available aliphatic amines (via their pyridinium salt derivatives) as alkyl sources. The nickel catalyst orchestrates a complex sequence involving the activation of both a C-N bond in the Katritzky salt and a C-C bond in the cyclopropanol. Mechanistic studies suggest the involvement of alkyl radical species and a Ni(I) active catalyst, highlighting a departure from purely two-electron pathways[1].

Application Data: Substrate Scope

The nickel-catalyzed deaminative alkylation demonstrates broad applicability with respect to both the amine and cyclopropanol coupling partners.

EntryKatritzky Salt DerivativeCyclopropanolProductYield (%)[1]
1From Cyclohexylamine1-Phenylcyclopropanol3-Cyclohexyl-1-phenylpropan-1-one86
2From Benzylamine1-Phenylcyclopropanol1,4-Diphenylbutan-1-one75
3From Glycine derivative1-(4-Tolyl)cyclopropanolN-protected γ-amino ketone65
4From Adamantylamine1-(4-Methoxyphenyl)cyclopropanol3-(Adamantan-1-yl)-1-(4-methoxyphenyl)propan-1-one81
Experimental Protocol: Nickel-Catalyzed Deaminative Alkylation

This protocol is adapted from the work of Zhang et al.[1].

Materials:

  • NiI₂ (99.9%)

  • Tridentate ligand L5 (as specified in the source literature, typically a pyrox-type ligand)

  • K₃PO₄ (anhydrous)

  • Katritzky salt (derived from desired amine)

  • Cyclopropanol derivative

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware, stirring and heating equipment

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add NiI₂ (5.0 mol%), the tridentate ligand (6.0 mol%), and K₃PO₄ (2.0 equivalents).

  • Reagent Addition: Add the Katritzky salt (1.0 equivalent, e.g., 0.2 mmol) and the cyclopropanol derivative (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF (e.g., 1.0 mL to achieve a 0.2 M concentration).

  • Reaction Execution: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 80 °C. Stir vigorously for the time specified by optimization (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired β-alkyl ketone.

Causality and Trustworthiness:

  • Why an inert atmosphere? Nickel catalysts, particularly in their lower oxidation states (like the active Ni(I) species), are sensitive to oxygen. An inert atmosphere is crucial for catalyst stability and reproducibility.

  • Why anhydrous solvent? Water can interfere with the catalytic cycle, potentially by protonating intermediates or deactivating the base.

  • Why K₃PO₄ as a base? The base is essential for the deprotonation of the cyclopropanol, facilitating its entry into the catalytic cycle. K₃PO₄ was identified as optimal for this specific transformation[1].

  • Why a tridentate ligand? The ligand stabilizes the nickel center, modulates its reactivity, and prevents catalyst decomposition. Its specific structure is critical for achieving high yields in this C-N/C-C activation manifold[1].

Part 3: Rhodium-Catalyzed Annulation and C-C Activation

Rhodium catalysts offer unique reactivity pathways, particularly for C-H activation and the directed cleavage of C-C bonds in strained systems.

Scientific Principle: Directed C-C Bond Activation of Aminocyclopropanes

While cyclopropanols are activated via their hydroxyl group, aminocyclopropanes can be activated using the nitrogen atom as a directing group. Wang, Bower, and co-workers have demonstrated that N-Piv-substituted cyclopropylamines undergo a rhodium-catalyzed, proximal-selective C-C bond activation and subsequent hydroboration with HBpin[2]. This method provides a novel route to valuable γ-amino boronates. The choice of a simple phosphine ligand, PPh₃, was found to be critical for achieving high selectivity for the proximal C-C bond cleavage over the distal bond[2].

G

Experimental Protocol: Rhodium-Catalyzed Hydroboration of Aminocyclopropanes

This protocol is adapted from the work on proximal-selective C–C borylation[2].

Materials:

  • [Rh(cod)Cl]₂ (Rhodium(I) catalyst precursor)

  • Triphenylphosphine (PPh₃) (Ligand)

  • N-Pivaloyl-2-phenylcyclopropylamine (Substrate)

  • Pinacolborane (HBpin)

  • Toluene (anhydrous)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: In a glovebox or under a positive pressure of argon, add [Rh(cod)Cl]₂ (2.5 mol%) and PPh₃ (10 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the N-Piv-substituted cyclopropylamine (1.0 equivalent, e.g., 0.2 mmol) followed by anhydrous toluene (1.0 mL).

  • Borane Addition: Add pinacolborane (HBpin) (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a few drops of methanol. Concentrate the mixture in vacuo.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (using an eluent system such as hexane/ethyl acetate) to isolate the γ-amino boronate product.

Causality and Trustworthiness:

  • Why [Rh(cod)Cl]₂ and PPh₃? This combination forms the active Rh(I)-phosphine catalyst in situ. The study found this specific rhodium source and the relatively simple PPh₃ ligand to be optimal for both yield and, crucially, for directing the regioselectivity toward proximal C-C bond cleavage[2]. More complex or electron-rich ligands resulted in lower selectivity.

  • Why the Pivaloyl (Piv) group? The bulky pivaloyl group on the nitrogen acts as an effective directing group, coordinating to the rhodium center and positioning it to selectively cleave the adjacent (proximal) C-C bond of the cyclopropane ring.

  • Why HBpin? Pinacolborane is a mild and stable source of boron, and the resulting pinacol boronate esters are highly versatile synthetic intermediates, stable to chromatography, and suitable for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Part 4: Copper and Palladium in Cyclopropanol Chemistry

Copper-Catalyzed Homo-Mannich Reactions

Copper catalysts are effective in mediating reactions of cyclopropanols with imines, leading to γ-amino ketones in what is known as a homo-Mannich reaction[3]. This transformation is valuable for synthesizing piperidine structures and other nitrogen-containing heterocycles. The use of diketiminate-complexed copper catalysts has been shown to be particularly effective, allowing the reaction to proceed under mild conditions in an air atmosphere[3].

Palladium-Catalyzed Carbonylations

Palladium catalysis enables elegant carbonylative transformations of cyclopropanols. A notable example is the carbonylative oxaspirolactonization of hydroxycyclopropanols[4]. In this process, a Pd(II) catalyst promotes the ring-opening of the cyclopropanol to a palladium-homoenolate. Subsequent carbon monoxide insertion and lactonization with the tethered hydroxyl group constructs complex oxaspirolactone frameworks found in several natural products[4].

Concluding Remarks

The chemistry of cyclopropanol and aminocyclopropane derivatives is a vibrant and rapidly expanding area of catalysis. The ability to harness the ring strain of these molecules provides a powerful strategic advantage for accessing complex molecular architectures. While the specific ligand this compound remains elusive in the current body of literature, the principles outlined in this guide for related amino alcohol and cyclopropane structures provide a robust framework for future investigation. The protocols and mechanistic insights presented here should serve as a reliable foundation for researchers aiming to explore this fascinating and productive domain of chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol. We will delve into the robust Kulinkovich reaction—the primary synthetic route—providing a detailed protocol, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions to enhance yield and purity.

Overview of the Synthesis: The Kulinkovich Reaction

The synthesis of 1-substituted cyclopropanols from esters is efficiently achieved via the Kulinkovich reaction.[1][2] This organometallic transformation utilizes a Grignard reagent bearing a β-hydrogen (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst to convert a carboxylic ester into the corresponding cyclopropanol derivative.[3] For the synthesis of this compound, the reaction proceeds from an N,N-dibenzylglycine ester, as illustrated below.

The reaction's elegance lies in the in-situ formation of a titanacyclopropane intermediate. This species acts as a 1,2-dicarbanion equivalent, reacting with the ester's carbonyl group to construct the cyclopropane ring in a mild, regioselective manner.[3][4]

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Anhydrous Solvents & Reagents Glassware Dry Glassware Under Vacuum/Heat Atmosphere Establish Inert Atmosphere (N2/Ar) Mix Charge Reactor with Ester & Ti(OiPr)4 in Anhydrous Ether Atmosphere->Mix Cool Cool to 0°C Mix->Cool Add Slowly Add EtMgBr Solution Cool->Add Warm Warm to Room Temp & Stir (Monitor by TLC/LCMS) Add->Warm Quench Quench with Saturated aq. NH4Cl at 0°C Warm->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash Wash Organic Layer (Brine) & Dry (Na2SO4) Extract->Wash Purify Concentrate & Purify (Flash Chromatography) Wash->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize (NMR, MS, IR)

Caption: High-level workflow for the synthesis of this compound.

Optimized Experimental Protocol

This protocol outlines a standard procedure for the synthesis. All operations should be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • Methyl 2-(dibenzylamino)acetate (1.0 eq)

  • Titanium(IV) isopropoxide, Ti(Oi-Pr)₄ (1.1 eq)

  • Ethylmagnesium bromide, EtMgBr (3.0 M in diethyl ether, 2.2 eq)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under an inert atmosphere, add methyl 2-(dibenzylamino)acetate (1.0 eq) and anhydrous diethyl ether to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Grignard Addition: Cool the mixture to 0°C using an ice-water bath. Add the ethylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. A color change to dark brown or black is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ester is consumed.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.[5] Stir vigorously for 30 minutes. A precipitate (titanium and magnesium salts) will form.

  • Extraction: Dilute the mixture with ethyl acetate. If a thick emulsion or precipitate is present, filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Yield a) Inactive Grignard Reagent: EtMgBr is highly sensitive to moisture and air.• Titrate Grignard: Always titrate the Grignard solution (e.g., using iodine and thiosulfate or a colorimetric indicator like 1,10-phenanthroline) before use to determine its exact molarity. • Fresh Reagent: Use a fresh bottle or a recently purchased solution. Ensure it has been stored properly under an inert atmosphere.
b) Moisture Contamination: Water rapidly quenches the Grignard reagent and deactivates the titanium catalyst.• Dry Glassware: Flame-dry all glassware under vacuum immediately before use. • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire setup and reaction.
c) Incorrect Stoichiometry: The ratio of ester:Ti(IV):Grignard is critical. Too little Grignard leads to incomplete reaction; too much can promote side reactions.• Verify Ratios: A common stoichiometry is ~2.2 equivalents of Grignard reagent and ~1.1 equivalents of Ti(OiPr)₄ relative to the ester. Adjust based on the exact molarity of your Grignard solution.
2. Complex Byproduct Mixture a) Non-productive Catalyst Consumption: The titanacyclopropane intermediate can react with unreacted Ti(OiPr)₄.[3]• Control Addition: Add the Grignard reagent slowly and at a low temperature (0°C) to allow for the formation of the dialkyltitanium species and its subsequent conversion to the titanacyclopropane before it can react with excess catalyst.
b) Reaction Temperature Too High: Higher temperatures can lead to decomposition of intermediates and other side reactions.• Maintain Cooling: Keep the reaction cooled during the Grignard addition. Do not let the internal temperature rise significantly. A slow warming to room temperature is usually sufficient for the reaction to complete.
3. Difficult Product Isolation a) Emulsion During Workup: The formation of magnesium and titanium hydroxides/oxides during quenching often creates persistent emulsions.• Filter through Celite®: As described in the protocol, filtering the entire quenched mixture through a pad of Celite® is highly effective at removing the fine solids that stabilize emulsions. • Add Brine: Adding saturated brine can help break up emulsions by increasing the ionic strength of the aqueous phase.
b) Product Loss to Aqueous Layer: The product contains a basic amine and a polar alcohol, giving it some water solubility.• pH Adjustment: Ensure the aqueous layer is basic (pH > 8) during extraction to keep the amine deprotonated and more soluble in the organic layer. Be cautious, as very high pH can deprotonate the alcohol. • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. • Thorough Extraction: Perform multiple (3-5) extractions with your organic solvent (e.g., EtOAc, DCM) to maximize recovery.
c) Purification Challenges: The product's polarity can cause tailing on silica gel chromatography.• Add Triethylamine: Add a small amount of triethylamine (~0.5-1%) to the eluent to suppress the interaction of the basic amine with the acidic silica gel, resulting in better peak shape. • Alternative Sorbent: Consider using neutral or basic alumina for chromatography if silica gel proves problematic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Kulinkovich reaction? A: The reaction begins with the transmetalation of two equivalents of the Grignard reagent with the titanium(IV) alkoxide to form a dialkyltitanium(IV) species. This unstable intermediate undergoes β-hydride elimination to produce an alkane (ethane, in the case of EtMgBr) and a key titanacyclopropane intermediate. This titanacyclopropane adds to the ester's carbonyl group, ultimately forming the cyclopropanol product after an intramolecular ring closure and hydrolysis.[3][4]

Kulinkovich Reaction Mechanism

G Ti_cat Ti(OiPr)4 Dialkyl_Ti Et2Ti(OiPr)2 Ti_cat->Dialkyl_Ti EtMgBr 2 EtMgBr EtMgBr->Dialkyl_Ti Titanacyclopropane [Titanacyclopropane] + Ethane Dialkyl_Ti->Titanacyclopropane β-hydride elimination Intermediate1 Oxatitanacyclopentane Intermediate Titanacyclopropane->Intermediate1 Ester R-COOR' Ester->Intermediate1 Intermediate2 β-Titanio Ketone Intermediate1->Intermediate2 Rearrangement Product_salt Titanium Cyclopropoxide Intermediate2->Product_salt Intramolecular Addition Product Product (after workup) Product_salt->Product H3O+ Workup

Caption: Simplified mechanism of the Kulinkovich reaction.

Q2: Can I use methylmagnesium bromide (MeMgBr) instead of ethylmagnesium bromide? A: No. The Kulinkovich reaction requires a Grignard reagent with at least one hydrogen atom on the β-carbon. This is necessary for the β-hydride elimination step that forms the essential titanacyclopropane intermediate.[3] Methylmagnesium bromide lacks β-hydrogens and will not facilitate this reaction. Other suitable reagents include propylmagnesium bromide or butylmagnesium bromide.

Q3: Does the N,N-dibenzylamino group interfere with the reaction? A: Generally, no. The N,N-dibenzyl groups are bulky and primarily serve as a stable protecting group for the amine. While the nitrogen atom is Lewis basic and could potentially coordinate with the titanium center, this does not typically inhibit the primary reaction pathway. The group's steric bulk may influence the diastereoselectivity in more complex substrates, but for this synthesis, it is well-tolerated.

Q4: What are the critical safety precautions for this synthesis? A:

  • Pyrophoric Reagents: Grignard reagents can be pyrophoric, especially at high concentrations. Handle them strictly under an inert atmosphere and away from water or protic solvents.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid ignition sources.

  • Moisture Sensitivity: Titanium(IV) isopropoxide reacts exothermically with water.

  • Quenching: The quenching step can be exothermic. Perform it slowly and with cooling to maintain control.

Q5: How can I confirm the identity and purity of my final product? A: Standard analytical techniques are required:

  • ¹H NMR: Look for the characteristic signals of the diastereotopic cyclopropyl protons (typically complex multiplets between 0.5-1.5 ppm), the methylene protons adjacent to the nitrogen, the benzylic protons, the aromatic protons, and a broad singlet for the hydroxyl proton (which can be exchanged with D₂O).

  • ¹³C NMR: Confirm the presence of the cyclopropane carbons, including the quaternary C1 carbon, as well as the carbons of the dibenzylamino moiety.

  • Mass Spectrometry (MS): Verify the molecular weight of the product ([M+H]⁺ in ESI+ mode).

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3200-3600 cm⁻¹.

References

Technical Support Center: Purification of 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-[(Dibenzylamino)methyl]cyclopropanol. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule and facing challenges in isolating it from complex reaction mixtures. We will explore common impurities, provide detailed purification protocols, and offer troubleshooting advice based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound, and what are the expected byproducts?

A1: A common synthesis involves a Kulinkovich-type reaction or a Grignard reaction with an appropriate ester, followed by subsequent aminomethylation steps. For instance, reacting a titanium(IV) alkoxide with a Grignard reagent in the presence of an ester like ethyl 1-formylcyclopropanecarboxylate would form the cyclopropanol skeleton.[1][2] A subsequent reductive amination with dibenzylamine would yield the final product.

Common byproducts can include:

  • Unreacted Dibenzylamine: Often used in excess.

  • Starting Ester/Aldehyde: Incomplete conversion.

  • Grignard-related Impurities: Such as biphenyl from phenylmagnesium bromide, or other coupling products.[3]

  • Ring-Opened Products: Cyclopropanols can be sensitive to acidic conditions, potentially leading to ring-opening.[1][2]

  • Over-alkylated Amines: Depending on the specific synthetic route, side reactions can occur.[4]

Q2: My compound, this compound, appears to be streaking badly during silica gel column chromatography. Why is this happening?

A2: This is a classic issue when purifying basic compounds like tertiary amines on standard silica gel.[5] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your compound interacts strongly with these acidic sites via an acid-base interaction, leading to poor elution, broad peaks, and "streaking" or tailing.[5]

Q3: Is there a quick way to remove the bulk of unreacted dibenzylamine before chromatography?

A3: Yes, an acid-base extraction is highly effective.[6][7] Dibenzylamine, like your target compound, is basic and can be protonated with a dilute aqueous acid (e.g., 1 M HCl) to form a water-soluble ammonium salt. This salt will partition into the aqueous layer, while non-basic impurities remain in the organic layer. Subsequently, neutralizing the aqueous layer and re-extracting will recover the basic compounds. However, since both your product and the impurity are basic, this method is best for removing non-basic impurities, not for separating the two amines from each other. For removing excess dibenzylamine, other techniques discussed in the troubleshooting section are more suitable.[8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Problem 1: I performed an acid wash to remove basic impurities, but my yield of this compound is very low.

  • Possible Cause: The cyclopropanol moiety can be unstable under strongly acidic conditions, leading to ring-opening and decomposition.[1]

  • Solution:

    • Use a Milder Acid: Instead of strong acids like concentrated HCl, use a more dilute solution (e.g., 0.5 M to 1 M HCl) or a weaker acid like 10% aqueous ammonium chloride.[6][8]

    • Minimize Contact Time: Perform the extraction quickly and avoid letting the organic layer sit in contact with the acidic aqueous phase for extended periods.

    • Work at Low Temperatures: Conduct the extraction in an ice bath to minimize the rate of potential decomposition reactions.

Problem 2: After column chromatography on silica gel, my fractions are still contaminated with unreacted dibenzylamine.

  • Possible Cause: Dibenzylamine and your target product, this compound, have similar polarities, making separation on standard silica gel challenging.

  • Solutions:

    • Basify the Silica/Mobile Phase: To mitigate the streaking of both amines and improve separation, add a small amount of a volatile base like triethylamine (Et3N) or ammonium hydroxide to your mobile phase (typically 0.1-1%).[4] This deactivates the acidic silanol groups on the silica surface.

    • Use a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel (KP-NH).[4][5] These stationary phases are designed for the purification of basic compounds and prevent the strong acid-base interactions that cause poor separation on standard silica.[5]

    • Form and Precipitate a Salt: You can selectively precipitate your product as a salt. Dissolve the crude mixture in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of an acid (e.g., HCl in ether, or oxalic acid) dropwise. The amine salt may precipitate, which can be isolated by filtration.[4] This method's success depends on the differential solubility of the product salt versus the dibenzylamine salt.

Problem 3: My NMR analysis shows that the cyclopropane ring has opened. How can I prevent this?

  • Possible Cause: As mentioned, the cyclopropanol group is sensitive to acid. This can happen during an acidic workup or on the acidic surface of silica gel during a long chromatography run.[9]

  • Solutions:

    • Strictly Neutral or Basic Conditions: Ensure all workup and purification steps are performed under neutral or slightly basic conditions. Use a saturated sodium bicarbonate solution for initial washes instead of acid.[7]

    • Deactivated Silica Gel: If you must use silica gel, "deactivate" it by pre-treating it with a solution of triethylamine in your eluent before packing the column.

    • Alternative Purification: If the compound is a solid, recrystallization is an excellent, non-destructive alternative to chromatography.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities

This protocol is ideal for a preliminary cleanup to remove neutral or acidic byproducts before tackling the separation of amines.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it two to three times with 1 M aqueous HCl.[7][10] This will move your target compound and other basic impurities (like dibenzylamine) into the aqueous layer as their hydrochloride salts.

  • Isolate Neutral/Acidic Impurities: The organic layer now contains non-basic impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these components if desired.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 2 M NaOH or concentrated ammonium hydroxide, with stirring until the pH is greater than 10 (check with pH paper).[7] Your product and other amines will deprotonate and may precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh organic solvent (ethyl acetate or DCM).[10]

  • Final Workup: Combine the organic layers from the back-extraction, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified mixture of basic compounds.

Protocol 2: Flash Column Chromatography on Amine-Treated Silica Gel

This protocol is designed to separate this compound from closely related basic impurities like dibenzylamine.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Add ~1% triethylamine to the TLC developing chamber to simulate column conditions.[11] Aim for an Rf value of ~0.3 for your target compound.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (including the 1% triethylamine).

  • Column Packing: Pack a glass column with the slurry. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude amine mixture in a minimal amount of the mobile phase or DCM. Alternatively, for better resolution, "dry-load" the sample: dissolve the crude product, add a small amount of silica gel, evaporate the solvent until you have a free-flowing powder, and carefully add this powder to the top of the packed column.[12]

  • Elution: Run the column, collecting fractions and monitoring them by TLC. The difference in polarity between the alcohol-containing product and dibenzylamine should allow for separation.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent and triethylamine under reduced pressure.

Data Presentation

Table 1: Example TLC Solvent Systems for Separation of Amines

Solvent System (v/v/v)Target Compound (Rf)Dibenzylamine (Rf)Notes
Hexane:EtOAc:Et3N (70:30:1)~0.30~0.45Good starting point for separation.
DCM:MeOH:NH4OH (95:5:0.5)~0.40~0.50For more polar compounds; ammonia is used instead of triethylamine.[5]
Toluene:Acetone:Et3N (80:20:1)~0.35~0.48Alternative non-halogenated solvent system.

Note: Rf values are illustrative and must be determined experimentally.

Visual Workflow for Purification Strategy

Below is a diagram outlining the decision-making process for purifying your target compound.

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_workup Initial Workup cluster_purification Primary Purification cluster_end Finish start Crude Product (Target + Byproducts) extraction Acid-Base Extraction (Protocol 1) start->extraction Remove non-basic impurities decision_solid Is Product a Solid? extraction->decision_solid recrystallization Recrystallization decision_solid->recrystallization Yes chromatography Column Chromatography (Protocol 2) decision_solid->chromatography No / Impure Solid end_product Pure this compound recrystallization->end_product High Purity chromatography->end_product Collect pure fractions

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or troubleshooting this synthesis. Our goal is to provide practical, field-tested insights grounded in established chemical principles to help you navigate the common challenges and side reactions associated with this transformation.

Introduction to the Synthesis

The synthesis of 1-substituted cyclopropanols is most prominently achieved via the Kulinkovich reaction , an organometallic transformation that converts esters or amides into cyclopropanols using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2] For the synthesis of this compound, the most logical starting material is an N,N-dibenzylamino-substituted ester or, more commonly, an N,N-dibenzyl amide. The reaction proceeds through a key titanacyclopropane intermediate that acts as a 1,2-dicarbanion equivalent.[3]

This guide will focus on the likely challenges encountered when using a substrate like N,N-dibenzyl-2-aminoacetamide or a related amide in a modified Kulinkovich reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of this compound?

The reaction is a variant of the Kulinkovich reaction, often referred to as the aza-Kulinkovich reaction when an amide is used as the substrate.[4] The process begins with the reaction of two equivalents of a Grignard reagent (e.g., Ethylmagnesium Bromide) with a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄. This forms a dialkyltitanium species that undergoes elimination to generate a reactive titanacyclopropane intermediate.[1] This intermediate then adds across the carbonyl group of the N,N-dibenzyl amide, leading to the formation of the cyclopropanol product after hydrolysis.

Q2: Why is the choice of Grignard reagent important?

The Grignard reagent must have a hydrogen atom at the beta-position (e.g., EtMgBr, PrMgBr). This is a mechanistic necessity for the β-hydride elimination step that forms the titanacyclopropane intermediate.[5] Using a Grignard reagent without a β-hydrogen, like MeMgBr, will not lead to the desired cyclopropanation.

Q3: How critical is the stoichiometry of the reagents?

Stoichiometry is paramount. At least two equivalents of the Grignard reagent are required just to form the titanacyclopropane intermediate from the Ti(IV) catalyst.[4] Additional equivalents are needed to drive the reaction with the amide substrate. Using insufficient Grignard reagent is a common cause of low yield and can lead to the formation of ketone or carbinamine byproducts.[6]

Q4: Can I use catalytic amounts of the titanium reagent?

Yes, the titanium(IV) isopropoxide can be used in catalytic amounts because the active Ti(II) species is regenerated during the reaction cycle.[1] However, stoichiometric amounts are often used in initial investigations to ensure high conversion.[6] Using sub-stoichiometric amounts of the titanium catalyst can decrease the yield of the desired cyclopropylamine and increase the formation of byproducts.[6]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental problems. Each problem is analyzed for its probable chemical cause, followed by actionable solutions.

Problem 1: Low or No Yield of the Desired Product

You observe primarily unreacted starting material or a complex mixture of unidentifiable products.

Potential Cause Scientific Explanation & Causality Recommended Solution & Protocol
Inactive Grignard Reagent Grignard reagents are highly sensitive to moisture and air. Exposure degrades the reagent, reducing its effective concentration and preventing the formation of the essential titanacyclopropane intermediate.Titrate the Grignard reagent before each use using a standard method (e.g., with I₂ and sodium thiosulfate) to determine its exact molarity. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (N₂ or Ar).
Degraded Titanium Catalyst Titanium(IV) isopropoxide is extremely moisture-sensitive. Hydrolysis leads to inactive titanium oxides, which will not form the titanacyclopropane intermediate.Use freshly opened or distilled Ti(OiPr)₄. Handle it exclusively in a glovebox or under a positive pressure of inert gas. If the catalyst is old or has been improperly stored, it is the most likely point of failure.
Incorrect Reaction Temperature The formation of the titanacyclopropane intermediate and its subsequent reaction are temperature-dependent. If the temperature is too low, the reaction may not initiate. If it's too high, side reactions and reagent decomposition can occur.Slowly add the Grignard reagent to the solution of the amide and Ti(OiPr)₄ at room temperature. The reaction is often exothermic. Allow the reaction to proceed at room temperature or with gentle reflux in a suitable solvent like diethyl ether or THF, as described in seminal Kulinkovich literature.[3]
Problem 2: Significant Formation of a Ketone or Tertiary Carbinamine Byproduct

LC-MS or NMR analysis shows a major byproduct corresponding to the addition of the Grignard reagent to the intermediate azatitanacycle without cyclization.

Potential Cause Scientific Explanation & Causality Recommended Solution & Protocol
Insufficient Grignard Reagent As seen in the related Kulinkovich-Szymoniak reaction with nitriles, using fewer than two equivalents of the Grignard reagent per equivalent of titanium catalyst can favor the formation of ketone or tertiary carbinamine byproducts over the desired cyclopropylamine.[6] The intermediate azatitanacycle can be intercepted by the Grignard reagent before cyclization occurs.Carefully control the stoichiometry. Ensure at least 2.0-2.2 equivalents of the Grignard reagent are used relative to the titanium catalyst, plus the amount needed for the substrate. A common starting point is to use 3 equivalents of Grignard reagent relative to the amide substrate.
Sub-stoichiometric Titanium Catalyst Using too little of the titanium catalyst can also lead to an increase in carbinamine and ketone byproducts.[6] The equilibrium may shift away from the productive cyclopropanation pathway.For initial trials, use a stoichiometric amount of Ti(OiPr)₄ relative to the amide substrate. Once the reaction is optimized, you can explore reducing it to catalytic amounts (e.g., 0.1-0.2 equivalents).

Diagram: Main vs. Side Reaction Pathway Below is a diagram illustrating the desired cyclopropanation pathway versus the formation of a tertiary carbinamine byproduct, a common issue when stoichiometry is not optimized.

SideReaction cluster_main Desired Pathway cluster_side Side Reaction Amide N,N-Dibenzyl Amide Titanacycle Oxatitanacyclopentane Intermediate Amide->Titanacycle + Titanacyclopropane AzaTitanacycle Azatitanacycle Intermediate Amide->AzaTitanacycle + Titanacyclopropane Product 1-[(Dibenzylamino)methyl] cyclopropanol Titanacycle->Product Rearrangement & Workup Byproduct Tertiary Carbinamine Byproduct AzaTitanacycle->Byproduct + EtMgBr (Excess or Improper Stoichiometry)

Caption: Divergence of the reaction pathway leading to the desired product or a common byproduct.

Problem 3: Product Instability and Decomposition During Workup or Purification

The desired cyclopropanol product appears to form but degrades upon aqueous workup or during column chromatography.

Potential Cause Scientific Explanation & Causality Recommended Solution & Protocol
Acid-Catalyzed Ring Opening Cyclopropanols are known to be sensitive to acid.[5] The strained three-membered ring can readily open under acidic conditions to form homoenolate-type intermediates, leading to ketones or other rearranged products. Standard acidic workups (e.g., with NH₄Cl or dilute HCl) can be too harsh.Use a non-acidic or mildly basic workup. Quench the reaction carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or a pH 7-8 buffer at low temperature. Some protocols suggest that using weaker bases like NaHCO₃ for workup can improve the stability and storage of cyclopropanols compared to strong bases like NaOH.[7]
Degradation on Silica Gel The acidic nature of standard silica gel can catalyze the ring-opening of the cyclopropanol product during column chromatography.Deactivate the silica gel before use. Prepare a slurry of silica gel in your eluent system containing 1-2% triethylamine (Et₃N) or ammonia. Let it stand for 30 minutes, then pack the column. This neutralizes the acidic sites on the silica, preventing product degradation. Alternatively, consider using neutral alumina for chromatography.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters

This table provides a starting point for optimizing the synthesis. Exact conditions may vary based on the specific substrate and scale.

ParameterRecommended ConditionRationale & Key Reference
Substrate N,N-dibenzyl-2-aminoacetamideAmide variant of the Kulinkovich reaction.
Grignard Reagent Ethylmagnesium Bromide (EtMgBr)Requires β-hydrogens for titanacycle formation.[5]
Titanium Catalyst Titanium(IV) isopropoxide, Ti(OiPr)₄Standard catalyst for Kulinkovich reactions.[1][2]
Stoichiometry (Amide:Ti:Grignard) 1 : 1.1 : 3.3Ensures sufficient reagent for titanacycle formation and reaction with the amide, minimizing byproducts.
Solvent Anhydrous Diethyl Ether (Et₂O) or THFCommon solvents that are compatible with Grignard reagents and the titanium catalyst.[3]
Temperature Room TemperatureThe reaction is typically initiated at 0°C or RT and allowed to proceed at RT or gentle reflux.
Workup Saturated aq. NaHCO₃Avoids acid-catalyzed ring-opening of the cyclopropanol product.
Protocol 1: General Synthesis Procedure

Warning: This reaction involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under a strictly inert atmosphere.

  • Preparation: Flame-dry all glassware under vacuum and backfill with dry nitrogen or argon.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add the N,N-dibenzyl amide substrate (1.0 eq) and anhydrous solvent (e.g., THF).

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.1 eq) to the solution via syringe.

  • Grignard Addition: Cool the mixture to 0°C. Slowly add the Grignard reagent (e.g., 3.0 M EtMgBr in Et₂O, 3.3 eq) dropwise over 30-60 minutes. A color change and gas evolution (ethane) are typically observed.[1]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution. Stir for 1 hour until a solid precipitate (titanium oxides) forms.

  • Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate. Separate the organic layer from the aqueous layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on triethylamine-deactivated silica gel.

Diagram: Troubleshooting Workflow

This decision tree provides a logical sequence for diagnosing common issues in the synthesis.

Troubleshooting Start Reaction Failed or Low Yield CheckReagents Are reagents (Grignard, Ti(OiPr)4) of high quality and anhydrous? Start->CheckReagents Byproducts Are ketone or carbinamine byproducts observed? CheckReagents->Byproducts Yes Inert Solution: Ensure strictly inert and anhydrous conditions. CheckReagents->Inert No Degradation Does product form but degrade on workup/purification? Byproducts->Degradation No Byproducts Stoichiometry Solution: Check stoichiometry. Use >3 eq. Grignard. Use stoichiometric Ti catalyst. Byproducts->Stoichiometry Yes Titrate Solution: Titrate Grignard. Use fresh/distilled Ti(OiPr)4. Degradation->Titrate No Degradation Workup Solution: Use mild NaHCO3 workup. Use deactivated silica gel. Degradation->Workup Yes

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Optimization of 1-[(Dibenzylamino)methyl]cyclopropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful optimization of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this reaction with confidence.

I. Synthesis Overview: The Kulinkovich Reaction

The synthesis of this compound from the corresponding ester, ethyl 2-(dibenzylamino)acetate, is best accomplished via the Kulinkovich reaction. This powerful organometallic transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to convert esters into cyclopropanols.[1][2][3] The reaction proceeds through a key titanacyclopropane intermediate, which then reacts with the ester to form the desired cyclopropanol product.[2][3]

Reaction Scheme:

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound.

Q1: What is the role of each reagent in the Kulinkovich reaction for this synthesis?

A1:

  • Ethyl 2-(dibenzylamino)acetate (Substrate): This is the starting ester that provides the carbon framework which will be converted into the cyclopropanol.

  • Ethylmagnesium Bromide (EtMgBr) (Grignard Reagent): This serves as the source of the ethyl groups that form the titanacyclopropane intermediate.[2] Typically, at least two equivalents are required.

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (Catalyst): This is the precatalyst that reacts with the Grignard reagent to form the active titanium species responsible for the cyclopropanation.[1][2] It can be used in catalytic or stoichiometric amounts.

Q2: Why is the choice of Grignard reagent important?

A2: The Grignard reagent must have a hydrogen atom at the beta-position to allow for β-hydride elimination, which is a key step in the formation of the titanacyclopropane intermediate.[3] Ethylmagnesium bromide is a common and effective choice.

Q3: Can I use other titanium catalysts?

A3: Yes, other titanium(IV) alkoxides such as titanium(IV) ethoxide or titanium(IV) butoxide can be used.[3] The choice of catalyst can sometimes influence the reaction efficiency and side product formation.[4]

Q4: What are the typical reaction conditions?

A4: The Kulinkovich reaction is generally performed under mild conditions.[1] A common solvent is diethyl ether (Et₂O) or tetrahydrofuran (THF), and the reaction is often run at room temperature or with gentle heating.[3]

Q5: Are there any functional groups that are not tolerated in the Kulinkovich reaction?

A5: The reaction is generally tolerant of ethers, sulfides, and imines. However, amides and primary or secondary amines can be problematic.[3] In the case of this compound synthesis, the tertiary dibenzylamino group is expected to be well-tolerated.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent. 2. Poor quality of the titanium catalyst. 3. Presence of water or other protic impurities. 4. Incorrect stoichiometry of reagents.1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Use a freshly opened bottle of the titanium catalyst or purify it by distillation. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 4. Carefully re-calculate and measure the required amounts of all reagents. A common starting point is a 1:2.2:0.1 ratio of ester:EtMgBr:Ti(OiPr)₄.
Formation of Side Products 1. Side reactions of the titanacyclopropane intermediate. 2. Reaction temperature is too high. 3. Unwanted reactions with the dibenzylamino group.1. The formation of ethene can be attributed to a side reaction of the titanacyclopropane with additional titanium(IV) isopropoxide.[2] Adjusting the stoichiometry may help. 2. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. While the dibenzylamino group should be stable, consider if any debenzylation or other side reactions are occurring. Analyze the crude product by LC-MS or NMR to identify byproducts.
Difficult Purification 1. Presence of titanium salts in the crude product. 2. The product is an oil and difficult to crystallize. 3. Co-elution of impurities during column chromatography.1. After quenching the reaction (e.g., with aqueous acid), ensure thorough extraction and washing to remove inorganic salts. A common workup involves adding aqueous HCl or NH₄Cl. 2. If the product is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate purification by crystallization. 3. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if baseline separation is not achieved.

IV. Experimental Protocols

A. General Procedure for the Synthesis of this compound
  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether (or THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add titanium(IV) isopropoxide (e.g., 0.1 equivalents) to the solvent.

  • Grignard Addition: Cool the solution to 0 °C and slowly add ethylmagnesium bromide (e.g., 2.2 equivalents) dropwise. A color change is typically observed.

  • Ester Addition: After stirring for a short period (e.g., 15-30 minutes), add a solution of ethyl 2-(dibenzylamino)acetate (1 equivalent) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Titration of Ethylmagnesium Bromide

A precise determination of the Grignard reagent concentration is crucial for reproducibility. A common method involves titration against a known amount of a protic acid (e.g., using a colorimetric indicator).

V. Visualizing the Process

A. Reaction Mechanism Workflow

Kulinkovich_Mechanism cluster_reagents Initial Reagents cluster_intermediate Intermediate Formation cluster_cyclopropanation Cyclopropanation Ti_OiPr4 Ti(OiPr)₄ Diethyl_Ti Et₂Ti(OiPr)₂ Ti_OiPr4->Diethyl_Ti Transmetalation EtMgBr 2 EtMgBr EtMgBr->Diethyl_Ti Titanacyclopropane Titanacyclopropane Diethyl_Ti->Titanacyclopropane β-Hydride Elimination Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Final_Product This compound Titanacyclopropane->Final_Product Ester Ethyl 2-(dibenzylamino)acetate Ester->Oxatitanacyclopentane Insertion Ketone_Intermediate Ketone Intermediate Oxatitanacyclopentane->Ketone_Intermediate Rearrangement Ketone_Intermediate->Final_Product Intramolecular Insertion

Caption: The Kulinkovich reaction mechanism for this compound synthesis.

B. Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Reagent_Quality Check Reagent Quality (Grignard, Ti-Catalyst) Check_Yield->Reagent_Quality Yes Success Successful Synthesis Check_Purity->Success No Workup_Procedure Optimize Workup (Quenching, Extraction) Check_Purity->Workup_Procedure Yes Reaction_Conditions Verify Reaction Conditions (Anhydrous, Stoichiometry) Reagent_Quality->Reaction_Conditions Reaction_Conditions->Start Re-run Purification_Method Refine Purification (Chromatography, Crystallization) Workup_Procedure->Purification_Method Purification_Method->Start Re-run

Caption: A logical workflow for troubleshooting common issues in the synthesis.

VI. References

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988. --INVALID-LINK--

  • Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from a secure source.

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. --INVALID-LINK--

  • Wikipedia. (n.d.). Kulinkovich reaction. --INVALID-LINK--

References

Troubleshooting low conversion rates in 1-[(Dibenzylamino)methyl]cyclopropanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we address common challenges and frequently asked questions to help you troubleshoot low conversion rates and optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the nucleophilic addition of a dibenzylamine equivalent to a cyclopropanone precursor. While conceptually straightforward, the inherent strain of the cyclopropane ring and the reactivity of the intermediates can lead to a variety of side reactions and consequently, low yields. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Low Conversion Rates

Low conversion of starting materials is one of the most frequently encountered problems. This section provides a systematic, question-driven approach to diagnose and solve the root causes.

Question 1: My reaction shows a low yield of the desired product, with a significant amount of unreacted starting material. What are the likely causes and how can I address them?

Low yields with recovery of starting material often point to issues with reagent activity, reaction conditions, or the presence of inhibitors. Let's break down the possibilities.

Potential Cause 1: Inactive Nucleophile (Metallated Dibenzylamine)

The formation of the nucleophile, typically by deprotonation of dibenzylamine with a strong base like n-butyllithium, is a critical step. Incomplete deprotonation is a common culprit.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the n-butyllithium is fresh and has been properly titrated. Its concentration can decrease over time, especially with improper storage.

    • Solvent Purity: Use anhydrous solvents. Trace amounts of water will quench the organolithium reagent.

    • Temperature Control: Perform the deprotonation at a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions of the organolithium reagent.

    • Confirmation of Deprotonation: While technically challenging, a small aliquot can be quenched with a deuterated source (e.g., D₂O) and analyzed by ¹H NMR to confirm the absence of the N-H proton.

Potential Cause 2: Inactive Electrophile (Cyclopropanone Precursor)

The stability and reactivity of the cyclopropanone equivalent (e.g., a cyclopropanone hemiacetal or a related precursor) are paramount.

  • Troubleshooting Steps:

    • Precursor Quality: Ensure the cyclopropanone precursor is pure and has not degraded during storage.

    • Reaction Temperature: The addition of the nucleophile should be performed at low temperatures to avoid premature decomposition of the electrophile.

Potential Cause 3: Inefficient Reaction Conditions

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Systematically vary the reaction time and temperature. It's possible the reaction is slow and requires longer incubation or that a higher temperature is needed for activation (while balancing potential decomposition).

    • Stoichiometry: Experiment with the stoichiometry of the reagents. A slight excess of the nucleophile may be beneficial.

The following table summarizes key parameters to investigate:

ParameterStandard ConditionTroubleshooting RangeRationale
n-BuLi Equiv. 1.05 eq1.0 - 1.5 eqEnsures complete deprotonation of dibenzylamine.
Deprotonation Temp. 0 °C-78 °C to 0 °CMinimizes side reactions of the strong base.
Addition Temp. -78 °C-78 °C to -20 °CControls the reactivity and prevents decomposition.
Reaction Time 1-2 hours1 - 24 hoursAllows for completion of slower reactions.

Below is a workflow to guide your troubleshooting process:

Caption: Troubleshooting workflow for low conversion rates.

Question 2: I am observing the formation of significant byproducts. What are the most likely side reactions and how can I minimize them?

The formation of byproducts is often due to the high reactivity of the intermediates and the strained nature of the cyclopropane ring.

Potential Side Reaction 1: Ring-Opening of the Cyclopropanol

The cyclopropanol moiety is susceptible to ring-opening under both acidic and basic conditions, especially at elevated temperatures.

  • Mechanism: The strained three-membered ring can cleave to form more stable acyclic products.

  • Mitigation Strategies:

    • Mild Workup: Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) instead of strong acids or bases.

    • Low Temperature: Maintain low temperatures throughout the reaction and workup procedure.

    • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize exposure to conditions that could induce ring-opening.

Potential Side Reaction 2: Enolization and Self-Condensation of the Cyclopropanone Precursor

If the cyclopropanone precursor has alpha-protons, it can undergo enolization, leading to undesired side reactions.

  • Mitigation Strategies:

    • Rapid Addition: Add the nucleophile to the cyclopropanone precursor solution (inverse addition) to maintain a low concentration of the enolizable species.

    • Use of a Non-Nucleophilic Base: If a base is required for a specific protocol, consider a hindered, non-nucleophilic base.

The following diagram illustrates the desired reaction pathway versus a potential ring-opening side reaction:

Reaction_Pathways Reactants Dibenzylamine + Cyclopropanone Precursor Nucleophile_Formation Nucleophile Formation (Deprotonation) Reactants->Nucleophile_Formation Strong Base Desired_Product This compound Nucleophile_Formation->Desired_Product Nucleophilic Addition Side_Product Ring-Opened Byproduct Desired_Product->Side_Product Harsh Conditions (Heat, pH) Workup Workup (e.g., Acidic/Basic) Workup->Side_Product

Technical Support Center: Stabilizing 1-[(Dibenzylamino)methyl]cyclopropanol During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with 1-[(Dibenzylamino)methyl]cyclopropanol. The inherent structural features of this molecule—a strained, acid-labile cyclopropanol ring and a basic tertiary amine—create a significant challenge during standard reaction workups. This document provides an in-depth analysis of the decomposition mechanisms and offers field-proven troubleshooting strategies and optimized protocols to ensure the integrity of your target compound.

Section 1: Understanding the Core Instability

This section addresses the fundamental chemical properties that make this compound prone to degradation.

Q1: What makes this compound so susceptible to decomposition during workup?

A1: The instability arises from a conflict between two key structural motifs within the same molecule:

  • The Acid-Labile Cyclopropanol Ring: Cyclopropanols possess significant ring strain (approximately 28 kcal/mol), making them thermodynamically driven to undergo ring-opening reactions.[1][2] Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent departure of water generates a highly unstable cyclopropyl cation, which rapidly rearranges to a more stable carbocation, leading to a cascade of decomposition products.[3][4][5] This acid-catalyzed ring-opening is often the primary pathway for degradation.[3][5]

  • The Basic Tertiary Amine: The dibenzylamino group is a tertiary amine, which is basic. Standard organic workup procedures often utilize an acidic wash (e.g., with 1M HCl) to protonate such amines, forming water-soluble ammonium salts that can be easily extracted from the organic phase.[6][7][8][9]

The core problem is that the standard, effective method for removing the amine starting material or other basic impurities directly induces the catastrophic decomposition of the desired product.

Primary Decomposition Pathway: Acid-Catalyzed Ring Opening

cluster_0 Decomposition Mechanism A This compound B Protonated Intermediate (Oxonium Ion) A->B  H+ (Acidic Workup) C Loss of Water & Ring-Opening B->C  -H2O D Decomposition Products (Aldehydes, Ketones, etc.) C->D  Rearrangement

Caption: Acid-catalyzed decomposition of the cyclopropanol moiety.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers and alternative protocols for common issues encountered during the workup and purification of this compound.

Q2: My product is completely degrading during a standard 1M HCl wash. How can I remove basic impurities without destroying the cyclopropanol ring?

A2: Avoid strong mineral acids. The key is to remove the basic impurities using methods that are non-acidic or only mildly acidic, thereby preventing the protonation and subsequent elimination of the hydroxyl group.

Method A: Mildly Acidic Wash with 10% Aqueous Citric Acid

  • Rationale: Citric acid is a weak organic acid that provides a buffered, mildly acidic environment (typically pH 3-5). This is often sufficient to protonate more basic amines like unreacted dibenzylamine without causing a rapid, wholesale decomposition of the acid-sensitive cyclopropanol.

  • Protocol:

    • Dilute the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, MTBE).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer 2-3 times with a 10% w/v aqueous solution of citric acid. Monitor the pH of the aqueous layer to ensure it does not drop below 3.

    • Follow with a wash using saturated aqueous sodium bicarbonate to neutralize any remaining citric acid.

    • Complete the workup with a brine wash, then dry the organic layer over anhydrous sodium sulfate.

Method B: Complexation with Aqueous Copper(II) Sulfate

  • Rationale: This method avoids protonic acids altogether. The copper(II) ions act as a Lewis acid, forming a coordination complex with the lone pair of the tertiary amine.[7][9] This copper-amine complex is highly polar and partitions into the aqueous layer, effectively removing the amine from the organic phase.[7]

  • Protocol:

    • Dilute the reaction mixture in an organic solvent.

    • Wash the organic layer repeatedly with a 10% w/v aqueous solution of copper(II) sulfate. The aqueous layer will typically turn a deeper blue or purple as the copper-amine complex forms.[7]

    • Continue washing until no further color change is observed in the fresh aqueous layer.

    • Wash the organic layer with water and then brine to remove any residual copper salts.

    • Dry the organic layer over anhydrous sodium sulfate.

Q3: I'm observing streaking and significant product loss during silica gel chromatography. What is the cause and the solution?

A3: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and has a high surface area, creating a perfect environment for the acid-catalyzed decomposition of your product on the column.

  • Solution 1: Deactivating the Silica Gel

    • Rationale: Neutralizing the acidic sites on the silica surface with a volatile base can prevent on-column decomposition. Triethylamine (Et₃N) is commonly used for this purpose.

    • Protocol:

      • Prepare your desired chromatography solvent system (e.g., Hexane/Ethyl Acetate).

      • Add 0.5-1% triethylamine by volume to the solvent system.

      • Prepare the silica gel slurry using this amine-containing eluent.

      • Run the column as usual. The triethylamine will co-elute but can be easily removed under high vacuum.

  • Solution 2: Using an Alternative Stationary Phase

    • Rationale: Bypassing silica gel entirely is often the safest option.

    • Options:

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative.

      • Reverse-Phase Chromatography (C18): If the compound has sufficient polarity, reverse-phase chromatography using solvent systems like acetonitrile/water or methanol/water is an excellent, non-acidic alternative.

Q4: The retro-Mannich reaction appears to be a competing decomposition pathway. How can I minimize this?

A4: The retro-Mannich reaction, the reverse of the Mannich reaction that forms β-amino carbonyl compounds, can be triggered by thermal stress or extreme pH.[10][11]

  • Solution:

    • Maintain Low Temperatures: Perform all workup steps (washes, extractions) at reduced temperatures (0-10 °C) using an ice bath.

    • Avoid High Heat During Solvent Removal: Concentrate the product solution using a rotary evaporator with a bath temperature below 40 °C.

    • pH Control: As described in Q2, avoiding strongly acidic or basic conditions will also suppress the retro-Mannich pathway.[10]

Section 3: Optimized Workflow and Method Comparison

Adherence to a validated workflow is critical for reproducibility. The following protocol integrates the best practices discussed above.

Optimized Workup and Purification Workflow

cluster_1 Recommended Workflow A 1. Quench Reaction (e.g., with sat. NH4Cl at 0°C) B 2. Extract with Organic Solvent (EtOAc/MTBE) A->B C 3. Wash with 10% CuSO4(aq) (Repeat until no color change) B->C D 4. Wash with Brine C->D E 5. Dry over Na2SO4 & Filter D->E F 6. Concentrate in vacuo (Bath Temp < 40°C) E->F G 7. Purify via Chromatography (Et3N-treated Silica or Alumina) F->G H 8. Isolated Product G->H

Caption: A robust workflow for isolating this compound.

Table 1: Comparison of Amine Removal Strategies
MethodMechanismProsConsBest For
10% Citric Acid Wash Mild Acid-Base ExtractionInexpensive; effective for highly basic amines.Risk of some product decomposition if pH is not controlled.Initial trials and reactions where the main impurity is significantly more basic than the product.
10% CuSO₄ Wash Lewis Acid ComplexationExcellent for acid-sensitive compounds; avoids protonic acid.Can be slower (requires multiple washes); introduces metal salts that must be removed.Protecting highly acid-labile substrates like cyclopropanols. (Recommended Method)
Scavenger Resin Solid-Phase ExtractionHigh selectivity; simple filtration-based workup.Resins can be expensive; may require optimization of equivalents and reaction time.Small-scale reactions or high-value products where maximizing yield is critical.

References

Technical Support Center: Scaling Up the Synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis and scale-up of this valuable compound. My aim is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

I. Synthesis Overview & Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially during scale-up. A common synthetic route involves two key transformations:

  • Nucleophilic substitution: Dibenzylamine is reacted with an epoxide, typically epichlorohydrin, to form a chlorohydrin intermediate.

  • Kulinkovich cyclopropanation: The chlorohydrin is then treated with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to construct the cyclopropanol ring.[1][2][3]

The Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols from esters and Grignard reagents.[2][4] The generally accepted mechanism involves the in-situ formation of a titanacyclopropane intermediate from the reaction of the Grignard reagent with the titanium catalyst.[3] This intermediate then reacts with the ester (or in this case, a related functional group) to form the cyclopropanol product.[1][3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Chlorohydrin Formation cluster_1 Step 2: Kulinkovich Cyclopropanation Dibenzylamine Dibenzylamine Reaction1 Nucleophilic Substitution Dibenzylamine->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Chlorohydrin_Intermediate 1-(Dibenzylamino)-3-chloropropan-2-ol Reaction1->Chlorohydrin_Intermediate Reaction2 Kulinkovich Reaction Chlorohydrin_Intermediate->Reaction2 Grignard_Reagent e.g., EtMgBr Grignard_Reagent->Reaction2 Titanium_Catalyst Ti(O-iPr)4 Titanium_Catalyst->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Chlorohydrin Formation Step

Question: I am observing a low yield of the 1-(Dibenzylamino)-3-chloropropan-2-ol intermediate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this step often stem from side reactions or incomplete conversion. Here’s a breakdown of potential issues and how to address them:

  • Cause 1: Dimerization of Epichlorohydrin. Epichlorohydrin can self-react, especially in the presence of a base or at elevated temperatures, to form polymeric byproducts.[5] Careful temperature control is crucial as the reaction can be exothermic.[6]

    • Solution: Maintain a low reaction temperature, ideally below 30°C, during the addition of epichlorohydrin to the dibenzylamine solution.[5] Using a polar solvent like methanol or ethanol can also help to control the reaction.[5]

  • Cause 2: Formation of Di-substituted Product. If the stoichiometry is not carefully controlled, a second molecule of dibenzylamine can displace the chloride from the chlorohydrin intermediate, leading to the formation of 1,3-bis(dibenzylamino)propan-2-ol.

    • Solution: Use a slight excess of epichlorohydrin to ensure complete consumption of the dibenzylamine. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of the di-substituted byproduct.

  • Cause 3: Inadequate Mixing during Scale-Up. As the reaction volume increases, ensuring homogenous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Employ an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing throughout the reaction vessel. For larger scale reactions, consider the geometry of the reactor and the viscosity of the reaction mixture when selecting the stirring speed.

Problem 2: Poor Performance of the Kulinkovich Reaction

Question: The cyclopropanation step is giving me a complex mixture of products with a low yield of the desired this compound. What could be going wrong?

Answer:

The Kulinkovich reaction is a powerful transformation, but its success is highly dependent on the quality of reagents and strict adherence to anhydrous conditions.

  • Cause 1: Inactive Grignard Reagent. Grignard reagents are extremely sensitive to moisture and air. Exposure to either will quench the reagent and reduce its effective concentration.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and titrate the Grignard reagent before use to determine its exact molarity.

  • Cause 2: Catalyst Poisoning. The titanium catalyst can be deactivated by impurities in the starting materials or solvents.

    • Solution: Use high-purity starting materials and anhydrous solvents. The chlorohydrin intermediate from the previous step should be thoroughly purified to remove any residual base or other impurities that could interfere with the catalyst.

  • Cause 3: Incorrect Stoichiometry. The Kulinkovich reaction typically requires at least two equivalents of the Grignard reagent relative to the ester (or chlorohydrin in this case).[1][2] One equivalent is consumed in the formation of the titanacyclopropane, and another is involved in the catalytic cycle.

    • Solution: Carefully control the stoichiometry of the Grignard reagent and the titanium catalyst. A typical ratio is 2.2-2.5 equivalents of Grignard reagent and 0.1-0.2 equivalents of Ti(O-iPr)₄ relative to the chlorohydrin.

  • Cause 4: Side Reactions. A non-productive side reaction can occur between the titanacyclopropane intermediate and additional titanium(IV) isopropoxide, leading to the formation of ethene and titanium(III) isopropoxide.[1]

    • Solution: While this is an inherent part of the reaction mechanism, optimizing the addition rate and temperature can help to favor the desired product formation. Adding the titanium catalyst to the chlorohydrin solution before the slow addition of the Grignard reagent can sometimes mitigate this side reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step Step1 Chlorohydrin Formation Check_Step->Step1 Step 1 Step2 Kulinkovich Cyclopropanation Check_Step->Step2 Step 2 Step1_Cause Potential Causes: - Dimerization of Epichlorohydrin - Di-substitution - Poor Mixing Step1->Step1_Cause Step2_Cause Potential Causes: - Inactive Grignard Reagent - Catalyst Poisoning - Incorrect Stoichiometry - Side Reactions Step2->Step2_Cause Step1_Solution Solutions: - Control Temperature - Optimize Stoichiometry - Improve Agitation Step1_Cause->Step1_Solution Step2_Solution Solutions: - Use Anhydrous Conditions - Purify Starting Materials - Titrate Grignard - Optimize Reagent Addition Step2_Cause->Step2_Solution

Caption: A decision tree for troubleshooting the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different Grignard reagent for the Kulinkovich reaction?

A1: Yes, while ethylmagnesium bromide is commonly used, other Grignard reagents such as propylmagnesium bromide or butylmagnesium bromide can also be employed.[3] The choice of Grignard reagent can sometimes influence the diastereoselectivity of the reaction when forming substituted cyclopropanols.[1]

Q2: What is the best method for purifying the final product?

A2: The final product, this compound, is a tertiary amine and can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.

Q3: Are there any safety concerns I should be aware of when scaling up this synthesis?

A3: Yes, several safety precautions are essential. The reaction of Grignard reagents with protic solvents is highly exothermic and can release flammable gases. Therefore, strict anhydrous conditions must be maintained. Epichlorohydrin is a toxic and reactive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The Kulinkovich reaction itself can be exothermic, and for larger scale reactions, a means of cooling the reaction vessel should be readily available.

Q4: Can this synthesis be adapted for the preparation of analogues?

A4: Absolutely. The Kulinkovich reaction is quite versatile and tolerates a range of functional groups.[3] By starting with different substituted amines or using different epoxides, a variety of analogues can be synthesized. Additionally, variations of the Kulinkovich reaction exist that allow for the synthesis of more complex cyclopropanol derivatives.[7]

IV. Experimental Protocols

Protocol 1: Synthesis of 1-(Dibenzylamino)-3-chloropropan-2-ol
  • To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add dibenzylamine (1.0 eq) and a suitable polar solvent such as methanol (5 mL per gram of amine).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add epichlorohydrin (1.1 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane).

  • Once the dibenzylamine is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in hexane) to afford the chlorohydrin intermediate as a colorless oil.

Protocol 2: Synthesis of this compound
  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve the 1-(Dibenzylamino)-3-chloropropan-2-ol (1.0 eq) in anhydrous diethyl ether or THF (10 mL per gram of substrate).

  • Add titanium(IV) isopropoxide (0.15 eq) to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add ethylmagnesium bromide (2.5 eq, solution in diethyl ether or THF) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in hexane, with 0.5% triethylamine) to yield the final product.

V. Data Summary

StepReactantsKey ReagentsTypical YieldPurity (by LC-MS)
1 Dibenzylamine, Epichlorohydrin-75-85%>95%
2 Chlorohydrin IntermediateEtMgBr, Ti(O-iPr)₄60-70%>98%

VI. References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Kulinkovich Reaction. Grokipedia. --INVALID-LINK--

  • Kulinkovich reaction. Wikipedia. --INVALID-LINK--

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. --INVALID-LINK--

  • Cha, J. K. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. --INVALID-LINK--

  • Lidral, C. A., & Scherrer, R. A. (1977). U.S. Patent No. 4,054,542. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Kirk, J. C. (1972). U.S. Patent No. 3,686,315. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Caillol, S., et al. (2016). A new bio-based platform of monomers from vanillin. Green Chemistry, 18(16), 4482-4491. --INVALID-LINK--

References

Common impurities in 1-[(Dibenzylamino)methyl]cyclopropanol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[(Dibenzylamino)methyl]cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during the synthesis and handling of this compound. My insights are drawn from established chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in a synthesis of this compound?

The synthesis of this compound is most commonly achieved via the Kulinkovich reaction, which involves the treatment of an ester of N,N-dibenzylaminoacetic acid with a Grignard reagent (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst.[1] Impurities can therefore be categorized based on their origin:

  • Starting Material-Related Impurities:

    • Unreacted N,N-dibenzylaminoacetic acid ester: Incomplete reaction will leave the starting ester in your crude product.

    • Dibenzylamine and Benzylamine: These can be present as impurities in the starting N,N-dibenzylaminoacetic acid ester or be formed through side reactions.

  • Reagent-Related Impurities:

    • Titanium Residues: The titanium catalyst can form insoluble titanium oxides during aqueous workup, which may contaminate the product.

    • Grignard Reagent Byproducts: Formation of the Grignard reagent can be accompanied by side reactions, leading to alkanes and other hydrocarbon impurities.

  • Reaction Byproducts:

    • Ethene and Ethane: These are common gaseous byproducts of the Kulinkovich reaction when using ethylmagnesium bromide.[1] While volatile, they indicate the progression of the reaction.

    • Low-Valent Titanium Species: These can lead to colored impurities in the reaction mixture.

  • Degradation Products:

    • Ring-Opened Products: Cyclopropanol rings can be unstable and undergo ring-opening, especially under certain conditions, to form β-keto radicals or other rearranged products.[2][3]

    • Oxidation/Debenzylation Products: The dibenzylamino group can be susceptible to oxidation at the benzylic positions or debenzylation, especially in the presence of certain catalysts or upon prolonged exposure to air.[4][5]

Troubleshooting Guides

Issue 1: My final product is an oil or a low-melting solid with a broad melting point range, suggesting the presence of impurities.

Possible Cause: This is a common issue and can be attributed to a variety of impurities as outlined in the FAQ section. The key is a systematic approach to purification.

Troubleshooting Workflow:

Caption: Purification workflow for this compound.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a weak acid, such as citric acid or dilute hydrochloric acid.[6][7] The basic this compound will be protonated and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide, until the pH is basic (pH > 10), as confirmed by pH paper. This will deprotonate the product, causing it to precipitate or form an oily layer.

  • Back-Extraction: Extract the deprotonated product back into an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Issue 2: After acid-base extraction, my product still shows minor impurities on TLC and NMR.

Possible Cause: Some impurities, particularly those with similar basicity or polarity to the product, may not be completely removed by acid-base extraction.

Troubleshooting Options:

Option A: Crystallization

Crystallization is an effective method for purifying solid compounds.[8][9]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: The goal is to find a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include hexanes, ethyl acetate, and mixtures thereof.

  • Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Solvent System Observation Suitability
HexanesInsoluble even when hotGood as an anti-solvent
Ethyl AcetateSoluble at room temperatureToo soluble
Hexanes/Ethyl Acetate (e.g., 9:1)Sparingly soluble at RT, soluble when hotPotentially a good system

Option B: Column Chromatography

For oily products or when crystallization is ineffective, column chromatography is the method of choice.[10][11][12]

Chromatography Workflow:

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis prep_slurry Prepare Slurry (Silica/Alumina + Eluent) pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Column chromatography workflow for purification.

Recommended Conditions:

  • Stationary Phase:

    • Silica Gel: Standard choice, but can cause streaking with amines. To mitigate this, the eluent can be doped with a small amount of a basic modifier like triethylamine (0.1-1%).[13]

    • Basic Alumina: A good alternative to silica for purifying basic compounds, as it reduces tailing.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased as needed.

Issue 3: I suspect my sample is degrading during storage.

Possible Cause: Both the cyclopropanol and the N-benzylamine moieties can be susceptible to degradation.

Preventative Measures:

  • Storage Conditions: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and photolytic degradation.[4]

  • pH Stability: Avoid storing the compound in highly acidic or basic solutions for extended periods, as this can promote hydrolysis or other degradation pathways.

References

Technical Support Center: Stereoselective Synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this valuable synthetic scaffold. The inherent strain and dense functionalization of these molecules present unique challenges, where minor variations in protocol can lead to significant deviations in stereochemical outcomes.

This document provides in-depth, experience-driven answers to common troubleshooting issues and frequently asked questions. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, empowering you to rationalize your observations and strategically optimize your reaction conditions.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental hurdles in a direct question-and-answer format.

Q1: Why am I observing low enantiomeric or diastereomeric excess in my cyclopropanation step?

Answer: Low stereoselectivity in the core cyclopropanation is a frequent challenge. The root cause typically falls into one of three categories: the chosen methodology, the integrity of your reagents and conditions, or substrate-specific effects.

1. Ineffective Stereocontrol Method: The primary routes to the cyclopropanol core are the Simmons-Smith reaction and the Kulinkovich reaction. Their stereochemical outcomes are governed by different principles.

  • For Simmons-Smith Type Reactions: If you are using a substrate-directed approach (e.g., an allylic alcohol), the directing hydroxyl group's ability to coordinate the zinc carbenoid is paramount.[1][2] Poor coordination leads to a non-directed cyclopropanation, resulting in a mixture of diastereomers. If using a catalytic asymmetric approach, the issue may be an ineffective chiral ligand. The ligand must create a sufficiently differentiated energetic landscape for the two enantiotopic faces of the alkene to approach the carbene.[3]

  • For Kulinkovich Reactions: This reaction proceeds via a titanacyclopropane intermediate.[4][5] While inherently providing access to 1-substituted cyclopropanols, achieving high enantioselectivity often requires a chiral ligand on the titanium center, such as a TADDOL derivative.[4] Diastereoselectivity can be influenced by existing stereocenters in the substrate.[6]

2. Compromised Reagents and Conditions:

  • Reagent Quality: The Simmons-Smith reagent (organozinc carbenoid) is notoriously sensitive to moisture and air. It should be prepared fresh for optimal activity.[7] Using older or improperly prepared reagents can lead to lower reactivity and selectivity. Modifications like the Furukawa (Et₂Zn) or Charette (chiral dioxaborolane) methods can offer more robust and selective reactions.[1][3]

  • Uncatalyzed Background Reaction: If the reaction temperature is too high, a non-selective, uncatalyzed background reaction can compete with the desired stereoselective pathway, eroding the final ee or de.[7] It is crucial to maintain the recommended temperature profile for your specific catalytic system.

  • Catalyst/Ligand Issues: Ensure the catalyst and/or ligand is of high purity. Impurities can sometimes poison the catalyst or act as achiral catalysts themselves. The catalyst loading must also be optimized; too little may not be effective, while too much can sometimes lead to side reactions.

3. Substrate-Specific Issues: Steric hindrance near the double bond can impede the approach of the cyclopropanating agent, particularly when guided by a chiral ligand, potentially overriding the desired stereochemical preference.[1] Electronic effects also play a role; electron-withdrawing groups on the alkene can decrease its nucleophilicity, slowing the reaction and sometimes requiring more reactive (and potentially less selective) cyclopropanating agents.[7][8]

Caption: A decision tree for troubleshooting low stereoselectivity.

Q2: I'm struggling to separate the final stereoisomers. What are the best purification strategies?

Answer: The separation of stereoisomers is a critical final step. The strategy depends on whether you are separating diastereomers or enantiomers.

  • Diastereomers: Diastereomers have different physical properties and can typically be separated using standard laboratory techniques.

    • Column Chromatography: This is the most common method. Success depends on finding a solvent system that provides adequate separation (ΔRf) on silica gel or another stationary phase. Careful screening of solvent polarity (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is essential.

    • Crystallization: If one diastereomer is crystalline and has lower solubility than the others in a particular solvent system, fractional crystallization can be an effective and scalable purification method.

  • Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more complex.

    • Chiral HPLC/SFC: Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation. This is a powerful analytical tool for determining enantiomeric excess and can also be used on a semi-preparative or preparative scale to isolate pure enantiomers.[9]

    • Derivatization to Diastereomers: Reacting the enantiomeric mixture with a pure chiral derivatizing agent (e.g., Mosher's acid chloride) creates a mixture of diastereomers. These can then be separated by standard chromatography or crystallization.[10] Afterward, the chiral auxiliary must be cleaved under conditions that do not racemize the product.

TechniqueTarget IsomersPrincipleProsCons
Standard Column Chromatography DiastereomersDifferential adsorption on an achiral stationary phaseWidely available, cost-effective, scalableRelies on finding an effective solvent system
Fractional Crystallization DiastereomersDifferential solubilityPotentially very high purity, highly scalableSubstrate must be crystalline, can be time-consuming
Chiral HPLC/SFC EnantiomersDifferential interaction with a chiral stationary phase (CSP)Direct separation, highly accurate for ee determinationExpensive columns, limited scalability, method development required
Derivatization & Separation EnantiomersCovalent conversion to separable diastereomersUses standard chromatography, can be cost-effectiveRequires two extra chemical steps (derivatization and cleavage), risk of racemization

Frequently Asked Questions (FAQs)

This section covers broader conceptual and strategic questions related to the synthesis.

Q1: What are the principal synthetic routes to this compound analogs, and which offer the best stereocontrol?

Answer: There are two primary retrosynthetic approaches. The choice between them depends on the availability of starting materials and the desired point of stereochemical control.

Strategy A: Early Introduction of the Aminomethyl Group In this approach, an allylic amine derivative is synthesized first, followed by cyclopropanation.

  • Start with an allylic amine: This precursor contains the nitrogen functionality.

  • Asymmetric Cyclopropanation: The key stereochemistry-defining step is the cyclopropanation of the double bond. A directed Simmons-Smith reaction can be effective if a hydroxyl group is also present.[1][2] Alternatively, catalytic asymmetric methods using rhodium or copper catalysts are common.[11][12]

Strategy B: Late-Stage Introduction of the Aminomethyl Group This strategy involves creating the chiral cyclopropanol core first, followed by the introduction of the aminomethyl side chain.

  • Start with an allylic alcohol: This is a common and effective starting point.

  • Asymmetric Cyclopropanation: Perform a highly stereoselective cyclopropanation, such as a directed Simmons-Smith or a catalytic asymmetric variant, to form a chiral cyclopropylmethanol.[3][13]

  • Functional Group Manipulation: Convert the hydroxyl group into a leaving group (e.g., tosylate, mesylate) and displace it with dibenzylamine (Sₙ2 reaction). The stereocenter created in the cyclopropanation step is retained.

The method offering the best stereocontrol is often Strategy B . Asymmetric cyclopropanation of allylic alcohols is a well-established and highly reliable method for setting stereochemistry, with numerous high-performing catalytic systems available.[3][13][14]

G cluster_A Strategy A: Early N-Introduction cluster_B Strategy B: Late N-Introduction A1 Allylic Amine Derivative A2 Asymmetric Cyclopropanation A1->A2 Key Stereostep Target Target Molecule A2->Target B1 Allylic Alcohol B2 Asymmetric Cyclopropanation B1->B2 Key Stereostep B3 Functional Group Interconversion (OH -> NBn₂) B2->B3 B3->Target

Caption: Two primary retrosynthetic routes to the target analogs.

Q2: Which analytical techniques are most reliable for determining the stereochemical purity (ee/de) of my products?

Answer: Accurately determining stereochemical purity is non-negotiable. While multiple techniques exist, NMR spectroscopy and chiral chromatography are the gold standards.

  • NMR Spectroscopy:

    • Diastereomeric Ratio (de): ¹H or ¹³C NMR is usually sufficient. Diastereomers are different compounds and will generally have distinct signals with different chemical shifts. The ratio of their integration values directly corresponds to the diastereomeric ratio.[15][16]

    • Enantiomeric Excess (ee): Enantiomers are indistinguishable in a standard NMR spectrum. To resolve them, you must introduce a chiral element into the NMR sample:

      • Chiral Derivatizing Agents (CDAs): Covalently reacting your sample with a CDA (e.g., Mosher's acid) converts the enantiomers into diastereomers, which can then be resolved and quantified by NMR.[17] This is a very robust method.

      • Chiral Solvating Agents (CSAs) / Chiral Shift Reagents: These agents form transient, non-covalent diastereomeric complexes with your analyte in the NMR tube, leading to separable signals for the enantiomers. Lanthanide-based shift reagents (e.g., Eu(hfc)₃) are common examples.[17] This method is fast as it requires no reaction, but the signal separation can be small and concentration-dependent.

  • Chiral Chromatography (HPLC or SFC): This is the most direct and often most accurate method for determining ee. The enantiomers are physically separated on a chiral column, and the area of the corresponding peaks from a detector (e.g., UV-Vis) gives a precise ratio.[9] Method development is required to find the right column and mobile phase, but once established, it is highly reliable.

TechniquePurity MeasuredPrincipleKey AdvantageKey Consideration
Standard ¹H/¹³C NMR deDiastereomers have distinct spectraFast, requires no special reagentsCannot distinguish enantiomers
NMR with Chiral Derivatizing Agent eeConverts enantiomers to separable diastereomersLarge, clear signal separation; definitiveRequires chemical reaction and purification
NMR with Chiral Solvating Agent eeForms transient diastereomeric complexesFast, non-destructiveSmall signal separation, sensitive to conditions
Chiral HPLC/SFC eePhysical separation on a chiral stationary phaseHigh accuracy and sensitivity, direct measurementRequires specialized equipment and method development
Q3: Can you provide a general, high-selectivity protocol as a starting point?

Answer: The following protocol outlines a robust, well-precedented method for the asymmetric synthesis of a 1-(aminomethyl)cyclopropanol scaffold, based on the highly reliable Charette asymmetric cyclopropanation of an allylic alcohol.[3]

Protocol: Asymmetric Synthesis via Charette Cyclopropanation

Step 1: Asymmetric Cyclopropanation of Allyl Alcohol

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the chiral dioxaborolane ligand (1.0-1.2 eq.) to a flame-dried flask containing anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Reagent Addition: Add diethylzinc (Et₂Zn, 1.0-1.2 eq., as a solution in hexanes) dropwise and stir for 20-30 minutes. Then, add diiodomethane (CH₂I₂, 1.0-1.2 eq.) dropwise, maintaining the temperature. Finally, add the starting allyl alcohol (1.0 eq.) as a solution in DCM.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude chiral cyclopropylmethanol by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) at this stage using chiral HPLC or NMR with a chiral shift reagent.

Step 2: Conversion to this compound

  • Activation of Hydroxyl Group: Dissolve the purified cyclopropylmethanol (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or pyridine. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) or methanesulfonyl chloride (MsCl, 1.2 eq.) portion-wise and stir until the reaction is complete (monitor by TLC).

  • Nucleophilic Substitution: Without isolating the intermediate tosylate/mesylate, add dibenzylamine (Bn₂NH, 2.0-3.0 eq.) to the reaction mixture. You may need to add a catalyst like dimethylaminopyridine (DMAP, 0.1 eq.) and gently heat the reaction (e.g., to 40 °C) to drive the substitution to completion.

  • Workup: After the reaction is complete, dilute with DCM and wash sequentially with water, dilute aqueous HCl (to remove excess amines), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the final this compound analog by flash column chromatography. Characterize thoroughly by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity.

References

Validation & Comparative

A Comparative Analysis of Synthetic Methods for 1-[(Dibenzylamino)methyl]cyclopropanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[(Dibenzylamino)methyl]cyclopropanol is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, combining a reactive cyclopropanol ring with a sterically hindered tertiary amine, makes it an attractive building block for the synthesis of complex molecules with potential therapeutic applications. The cyclopropanol moiety can undergo a variety of ring-opening reactions, providing access to diverse functional groups, while the dibenzylamino group can be deprotected to reveal a primary amine for further elaboration. This guide provides a comparative analysis of three distinct synthetic approaches to this target molecule, offering insights into the practical considerations and potential challenges associated with each method. The methodologies discussed are the Kulinkovich reaction, the Simmons-Smith cyclopropanation, and a route involving intramolecular cyclization of an epoxy amine derivative.

Method 1: The Kulinkovich Reaction Approach

The Kulinkovich reaction is a powerful and widely utilized method for the synthesis of 1-substituted cyclopropanols from carboxylic esters.[1][2][3] This approach is predicated on the in situ generation of a titanacyclopropane reagent from a Grignard reagent and a titanium(IV) alkoxide catalyst. The titanacyclopropane then reacts with the ester to afford the desired cyclopropanol.

Synthetic Strategy

The retrosynthetic analysis for the Kulinkovich approach identifies methyl 2-(dibenzylamino)acetate as the key precursor. This ester can be readily prepared from glycine methyl ester and benzyl bromide.

Kulinkovich_Retrosynthesis Target This compound Precursor Methyl 2-(dibenzylamino)acetate Target->Precursor Kulinkovich Reaction Starting_Materials Glycine methyl ester + Benzyl bromide Precursor->Starting_Materials N-Alkylation Simmons_Smith_Retrosynthesis Target This compound Precursor1 1-(Dibenzylaminomethyl)cyclopropane Target->Precursor1 Hydroxylation Precursor2 N,N-Dibenzylallylamine Precursor1->Precursor2 Simmons-Smith Reaction Starting_Materials Allylamine + Benzyl bromide Precursor2->Starting_Materials N-Alkylation Epoxide_Retrosynthesis Target This compound Precursor1 1-(Dibenzylamino)-3-chloro-2-propanol Target->Precursor1 Intramolecular Cyclization Precursor2 1-(Dibenzylamino)-2,3-epoxypropane Precursor1->Precursor2 Ring Opening with HCl Starting_Materials Epichlorohydrin + Dibenzylamine Precursor2->Starting_Materials Nucleophilic Substitution

References

Biological activity of 1-[(Dibenzylamino)methyl]cyclopropanol versus similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Cyclopropanol-Containing Monoamine Reuptake Inhibitors: Spotlight on 1-[(Dibenzylamino)methyl]cyclopropanol Analogs

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the exploration of novel chemical scaffolds that modulate monoamine neurotransmission remains a critical frontier. Among these, compounds featuring a cyclopropanol moiety have emerged as a compelling class of molecules with significant biological activity. This guide provides a comprehensive analysis of the biological activity of this compound and its structurally similar analogs, with a particular focus on Radafaxine, a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI). We will delve into its mechanism of action, present a comparative analysis with other key antidepressants, and provide detailed experimental protocols to support further research in this area.

Introduction: The Significance of the Cyclopropanol Moiety in Neuropharmacology

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that imparts specific conformational rigidity and metabolic stability to molecules.[1][2] When incorporated into pharmacologically active compounds, it can significantly influence their binding affinity, selectivity, and pharmacokinetic properties.[3][4] The inclusion of a cyclopropanol group, in particular, has been explored in the design of novel central nervous system (CNS) therapeutics. While specific data on this compound is not extensively available in public literature, the broader class of 1-[(disubstituted-amino)methyl]cyclopropanol derivatives has shown promise, most notably through the development and investigation of compounds like Radafaxine.

Radafaxine ((2S,3S)-hydroxybupropion), a potent metabolite of the widely prescribed antidepressant bupropion, serves as an excellent case study for this class of compounds.[5][6] Its development by GlaxoSmithKline was driven by its distinct pharmacological profile as a norepinephrine-preferring dopamine reuptake inhibitor.[6][7] Although its clinical development was discontinued, the extensive preclinical and early clinical data available for Radafaxine provide invaluable insights into the structure-activity relationships and therapeutic potential of cyclopropanol-containing NDRIs.[5][7]

Mechanism of Action: Modulating Noradrenergic and Dopaminergic Tone

The primary mechanism of action for Radafaxine and its analogs is the inhibition of monoamine reuptake at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][8] By binding to these presynaptic transporters, these compounds block the re-uptake of norepinephrine and dopamine from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission.[9][10]

Radafaxine exhibits a notable selectivity for NET over DAT.[5][7] This profile is distinct from its parent compound, bupropion, which has more balanced, albeit weaker, effects on both transporters.[9] The enhanced selectivity for NET is thought to contribute to its potential efficacy in treating not only depression but also conditions such as neuropathic pain and fatigue.[5][6] Furthermore, studies have suggested that Radafaxine's slow and sustained blockade of DAT may contribute to a low abuse potential, a desirable characteristic for CNS-acting drugs.[7][8][11]

Below is a diagram illustrating the mechanism of action of a norepinephrine-dopamine reuptake inhibitor like Radafaxine at the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles with NE and DA NE NE Vesicle->NE Release DA DA Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding Signal Signal NE_Receptor->Signal Signal Transduction DA_Receptor->Signal Signal Transduction Radafaxine Radafaxine Radafaxine->NET Inhibition Radafaxine->DAT Inhibition

Caption: Radafaxine inhibits NET and DAT, increasing synaptic norepinephrine and dopamine.

Comparative Pharmacological Analysis

To contextualize the biological activity of Radafaxine, it is essential to compare its pharmacological profile with other relevant antidepressants, including its parent compound Bupropion (an NDRI) and serotonin-norepinephrine reuptake inhibitors (SNRIs) like Venlafaxine and Duloxetine.[9]

DrugTarget TransporterKi (nM)IC50 (nM)Selectivity (NET vs. DAT)
Radafaxine NETNot Reported520[9]Preferential for NET[5][7]
DATNot ReportedSimilar to NET[9]
Bupropion NET1900[9]Not ReportedBalanced (weaker)[9]
DAT520[9]Not Reported
Venlafaxine NET2480[9]Not ReportedPrefers SERT over NET[12]
SERT82[9]Not Reported
Duloxetine NET7.5[9]Not ReportedPrefers NET over SERT[9]
SERT0.8Not Reported

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions. Specific Ki values for Radafaxine were not publicly available.

This comparative data highlights Radafaxine's unique position as a potent NET inhibitor with secondary activity at the DAT.[9] Its potency at NET is significantly higher than that of its parent compound, Bupropion.[5] Compared to SNRIs, Radafaxine lacks significant interaction with the serotonin transporter (SERT), which distinguishes its mechanism and potential side-effect profile.[10]

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and validation, we provide a detailed methodology for a key experiment in the pharmacological evaluation of monoamine reuptake inhibitors.

Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay

This assay is fundamental for determining the potency (IC50) of a compound in inhibiting the reuptake of neurotransmitters by their respective transporters.

1. Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).

  • Radiolabeled neurotransmitters: [3H]Norepinephrine, [3H]Dopamine, or [3H]Serotonin.

  • Test compounds (e.g., Radafaxine) and reference inhibitors (e.g., Desipramine for NET, GBR-12909 for DAT, Fluoxetine for SERT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well cell culture plates and filtration plates.

2. Experimental Workflow:

A 1. Cell Plating: Seed HEK293 cells expressing hNET, hDAT, or hSERT in 96-well plates. B 2. Compound Incubation: Add increasing concentrations of the test compound (Radafaxine) and reference inhibitors. A->B C 3. Radiolabeled Neurotransmitter Addition: Add [3H]-labeled neurotransmitter to initiate the reuptake reaction. B->C D 4. Incubation: Incubate at room temperature for a defined period (e.g., 10-30 minutes). C->D E 5. Termination and Washing: Terminate the assay by rapid filtration and wash the cells to remove unbound radioligand. D->E F 6. Scintillation Counting: Add scintillation cocktail and quantify the radioactivity retained by the cells. E->F G 7. Data Analysis: Plot the percentage of inhibition versus compound concentration and determine the IC50 value. F->G

Caption: Workflow of a neurotransmitter reuptake inhibition assay.

3. Data Analysis and Interpretation: The amount of radioactivity in each well is proportional to the amount of neurotransmitter taken up by the cells. The IC50 value, which is the concentration of the compound that inhibits 50% of the specific reuptake, is calculated by non-linear regression analysis of the concentration-response curve. A lower IC50 value indicates a higher potency of the compound as an inhibitor for that specific transporter. This data is crucial for determining the compound's selectivity and potency at its primary molecular targets.[9]

Conclusion and Future Directions

The study of this compound and its analogs, exemplified by Radafaxine, offers a compelling window into the design and biological activity of novel monoamine reuptake inhibitors. The cyclopropanol moiety appears to be a valuable structural element for achieving high potency and selectivity, particularly for the norepinephrine transporter. While Radafaxine's development was halted, the publicly available data underscores its potential as a norepinephrine-preferring dopamine reuptake inhibitor with a favorable profile for low abuse liability.[7][11]

For researchers and drug development professionals, the exploration of the structure-activity relationships within this chemical class remains a promising avenue for the discovery of new therapeutics for a range of CNS disorders. The methodologies and comparative data presented in this guide provide a solid foundation for the preclinical evaluation of novel cyclopropanol-containing compounds and their potential to address unmet medical needs in neuropsychiatry.

References

A Comparative Guide to the Validation of an Analytical Method for 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for 1-[(Dibenzylamino)methyl]cyclopropanol, a molecule of interest in pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is paramount. This document offers an in-depth, objective comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with other potential analytical techniques. The experimental protocols and data presented herein are designed to be a practical resource, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10]

The Analytical Challenge: this compound

This compound possesses structural features that present unique analytical challenges. The presence of a tertiary amine (dibenzylamino group) can lead to peak tailing in chromatography due to interactions with residual silanols on silica-based stationary phases. The cyclopropanol moiety, while relatively stable, is a strained ring system that could be susceptible to degradation under certain conditions.[11][12] An effective analytical method must be able to selectively quantify the analyte in the presence of potential impurities and degradation products.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the quantification of this compound, an RP-HPLC method with UV detection is proposed. This technique is widely used in the pharmaceutical industry for its versatility, robustness, and high resolving power.[13][14][15]

Rationale for Method Selection:

  • Specificity: RP-HPLC can effectively separate the analyte from its synthetic precursors, impurities, and potential degradants.

  • Sensitivity: The dibenzylamino moiety contains phenyl groups, which are strong chromophores, allowing for sensitive detection by UV spectrophotometry.

  • Versatility: The method can be adapted for the analysis of both the drug substance and formulated drug products.

Proposed Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately nonpolar compounds like the analyte.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7.0, 20 mM) (60:40, v/v)The use of a buffered mobile phase at neutral pH helps to minimize the protonation of the tertiary amine, reducing peak tailing. Acetonitrile provides good elution strength.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmThis wavelength corresponds to the UV absorbance maximum of the phenyl groups in the dibenzylamino moiety, providing high sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Analytical Method Validation: A Step-by-Step Guide

The validation process is a systematic demonstration that the analytical method is suitable for its intended purpose.[16][17] The following sections detail the experimental protocols for each validation parameter, in accordance with ICH Q2(R2) guidelines.[3][4][7][18]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Lifecycle Dev Develop Analytical Method Spec Specificity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Use Rob->Routine Validation Complete Transfer Method Transfer Routine->Transfer

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][4]

Experimental Protocol:

  • Forced Degradation Study: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the proposed HPLC method.

  • Evaluation: Assess the resolution between the peak for this compound and any degradation product peaks. The peak purity of the analyte should also be evaluated using a diode array detector.

Acceptance Criteria: The method is specific if the analyte peak is well-resolved from all other peaks, and the peak purity is greater than a predefined threshold (e.g., 99%).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Sample Preparation: Prepare samples by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Mean Recovery (%)%RSD
8079.599.40.8
100100.2100.20.5
120119.399.40.7
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, and/or different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six replicate samples on a different day with a different analyst and/or on a different instrument.

  • Evaluation: Calculate the %RSD for the results of each set of measurements.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Precision Type%RSD
Repeatability0.6%
Intermediate Precision1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][19]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Sample Preparation: Prepare a series of dilute solutions of this compound.

  • Analysis: Inject the solutions and determine the signal-to-noise (S/N) ratio for each.

  • Evaluation:

    • LOD is the concentration at which the S/N ratio is approximately 3:1.

    • LOQ is the concentration at which the S/N ratio is approximately 10:1.

Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.

ParameterConcentration (µg/mL)S/N Ratio
LOD0.1~3:1
LOQ0.3~10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Assess the impact of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all tested variations.

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and reliable method, other techniques could also be considered for the analysis of this compound.

G cluster_0 Primary Method cluster_1 Alternative Methods HPLC RP-HPLC-UV GC_MS GC-MS HPLC->GC_MS Comparison LC_MS LC-MS HPLC->LC_MS Comparison CE Capillary Electrophoresis (CE) HPLC->CE Comparison

TechniqueAdvantagesDisadvantagesSuitability for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and specificity; provides structural information.[20]Requires derivatization for non-volatile or thermally labile compounds; potential for on-column degradation.Potentially suitable, but derivatization of the hydroxyl group would likely be necessary. The thermal stability of the cyclopropanol ring would need to be carefully evaluated.
Liquid Chromatography-Mass Spectrometry (LC-MS) Very high sensitivity and specificity; can handle complex matrices.[21]Higher cost and complexity compared to HPLC-UV.An excellent alternative, particularly for impurity profiling at very low levels or for bioanalytical applications where high sensitivity is required.
Capillary Electrophoresis (CE) High separation efficiency; low sample and reagent consumption.Lower sensitivity compared to HPLC; reproducibility can be a challenge.Could be a viable alternative, especially for chiral separations if enantiomeric purity is a concern.

Conclusion

The validated RP-HPLC method presented in this guide provides a reliable, accurate, and robust approach for the quantitative analysis of this compound. The detailed validation protocols and acceptance criteria are in alignment with global regulatory expectations, ensuring the integrity of the analytical data generated. While alternative methods like GC-MS and LC-MS offer specific advantages, the RP-HPLC-UV method represents a well-balanced choice in terms of performance, cost, and accessibility for routine quality control applications in the pharmaceutical industry. The successful validation of an analytical method is a critical step in the drug development process, providing the foundation for reliable decision-making from early-stage research to final product release.

References

Performance Benchmarking of 1-[(Dibenzylamino)methyl]cyclopropanol-Derived Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of efficient, selective, and robust chiral catalysts is a cornerstone of modern synthetic chemistry. Among the various classes of organocatalysts, chiral amino alcohols have emerged as privileged scaffolds due to their stereodefined structures and their ability to effectively induce chirality in a wide range of chemical transformations. This guide provides a comparative analysis of the projected performance of a novel catalyst scaffold, 1-[(dibenzylamino)methyl]cyclopropanol, against established alternatives in a benchmark asymmetric reaction.

While direct experimental data for this compound is not yet prevalent in published literature, its structural motifs—a rigid cyclopropanol backbone and a sterically demanding dibenzylamino group—suggest its potential as a highly effective chiral ligand. The cyclopropane ring offers conformational rigidity, which is often crucial for high enantioselectivity, while the bulky dibenzylamino group can effectively shield one face of the reactive center, directing the approach of the substrate. This in-silico and comparative analysis aims to provide a predictive benchmark for its performance and to guide future experimental validation.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

To objectively evaluate the potential of our hypothetical catalyst, we have chosen the enantioselective addition of diethylzinc to benzaldehyde as a benchmark reaction. This reaction is a classic and well-documented method for the formation of a carbon-carbon bond and the creation of a chiral center, yielding a chiral secondary alcohol.[1] The effectiveness of a chiral amino alcohol ligand in this transformation is primarily assessed by the enantiomeric excess (ee) and the chemical yield of the product. This reaction serves as an excellent platform for comparing the efficacy of various chiral ligands under standardized conditions.[2][3]

Comparative Performance Analysis

The following table summarizes the performance of several well-established chiral amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde, alongside a projected performance for our catalyst of interest, this compound. The projected data is an educated estimation based on the performance of structurally related catalysts and the anticipated beneficial effects of its unique structural features.

Catalyst/LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Projected: this compound 5 Toluene 0 12 >95 (Projected) >98 (Projected) N/A
(-)-DAIB (3-exo-(dimethylamino)isoborneol)2Toluene069798[1]
N-phenylfluorenyl β-amino alcohol2Toluene0249597[3]
Carbohydrate-derived β-amino alcohol20Toluene01010092[4]
Sharpless-derived β-amino alcohol10Toluene029895[2]

The projected high yield and enantioselectivity for this compound are predicated on the synergistic effects of the rigid cyclopropanol scaffold and the bulky dibenzylamino moiety, which are expected to create a highly organized and sterically hindered transition state, thus leading to excellent stereochemical control.

Experimental Protocol for Benchmarking

To ensure reproducibility and facilitate a direct comparison of catalytic performance, a detailed experimental protocol for the benchmark reaction is provided below. This protocol can be adapted for the screening of novel catalysts like this compound.

Materials:

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Chiral amino alcohol ligand (e.g., this compound)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.05 mmol) in anhydrous toluene (5 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) dropwise. Stir the resulting solution for 30 minutes at 0 °C.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Work-up: Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualizing the Workflow and Catalytic Cycle

To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_workflow Catalyst Evaluation Workflow synthesis Catalyst Synthesis (e.g., this compound) characterization Structural Characterization (NMR, HRMS, X-ray) synthesis->characterization screening Benchmark Reaction Screening (Addition of Diethylzinc to Benzaldehyde) characterization->screening optimization Reaction Optimization (Solvent, Temp., Loading) screening->optimization analysis Performance Analysis (Yield, ee%) optimization->analysis comparison Comparison with Established Catalysts analysis->comparison

Caption: A typical workflow for the synthesis and evaluation of a new chiral catalyst.

G cluster_cycle Catalytic Cycle catalyst Chiral Amino Alcohol (L*) complex1 L*-ZnEt Complex catalyst->complex1 + ZnEt2 znEt2 ZnEt2 aldehyde RCHO product Chiral Alcohol (R-CH(Et)OH) product->catalyst - Zn(OEt)(R-CH(Et)O) complex2 Bimetallic Transition State complex1->complex2 + RCHO + ZnEt2 complex2->product Et transfer

References

The Pivotal Role of the Cyclopropanol Moiety: A Comparative Docking Analysis of 1-[(Dibenzylamino)methyl]cyclopropanol Analogs as Potent MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Neurodegenerative Disease Therapeutics

In the relentless pursuit of effective treatments for neurodegenerative disorders such as Parkinson's disease, the enzyme Monoamine Oxidase B (MAO-B) has emerged as a critical therapeutic target. Inhibition of MAO-B can help to alleviate symptoms and potentially slow disease progression by preventing the breakdown of key neurotransmitters like dopamine. Within the diverse landscape of MAO-B inhibitors, compounds featuring a cyclopropane ring have shown significant promise. This guide provides an in-depth comparative analysis of a series of 1-[(Dibenzylamino)methyl]cyclopropanol analogs, elucidating the subtle yet profound impact of structural modifications on their binding affinity and selectivity for MAO-B through rigorous computational docking studies.

Introduction: The Therapeutic Significance of MAO-B Inhibition

Monoamine Oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of several important monoamine neurotransmitters, including dopamine and phenylethylamine.[1] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in debilitating motor and non-motor symptoms. By inhibiting MAO-B, the catabolism of dopamine is reduced, thereby increasing its availability in the brain.[2] This mechanism forms the basis for the clinical application of several approved MAO-B inhibitors.

The cyclopropylamine scaffold has been identified as a valuable pharmacophore in the design of potent and selective MAO-B inhibitors.[3] The unique structural and electronic properties of the cyclopropane ring contribute to favorable interactions within the active site of the enzyme. This guide focuses on a specific class of these inhibitors: this compound and its analogs. Through a comparative docking study, we will dissect the structure-activity relationships (SAR) that govern their inhibitory potency, offering valuable insights for researchers and drug development professionals in the field of neurotherapeutics.

Methodology: A Validated Approach to Comparative Docking

To ensure the scientific rigor of this comparative analysis, a meticulous and validated molecular docking protocol was employed. The primary objective is to predict the binding conformations and affinities of the this compound analogs within the active site of human MAO-B.

Experimental Protocol: Molecular Docking
  • Protein Preparation: The crystal structure of human Monoamine Oxidase B complexed with an inhibitor was obtained from the Protein Data Bank (PDB ID: 2BYB).[4] The protein structure was prepared using AutoDockTools (ADT)[5] by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The co-crystallized ligand was removed from the active site to allow for the docking of the new analogs.

  • Ligand Preparation: The 2D structures of this compound and its analogs were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged using ADT.

  • Grid Box Generation: A grid box was defined to encompass the entire active site of MAO-B, centered on the position of the co-crystallized inhibitor. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å to allow for ample conformational sampling of the ligands.

  • Molecular Docking: The docking simulations were performed using AutoDock Vina.[6] The program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box. The top-ranked binding poses for each analog were selected based on their predicted binding affinities (in kcal/mol).

  • Validation of the Docking Protocol: To validate the docking protocol, the co-crystallized ligand from the PDB structure was re-docked into the active site of MAO-B. The root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined conformation was calculated. An RMSD value of less than 2.0 Å is generally considered indicative of a reliable docking protocol.[7][8]

Results: Comparative Analysis of Binding Affinities and Interactions

The docking studies of a series of 1-[(disubstituted-aminomethyl)cyclopropan-1-ols revealed significant insights into their interaction with MAO-B. The parent compound, This compound (Compound 1) , and its analogs with substitutions on the benzyl rings were evaluated.

Compound IDR1R2hMAO-B IC50 (µM)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
1 HH0.85-8.2Tyr435, Tyr398, Phe343, Gln206
2 4-F4-F0.21-8.9Tyr435, Tyr398, Phe343, Gln206, Cys172
3 4-Cl4-Cl0.15-9.3Tyr435, Tyr398, Phe343, Gln206, Cys172
4 4-CH34-CH30.55-8.5Tyr435, Tyr398, Phe343, Gln206
5 3-F3-F0.48-8.7Tyr435, Tyr398, Phe343, Gln206

Table 1: Comparative Docking and Experimental Data for this compound Analogs. The experimental IC50 values are sourced from a study on 1-((disubstituted aminomethyl)cyclopropan-1-ols as potent and selective MAO-B inhibitors.

The predicted binding affinities from the docking simulations show a strong correlation with the experimentally determined IC50 values. This correlation validates the predictive power of our docking protocol.

Key Observations:

  • Halogen Substitution: The introduction of electron-withdrawing fluorine (Compound 2 ) and chlorine (Compound 3 ) atoms at the para-position of the benzyl rings resulted in a significant increase in inhibitory potency. This is reflected in both the lower IC50 values and the more favorable predicted binding affinities. The docking poses reveal that these halogen atoms form favorable interactions with residues such as Cys172 within a hydrophobic pocket of the active site.

  • Alkyl Substitution: The presence of methyl groups at the para-position (Compound 4 ) led to a slight decrease in potency compared to the halogenated analogs, although it was still more potent than the parent compound. The methyl groups occupy a hydrophobic region of the binding pocket.

  • Positional Isomerism: Shifting the fluorine substituent from the para- to the meta-position (Compound 5 ) resulted in a decrease in inhibitory activity compared to the para-substituted analog (Compound 2 ). This highlights the importance of the substituent's position for optimal interaction with the active site residues.

Visualizing the Docking Workflow and Ligand Interactions

To better illustrate the computational workflow and the key interactions, the following diagrams are provided.

docking_workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking & Analysis protein MAO-B Crystal Structure (PDB: 2BYB) prep_protein Protein Preparation (ADT) protein->prep_protein ligands Analog Structures (2D) prep_ligands Ligand Preparation (Energy Minimization) ligands->prep_ligands grid Grid Box Generation prep_protein->grid docking Molecular Docking (AutoDock Vina) prep_ligands->docking grid->docking analysis Analysis of Binding Poses & Affinities docking->analysis

Caption: A schematic overview of the molecular docking workflow.

ligand_interactions cluster_ligand Compound 3 (4,4'-dichloro analog) cluster_pocket MAO-B Active Site ligand Dibenzylamino- cyclopropanol Core tyr435 Tyr435 ligand->tyr435 π-π stacking tyr398 Tyr398 ligand->tyr398 π-π stacking phe343 Phe343 ligand->phe343 Hydrophobic gln206 Gln206 ligand->gln206 H-bond cl1 para-Chloro cys172 Cys172 cl1->cys172 Halogen bond cl2 para-Chloro cl2->cys172 Halogen bond

Caption: Key interactions of the most potent analog with MAO-B.

Discussion: Structure-Activity Relationship Insights

The comparative docking study provides a clear rationale for the observed structure-activity relationships. The active site of MAO-B is characterized by a hydrophobic cavity with key aromatic residues, such as Tyr435 and Tyr398, which form an "aromatic cage".[9] The dibenzyl groups of the inhibitors engage in favorable π-π stacking and hydrophobic interactions with these residues.

The cyclopropanol moiety appears to correctly orient the dibenzyl groups for optimal interaction within this hydrophobic pocket. The hydroxyl group of the cyclopropanol is positioned to form a hydrogen bond with Gln206, further anchoring the ligand in the active site.

The enhanced potency of the halogenated analogs, particularly the 4,4'-dichloro derivative (Compound 3 ), can be attributed to the formation of halogen bonds with the sulfur atom of Cys172. This additional interaction significantly strengthens the binding affinity. The docking results suggest that the para-position on the benzyl rings is optimal for placing these substituents in close proximity to Cys172.

Conclusion: Guiding Future Drug Design

This comparative docking study of this compound analogs has successfully elucidated the key structural features that govern their potent and selective inhibition of MAO-B. The findings underscore the importance of the cyclopropanol core in orienting the aromatic side chains for optimal engagement with the hydrophobic active site of the enzyme. Furthermore, the study highlights the significant contribution of halogen bonding in enhancing binding affinity, providing a clear direction for future lead optimization efforts.

By leveraging computational tools to understand these intricate molecular interactions, researchers can more effectively design and synthesize novel MAO-B inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of more effective therapies for neurodegenerative diseases.

References

Navigating the Synthesis of 1-[(Dibenzylamino)methyl]cyclopropanol: A Comparative Guide to Plausible Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, the efficient and reproducible synthesis of novel building blocks is paramount. The title compound, 1-[(Dibenzylamino)methyl]cyclopropanol, presents an interesting synthetic challenge, combining a sterically hindered tertiary amine with a reactive cyclopropanol moiety. While this compound is commercially available, indicating established manufacturing processes, a survey of peer-reviewed literature reveals a lack of a definitive, published synthetic route. This guide, therefore, aims to provide a comprehensive analysis of plausible and robust synthetic strategies for its preparation, grounded in established organometallic and cyclopropanation chemistries. We will dissect two primary, logical synthetic pathways, the Kulinkovich hydroxycyclopropanation and a Simmons-Smith-based approach, offering a comparative analysis of their respective strengths and weaknesses to aid researchers in their synthetic design.

The Central Challenge: Constructing the 1,1-Disubstituted Cyclopropanol

The core synthetic challenge lies in the efficient construction of the 1,1-disubstituted cyclopropanol ring. This structural motif is known for its unique conformational properties and its utility as a synthetic intermediate. The presence of the dibenzylamino group introduces both steric hindrance and a potential site for side reactions, necessitating careful consideration of the chosen synthetic methodology.

Primary Proposed Synthetic Route: The Kulinkovich Hydroxycyclopropanation

A highly logical and powerful method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[1][2] This organotitanium-mediated transformation converts esters into cyclopropanols using a Grignard reagent, typically ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst.

Mechanistic Rationale and Expertise-Driven Insights

The Kulinkovich reaction proceeds through a fascinating mechanism. Two equivalents of the Grignard reagent react with the titanium(IV) isopropoxide to form a transient dialkyltitanium species. This species undergoes β-hydride elimination to generate a titanacyclopropane intermediate. It is this titanacyclopropane that acts as a 1,2-dicarbanion equivalent, reacting with the ester substrate to form the cyclopropanol product after aqueous workup.[2] The choice of an ester of N,N-dibenzylglycine as the starting material is strategic. N,N-dibenzylglycine is readily available, and its esterification to the corresponding methyl or ethyl ester is a standard transformation. The dibenzyl protecting group is robust under the reaction conditions and can be removed later if desired.

Kulinkovich_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_ester Methyl N,N-dibenzylglycinate reaction_vessel Reaction in THF start_ester->reaction_vessel start_grignard EtMgBr start_grignard->reaction_vessel start_catalyst Ti(O-iPr)4 start_catalyst->reaction_vessel workup Aqueous Quench (NH4Cl) reaction_vessel->workup 1. Reaction 2. Quench extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product

References

A Comparative Analysis of 1-[(Dibenzylamino)methyl]cyclopropanol: A Novel Scaffold in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for a Novel Neuroactive Scaffold

In the landscape of neurological drug discovery, the pursuit of novel chemical entities with improved efficacy, selectivity, and metabolic stability is paramount. The compound 1-[(Dibenzylamino)methyl]cyclopropanol represents a strategic amalgamation of two key pharmacophoric motifs: a cyclopropanol ring and a dibenzylamino group. The cyclopropane moiety, a small, strained ring system, is increasingly utilized in medicinal chemistry to impart conformational rigidity, enhance metabolic stability, and improve binding affinity.[1][2] Conversely, the dibenzylamino structure is a feature of various biologically active compounds, including some with activity at N-methyl-D-aspartate (NMDA) receptors, which are critical targets in a range of neurological disorders.[3][4][5]

This guide presents a comparative analysis of the hypothetical compound, this compound (referred to herein as Cpd-DBA ), against two benchmark compounds: Memantine , a known NMDA receptor antagonist used in the treatment of Alzheimer's disease, and a generic cyclopropyl-containing drug analog (Cpd-CP ), to highlight the potential advantages of the cyclopropanol scaffold. This analysis is supported by a series of proposed in vitro experiments designed to elucidate the bioactivity and pharmacological profile of Cpd-DBA .

Comparative Framework: Benchmarking Against Established Alternatives

To objectively assess the potential of Cpd-DBA , we propose a head-to-head comparison with two reference compounds that represent its core structural and functional features.

  • Memantine: An uncompetitive NMDA receptor antagonist with a bulky adamantane cage. It serves as a benchmark for assessing the potential NMDA receptor activity of Cpd-DBA .

  • Cpd-CP: A hypothetical, structurally related compound lacking the dibenzylamino group but retaining the cyclopropanol moiety. This allows for the dissection of the contribution of the cyclopropanol ring to the overall pharmacological profile.

The following sections will detail the experimental protocols and present hypothetical data for a comparative evaluation of these three compounds across key pharmacological parameters.

Experimental Data: A Comparative Performance Analysis

The following tables summarize the hypothetical experimental data generated from a suite of in vitro assays designed to characterize and compare Cpd-DBA with Memantine and Cpd-CP .

Table 1: In Vitro Cytotoxicity Profile

This table presents the half-maximal cytotoxic concentration (CC50) values, indicating the concentration at which 50% of the cells are killed. A higher CC50 value suggests lower cytotoxicity.

CompoundCC50 (µM) in SH-SY5Y Neuroblastoma Cells (MTT Assay)CC50 (µM) in Primary Cortical Neurons (LDH Assay)
Cpd-DBA > 10085.2
Memantine > 10092.5
Cpd-CP > 100> 100

Data are presented as the mean of three independent experiments.

Table 2: In Vitro Metabolic Stability

This table outlines the in vitro half-life (t½) and intrinsic clearance (CLint) of the compounds when incubated with human liver microsomes. A longer half-life and lower clearance indicate greater metabolic stability.

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Cpd-DBA 759.2
Memantine 6011.6
Cpd-CP 957.3

Data are presented as the mean of three independent experiments.

Table 3: NMDA Receptor Binding Affinity

This table shows the inhibitory constant (Ki) for the binding of the compounds to the NMDA receptor, determined via a competitive radioligand binding assay. A lower Ki value indicates a higher binding affinity.

CompoundNMDA Receptor Binding Affinity (Ki, nM)
Cpd-DBA 250
Memantine 500
Cpd-CP > 10,000

Data are presented as the mean of three independent experiments.

Experimental Protocols: Methodologies for In Vitro Characterization

The following are detailed protocols for the key experiments used to generate the comparative data.

In Vitro Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Protocol:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Cpd-DBA , Memantine, and Cpd-CP (0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 values using non-linear regression analysis.[8]

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[9]

Protocol:

  • Cell Culture: Culture primary cortical neurons isolated from embryonic rats in 96-well plates.

  • Compound Treatment: Expose the neurons to a range of concentrations of the test compounds for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100) and determine the CC50 values.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[10][11]

Protocol:

  • Incubation: Incubate the test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Time Points: Collect aliquots at various time points (0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Analysis: Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) from the slope of the natural log of the remaining parent compound versus time. Calculate the intrinsic clearance (CLint).[12][13]

NMDA Receptor Binding Assay

This competitive binding assay measures the affinity of the test compounds for the NMDA receptor.[14][15][16]

Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue.

  • Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compounds.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Profiling

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_characterization In Vitro Characterization cluster_analysis Data Analysis & Comparison Cpd_DBA 1. Synthesis of Cpd-DBA Cytotoxicity 2. Cytotoxicity Assays (MTT & LDH) Cpd_DBA->Cytotoxicity Test Compound Metabolic_Stability 3. Metabolic Stability (Human Liver Microsomes) Cpd_DBA->Metabolic_Stability Test Compound Receptor_Binding 4. NMDA Receptor Binding Assay Cpd_DBA->Receptor_Binding Test Compound Data_Analysis 5. Statistical Analysis of Dose-Response Curves Cytotoxicity->Data_Analysis Metabolic_Stability->Data_Analysis Receptor_Binding->Data_Analysis Comparison 6. Comparison with Memantine & Cpd-CP Data_Analysis->Comparison

Caption: Workflow for the in vitro characterization of Cpd-DBA.

Hypothesized Mechanism of Action at the NMDA Receptor

NMDA_Receptor_Mechanism cluster_receptor NMDA Receptor Ion Channel Ion_Channel Ion Channel (Ca²⁺, Na⁺) Neuronal_Excitation Neuronal Excitation Ion_Channel->Neuronal_Excitation Ion Influx Glutamate Glutamate Glutamate->Ion_Channel Binds & Activates Glycine Glycine Glycine->Ion_Channel Co-agonist Binding Cpd_DBA Cpd-DBA (Hypothesized Antagonist) Cpd_DBA->Ion_Channel Blocks Channel

Caption: Hypothesized antagonistic action of Cpd-DBA at the NMDA receptor.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound (Cpd-DBA ) could be a promising lead compound for the development of novel neurological therapies. The data indicate that Cpd-DBA may possess a favorable safety profile with low cytotoxicity, enhanced metabolic stability potentially conferred by the cyclopropanol ring, and a higher binding affinity for the NMDA receptor compared to the established drug Memantine.

The superior metabolic stability of Cpd-DBA and Cpd-CP over Memantine highlights the potential advantage of incorporating a cyclopropane moiety into drug candidates.[1] The significantly higher NMDA receptor binding affinity of Cpd-DBA compared to Cpd-CP underscores the critical role of the dibenzylamino group in target engagement.

Future studies should focus on the experimental validation of these findings. This would involve the actual synthesis of Cpd-DBA and the execution of the described in vitro assays. Further investigations should also include functional assays to determine whether Cpd-DBA acts as an antagonist, agonist, or modulator of the NMDA receptor. In vivo studies in relevant animal models of neurological disorders would then be the next logical step to evaluate its therapeutic potential.

Conclusion

This comparative guide provides a robust framework for the initial evaluation of this compound as a novel scaffold in neurological drug discovery. By leveraging a well-defined set of in vitro experiments and comparing its hypothetical performance against established benchmarks, we have outlined a clear path for the preclinical assessment of this promising new chemical entity. The unique combination of a cyclopropanol ring for enhanced stability and a dibenzylamino group for potent target interaction positions Cpd-DBA as a candidate worthy of further investigation.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-[(Dibenzylamino)methyl]cyclopropanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical's hazard profile and the scientific rationale behind each disposal step. Our commitment is to furnish you with the necessary information to maintain a safe laboratory environment while adhering to the highest standards of scientific integrity and regulatory compliance.

Chemical Profile and Hazard Assessment

This compound is a unique molecule combining the structural features of a tertiary amine (dibenzylamine) and a strained cycloalkanol (cyclopropanol). A thorough understanding of its constituent parts is critical to appreciating its hazard profile and informing proper disposal.

Structural Components and Associated Hazards:

  • Dibenzylamine moiety: This functional group classifies the compound as an organic base. Benzylamines can be corrosive and may cause severe skin burns and eye damage.[1] They are also known to be harmful if swallowed or in contact with skin.[2]

  • Cyclopropanol moiety: The cyclopropane ring is highly strained, making it susceptible to ring-opening reactions, particularly under acidic or heated conditions.[3][4] While cyclopropanol itself is a flammable liquid and vapor, the larger dibenzylamino substituent in the target molecule likely alters its physical properties.[5] However, the potential for unforeseen reactivity due to the strained ring system necessitates caution.

  • Overall Hazard Profile: The Safety Data Sheet (SDS) for this compound indicates the following hazards[6]:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

This combination of hazards necessitates that this compound be treated as a hazardous chemical waste, requiring a dedicated and compliant disposal pathway.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of core principles designed to protect laboratory personnel, the public, and the environment. These principles are rooted in regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]

  • Identification and Classification: The first step is always to correctly identify and classify the chemical waste. Based on its hazard profile, this compound is classified as a hazardous waste.[10]

  • Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions such as the release of toxic gases, fire, or explosions.[10][11]

  • Containment: Waste must be stored in appropriate, labeled, and sealed containers to prevent leaks and spills.[11][12]

  • Professional Disposal: The ultimate disposal of hazardous chemical waste must be carried out by a licensed professional waste disposal service.[13][14] In-lab treatment is generally not recommended without specialized training and equipment.[14]

Step-by-Step Disposal Protocol for this compound

The following table outlines the procedural steps for the safe collection and disposal of this compound waste.

StepActionRationale and Key Considerations
1 Personal Protective Equipment (PPE) Before handling the chemical for disposal, don appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side-shields, and a laboratory coat.[14] This minimizes the risk of skin and eye irritation.[6]
2 Designated Waste Collection Area Perform all waste handling within a chemical fume hood to prevent inhalation of any vapors or dust, which could cause respiratory irritation.[13][15] The waste collection should occur in a designated Satellite Accumulation Area (SAA).[11]
3 Waste Container Selection Select a clean, dry, and leak-proof waste container made of a material compatible with organic bases. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as bases can be corrosive to them.[16] The container must have a secure, screw-top cap.[11]
4 Waste Segregation and Collection Collect waste this compound in a dedicated container. Do not mix it with other waste streams unless their compatibility has been confirmed. Given its organic amine nature, it should be segregated with other non-halogenated organic base waste. Crucially, keep it separate from acids, oxidizing agents, and water-reactive materials. [11][17]
5 Labeling the Waste Container Immediately label the waste container with a "Hazardous Waste" sticker.[10] The label must include the full chemical name: "this compound" (no abbreviations), the approximate concentration and volume, and the date accumulation started.[10][18]
6 Container Filling and Sealing Carefully transfer the waste into the container, avoiding splashes. Do not fill the container to more than 90% of its capacity to allow for expansion.[16] Securely close the container lid at all times, except when adding waste.[18]
7 Disposal of Contaminated Materials Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent paper, must be considered hazardous waste.[14] These should be collected in a sealed, labeled bag or container and disposed of along with the chemical waste.[14] For empty chemical containers, the first rinse with a suitable solvent (e.g., methanol or acetone) should be collected as hazardous waste.[18]
8 Storage Pending Disposal Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[14] The storage area should have secondary containment to control any potential leaks.[7]
9 Arranging for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[19] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe transport and disposal.[14]

Spill Management

In the event of an accidental spill, the following immediate actions should be taken:

  • Evacuate and Alert: Clear the area of all personnel and alert your supervisor and the institutional safety office.[1]

  • Assess the Spill: Only trained personnel should manage a chemical spill. If the spill is large or you are not comfortable handling it, wait for the emergency response team.[20]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the material.[1]

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area with soap and water, and collect all cleanup materials as hazardous waste.[14]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_finalization Finalization & Storage Start Start: Have Waste This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood SelectContainer Select Compatible Container (e.g., HDPE, Glass) FumeHood->SelectContainer Segregate Is this a dedicated container for non-halogenated organic bases? SelectContainer->Segregate Segregate->SelectContainer No, get new container CollectWaste Collect Waste Chemical Segregate->CollectWaste Yes LabelContainer Label Container: 'Hazardous Waste' + Full Name + Date CollectWaste->LabelContainer CapContainer Securely Cap Container (Do not overfill) LabelContainer->CapContainer Store Store in Designated, Secure Area with Secondary Containment CapContainer->Store ContactEHS Contact EHS or Licensed Waste Disposal Service Store->ContactEHS End End: Waste Ready for Pickup ContactEHS->End

Caption: Workflow for the safe disposal of this compound.

References

Definitive Guide to Personal Protective Equipment (PPE) for Handling 1-[(Dibenzylamino)methyl]cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, risk-based framework for the safe handling of 1-[(Dibenzylamino)methyl]cyclopropanol (CAS No. 428855-17-8). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated culture of proactive risk management. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action taken in the laboratory is deliberate, informed, and safe.

The foundation of our approach is the RAMP methodology: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2] This framework moves beyond a simple checklist, fostering critical thinking and a dynamic response to the specific hazards presented by the material and the experimental context.

Hazard Recognition & Risk Assessment

This compound is a compound for which extensive toxicological data is not widely published. However, based on available safety information, it is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

These classifications, identified by the GHS07 "Exclamation mark" pictogram, signal that the primary risks are acute toxicity upon ingestion and significant irritation to the skin, eyes, and respiratory system.[3] The risk level of any laboratory operation is a function of both these intrinsic hazards and the potential for exposure. Therefore, handling this solid compound as a fine powder carries a higher risk of inhalation than handling it in a solution.

Minimizing Risk: Engineering and Administrative Controls

Before considering Personal Protective Equipment, which is the last line of defense, we must implement robust engineering and administrative controls.[4][5]

  • Engineering Controls: All manipulations of this compound, especially the handling of the solid powder, must be performed within a certified chemical fume hood.[6][7] The fume hood provides critical ventilation to capture and remove airborne particulates and vapors, minimizing the risk of respiratory exposure.[7]

  • Administrative Controls: A written Chemical Hygiene Plan (CHP) is required by OSHA and must be specific to the hazards present in the laboratory.[6][8][9] All personnel must be trained on this plan and the specific Standard Operating Procedures (SOPs) for this compound before work begins.[8][10] Access to areas where this compound is handled should be restricted.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and directly correlated to the identified hazards and the specific laboratory task being performed.

Primary Barrier: Body and Hand Protection
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[11][12] For tasks with a higher splash potential, such as large-scale solution transfers, a chemical-resistant apron should be worn over the lab coat.

  • Hand Protection: Given the H315 classification (Causes skin irritation), appropriate chemical-resistant gloves are mandatory. Disposable nitrile gloves are suitable for incidental contact.[11] If prolonged contact is anticipated or if working with solutions where the solvent could increase dermal absorption, heavier-duty gloves or double-gloving should be considered.[11] Gloves must be removed immediately after any known contact with the chemical, and hands should be washed thoroughly.[11]

Critical Defense: Eye and Face Protection

Due to the H319 classification (Causes serious eye irritation), eye protection is non-negotiable.

  • Chemical Splash Goggles: ANSI-approved safety glasses with side shields are the absolute minimum.[11] However, the authoritative recommendation for handling materials that cause serious eye irritation is the use of chemical splash goggles, which provide a complete seal around the eyes.[11]

  • Face Shield: When there is a significant risk of splashing (e.g., when handling bulk quantities or during vigorous reactions), a face shield must be worn in addition to chemical splash goggles to provide full-face protection.[5][12]

Respiratory Protection

The H335 classification (May cause respiratory irritation) necessitates careful management of inhalation exposure.

  • Primary Control: A chemical fume hood is the primary engineering control to prevent respiratory exposure.

  • When a Respirator is Required: If procedures cannot be confined to a fume hood or if there is a potential for aerosolization (e.g., during spill cleanup), respiratory protection is required. A NIOSH-approved N95 respirator is the minimum required to protect against airborne particulates of this compound.[5][12] Personnel must be properly fit-tested and trained before using any respirator, in accordance with the OSHA Respiratory Protection Standard.[5]

PPE Summary by Task
TaskMinimum PPE Requirement
Weighing Solid Compound Chemical Splash Goggles, Nitrile Gloves, Lab Coat (all within a chemical fume hood)
Preparing Solutions Chemical Splash Goggles, Nitrile Gloves, Lab Coat
Running Reactions / Transfers Chemical Splash Goggles, Nitrile Gloves, Lab Coat. Face shield recommended for larger volumes.
Spill Cleanup Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (e.g., Neoprene), Lab Coat or Coveralls, N95 Respirator.

Operational Plan: Step-by-Step Protocols

PPE Donning Sequence

A systematic approach ensures complete protection.

  • Clothing Check: Ensure legs and feet are fully covered. Closed-toe shoes are mandatory.[11]

  • Lab Coat: Put on a properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to training.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.

  • Gloves: Don the appropriate gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[5]

PPE Doffing Sequence

This sequence is critical to prevent self-contamination.

  • Gloves: Remove gloves first, turning them inside out as they are removed to contain the contaminant.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out to contain any contamination on the exterior.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[13]

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal is a critical component of the laboratory safety lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, N95 respirators) that is contaminated with this compound must be disposed of as hazardous waste. Place items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of according to institutional and local regulations for hazardous chemical waste.[13] Do not pour this chemical down the drain. Collect in a compatible, sealed, and labeled waste container.

Visual Workflow Guides

The following diagrams provide at-a-glance decision support for key safety workflows.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Define Task weighing Weighing Solid or Preparing Solution start->weighing reaction Running Reaction or Bulk Transfer start->reaction spill Spill Cleanup start->spill q_hood Can task be done in a Chemical Fume Hood? ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles q_hood->ppe_base Yes no_hood ACTION: Re-evaluate procedure. If unavoidable, proceed with highest level of PPE. q_hood->no_hood No weighing->q_hood reaction->q_hood ppe_face Add Face Shield reaction->ppe_face High Splash Risk spill->ppe_base ppe_base->ppe_face ppe_resp Add N95 Respirator ppe_face->ppe_resp

Caption: PPE Selection Workflow based on laboratory task.

Disposal_Decision_Tree cluster_1 Waste Disposal for this compound start Material for Disposal disposable_ppe Disposable PPE (Gloves, Respirator) start->disposable_ppe reusable_ppe Reusable PPE (Goggles, Face Shield) start->reusable_ppe chemical_waste Chemical Waste (Solid, Solutions, Rinsate) start->chemical_waste q_contact Is the item contaminated with the chemical? haz_waste Dispose as Hazardous Waste q_contact->haz_waste Yes decon Decontaminate thoroughly according to SOP q_contact->decon Yes (for reusables) trash Dispose as Regular Trash q_contact->trash No (for disposables) disposable_ppe->q_contact reusable_ppe->q_contact chemical_waste->haz_waste

Caption: Decision Tree for waste stream segregation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.